Product packaging for 4-(4-Nitrophenyl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 2104-09-8)

4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Número de catálogo: B189678
Número CAS: 2104-09-8
Peso molecular: 221.24 g/mol
Clave InChI: RIKJWJIWXCUKQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-(4-Nitrophenyl)-1,3-thiazol-2-amine is a high-value chemical scaffold in medicinal chemistry and drug discovery. Its structure, featuring an electron-withdrawing nitrophenyl group fused with a thiazole core, makes it a privileged intermediate for constructing diverse heterocyclic compounds . Researchers utilize this compound extensively as a key precursor in the synthesis of novel molecules with potential antimicrobial and anticancer properties . The core thiazole motif is a subject of ongoing investigation in the development of potential anti-inflammatory agents, highlighting the broader therapeutic relevance of this chemical class . Furthermore, this compound and its derivatives serve important roles in basic science research beyond therapeutics. They are employed in the preparation of fluorescent probes and dyes, where the conjugated aromatic framework and electron-accepting nitro group facilitate biochemical labeling and imaging applications . The compound is also a subject of study in spectroscopic databases, with its IR spectrum documented for research and identification purposes . This combination of applications makes this compound a versatile tool for advancing research in pharmaceutical development and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O2S B189678 4-(4-Nitrophenyl)-1,3-thiazol-2-amine CAS No. 2104-09-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(4-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKJWJIWXCUKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9039238
Record name 2-Amino-4-(p-nitrophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9039238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-09-8
Record name 2-Amino-4-(p-nitrophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2104-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(4-nitrophenyl)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(p-nitrophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9039238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(p-nitrophenyl)-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-Nitrophenyl)-2-thiazolamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F5REB7MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"synthesis and characterization of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Introduction

This compound is a heterocyclic compound belonging to the thiazole family. Thiazole rings are significant pharmacophores found in numerous biologically active compounds and pharmaceuticals.[1] The presence of the 4-nitrophenyl substituent makes this particular molecule a valuable building block for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis via the Hantzsch thiazole synthesis and details the standard methods for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReferences
CAS Number 2104-09-8[2][3][4][5]
Molecular Formula C₉H₇N₃O₂S[2][3][5]
Molecular Weight 221.24 g/mol [2][3][4]
Melting Point 283-287 °C
Appearance Solid
IUPAC Name This compound[3][4]

Synthesis Protocol

The most common and efficient method for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis.[1][6][7] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.[6][8] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the thiazole ring.[6][8]

Reaction Scheme:
  • Reactants: 2-Bromo-1-(4-nitrophenyl)ethanone and Thiourea

  • Product: this compound

  • By-products: Water (H₂O) and Hydrobromic acid (HBr)

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on established methods for Hantzsch synthesis.[6][9]

  • Reactant Preparation: In a round-bottom flask, dissolve 1 mmole of 2-bromo-1-(4-nitrophenyl)ethanone in a suitable solvent such as ethanol (5-10 mL).[9]

  • Addition of Thiourea: Add 1.2 mmoles of thiourea to the solution.[9]

  • Reaction Conditions: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78°C for ethanol) and maintain stirring.[6][9] The reaction progress should be monitored using Thin-Layer Chromatography (TLC).[9]

  • Work-up and Isolation: After the reaction is complete (typically 30 minutes to 2 hours), allow the mixture to cool to room temperature.[6] Pour the contents into a beaker containing a dilute basic solution, such as 5% sodium carbonate (Na₂CO₃) or an ammonium hydroxide solution, to neutralize the HBr formed and precipitate the product.[6][10]

  • Purification: Collect the solid precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water to remove any remaining salts.[6] The crude product can be further purified by recrystallization from a suitable solvent like hot ethanol.[9]

  • Drying: Dry the purified solid product in a desiccator or a vacuum oven to obtain the final this compound.

Synthesis_Workflow Reactants Starting Materials - 2-Bromo-1-(4-nitrophenyl)ethanone - Thiourea - Ethanol (Solvent) Reaction Hantzsch Synthesis (Reflux, ~78°C) Reactants->Reaction Heat & Stir Workup Neutralization & Precipitation (e.g., 5% Na2CO3) Reaction->Workup Cool Purification Filtration & Recrystallization (from Ethanol) Workup->Purification Isolate Solid Product Final Product This compound Purification->Product Dry

Caption: Workflow for the Hantzsch synthesis of the target compound.

Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and physical methods is employed.

Experimental Protocols for Characterization
  • Melting Point: The melting point is determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.[11]

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet. The spectrum is analyzed for characteristic absorption bands of the functional groups.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[12]

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques like electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.[11]

Characterization_Workflow cluster_methods Analytical Techniques cluster_data Data Analysis IR IR Spectroscopy IR_Data Functional Groups (-NH₂, -NO₂, C=N) IR->IR_Data NMR NMR (¹H & ¹³C) NMR_Data Chemical Shifts & Structure Elucidation NMR->NMR_Data MS Mass Spectrometry MS_Data Molecular Weight & Fragmentation MS->MS_Data MP Melting Point MP_Data Purity Assessment MP->MP_Data Product Synthesized Compound Product->IR Product->NMR Product->MS Product->MP

Caption: Workflow illustrating the characterization of the synthesized product.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityAssignment
~8.2Doublet2H, Aromatic protons ortho to -NO₂
~7.9Doublet2H, Aromatic protons meta to -NO₂
~7.5Singlet1H, Thiazole C5-H
~7.3Broad Singlet2H, Amine (-NH₂) protons

Note: The exact chemical shifts for amine protons can vary depending on concentration and temperature.[13]

¹³C NMR Spectral Data

Chemical Shift (δ ppm)Assignment
~168Thiazole C2 (attached to -NH₂)
~148Thiazole C4
~146Aromatic C-NO₂
~141Aromatic C-Thiazole
~126Aromatic CH
~124Aromatic CH
~105Thiazole C5

IR Spectral Data [3]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3500N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
1550 - 1650N-H ScissoringPrimary Amine (-NH₂)
~1590C=N StretchThiazole Ring
1500 - 1570N-O Asymmetric StretchNitro (-NO₂)
1300 - 1370N-O Symmetric StretchNitro (-NO₂)
1000 - 1250C-N StretchAromatic Amine

Mass Spectrometry Data

m/z ValueAssignment
221[M]⁺, Molecular Ion
175[M - NO₂]⁺

References

"physical and chemical properties of 2-amino-4-(p-nitrophenyl)thiazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and known biological activities of 2-amino-4-(p-nitrophenyl)thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

2-Amino-4-(p-nitrophenyl)thiazole, a heterocyclic compound, possesses a unique combination of a thiazole ring, an amino group, and a nitrophenyl moiety, which contribute to its distinct chemical and biological characteristics. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Amino-4-(p-nitrophenyl)thiazole

PropertyValueSource(s)
Molecular Formula C₉H₇N₃O₂S[1]
Molecular Weight 221.24 g/mol [1]
CAS Number 2104-09-8[1]
Appearance Solid
Melting Point 283-287 °C
Boiling Point (estimated) 448.4 °C at 760 mmHg
Solubility Log of Water Solubility (logS): -3.45 (predicted)
pKa (predicted) 3.26 ± 0.10
IUPAC Name 4-(4-nitrophenyl)-1,3-thiazol-2-amine[1]
Synonyms 2-Amino-4-(4-nitrophenyl)thiazole, 4-(4-Nitrophenyl)-2-thiazolamine[1]

Synthesis of 2-Amino-4-(p-nitrophenyl)thiazole

The primary method for synthesizing 2-amino-4-(p-nitrophenyl)thiazole is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide.[2] In the case of the target compound, the reaction proceeds between 2-bromo-1-(4-nitrophenyl)ethan-1-one and thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a detailed procedure for the synthesis of 2-amino-4-(p-nitrophenyl)thiazole.

Materials:

  • 2-bromo-1-(4-nitrophenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) in ethanol.

  • Addition of Thiourea: To this solution, add thiourea (1.1 to 1.5 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction and to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any inorganic impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Characterization of 2-Amino-4-(p-nitrophenyl)thiazole

The structure and purity of the synthesized 2-amino-4-(p-nitrophenyl)thiazole can be confirmed using various analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-4-(p-nitrophenyl)thiazole is expected to show characteristic absorption bands for the functional groups present in the molecule.[3]

  • N-H stretching: Around 3400-3200 cm⁻¹ (from the amino group)

  • C-H stretching (aromatic): Around 3100-3000 cm⁻¹

  • C=N stretching (thiazole ring): Around 1620 cm⁻¹

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C-S stretching (thiazole ring): Around 700-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 221, corresponding to the molecular weight of 2-amino-4-(p-nitrophenyl)thiazole.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4-(p-nitrophenyl)thiazole (in DMSO-d₆)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-5 (thiazole)~7.5~105
Aromatic H (ortho to NO₂)~8.2 (d, J ≈ 8.8 Hz)~124
Aromatic H (meta to NO₂)~7.9 (d, J ≈ 8.8 Hz)~128
NH₂~7.3 (s, broad)-
C-2 (thiazole)-~168
C-4 (thiazole)-~150
C-ipso (aromatic)-~142
C-para (aromatic, attached to NO₂)-~147

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the compound.

Biological Activity and Mechanism of Action

2-Amino-4-(p-nitrophenyl)thiazole belongs to the class of nitrothiazole derivatives, which are known for their antibacterial activities.[5][6][7]

Antimicrobial Activity

Studies on various nitrothiazole derivatives have demonstrated their efficacy against both aerobic and anaerobic bacteria.[5][7] The mode of action is believed to be bactericidal.[5][6] The antimicrobial activity is strongly associated with the presence of the nitro group on the thiazole ring system.[5][7]

Proposed Mechanism of Action

The antibacterial effect of nitro-aromatic compounds, including nitrothiazoles, is generally attributed to the reduction of the nitro group within the microbial cell. This reduction process, often carried out by bacterial nitroreductases, generates reactive nitroso and hydroxylamino intermediates and ultimately the amine. These reactive species can cause damage to cellular macromolecules, including DNA, leading to cell death. This proposed mechanism is similar to that of other nitro-aromatic antimicrobial agents like metronidazole.

Visualizations

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the key steps involved in the Hantzsch synthesis of 2-amino-4-(p-nitrophenyl)thiazole.

Hantzsch_Synthesis Reactants 2-bromo-1-(4-nitrophenyl)ethan-1-one + Thiourea in Ethanol Reaction Reflux Reactants->Reaction Workup Cooling and Neutralization (5% NaHCO3) Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product 2-Amino-4-(p-nitrophenyl)thiazole Purification->Product Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Hantzsch Thiazole Synthesis Purification Recrystallization Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (1H and 13C) Purification->NMR Final_Product Pure 2-Amino-4- (p-nitrophenyl)thiazole NMR->Final_Product

References

An In-depth Technical Guide to 4-(4-Nitrophenyl)-1,3-thiazol-2-amine (CAS Number: 2104-09-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Hantzsch thiazole reaction, and analyzes its spectral data. Furthermore, it explores the potential biological activities of this compound based on the known therapeutic applications of structurally related thiazole derivatives.

Chemical and Physical Properties

This compound is a solid, yellow-colored compound with a molecular weight of 221.24 g/mol .[1][2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 2104-09-8[1][2]
Molecular Formula C₉H₇N₃O₂S[1][2]
Molecular Weight 221.24 g/mol [1][2]
Melting Point 283-287 °C[2]
Appearance Solid[2]
Purity ≥ 96%[2]

Safety Information: This compound is classified as an irritant and is harmful if swallowed.[1][2] It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[2]

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[3][4][5][6] This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, the likely precursors are 2-bromo-1-(4-nitrophenyl)ethan-1-one (4-nitro-phenacyl bromide) and thiourea.[7][8]

Proposed Experimental Protocol

This protocol is adapted from generalized Hantzsch thiazole synthesis procedures and specific examples for similar compounds.[3][7][8]

Materials:

  • 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq)

  • Thiourea (1.1 eq)

  • Absolute Methanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 equivalent) and thiourea (1.1 equivalents) in absolute methanol.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified product in a vacuum oven.

G Synthesis Workflow for this compound cluster_reactants Reactants 2_bromo_1_4_nitrophenyl_ethan_1_one 2-bromo-1-(4-nitrophenyl)ethan-1-one Reaction Hantzsch Thiazole Synthesis (Reflux in Methanol) 2_bromo_1_4_nitrophenyl_ethan_1_one->Reaction Thiourea Thiourea Thiourea->Reaction Neutralization Neutralization with 5% Na2CO3 Reaction->Neutralization Purification Filtration, Washing, and Recrystallization Neutralization->Purification Product This compound Purification->Product

Caption: Hantzsch synthesis of this compound.

Spectral Data and Interpretation

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its functional groups.[9]

Wavenumber (cm⁻¹)AssignmentFunctional Group
3400-3250N-H stretchPrimary amine (-NH₂)
1650-1580N-H bendPrimary amine (-NH₂)
~1600, 1500-1400C=C stretchAromatic ring
1560-1490Asymmetric NO₂ stretchNitro group (-NO₂)
1360-1310Symmetric NO₂ stretchNitro group (-NO₂)
1335-1250C-N stretchAromatic amine

The presence of two bands in the N-H stretching region is characteristic of a primary amine.[10] The strong absorptions corresponding to the nitro group are also prominent features of the spectrum.[11][12]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[9] The fragmentation pattern can be predicted based on the structure.

Predicted Fragmentation:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule.

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds.

  • Cleavage of the thiazole ring: This can lead to various smaller fragments.

  • Loss of HCN: A characteristic fragmentation of the thiazole ring.

G Proposed Mass Spectrometry Fragmentation Pathway M [C9H7N3O2S]+• (Molecular Ion) M_minus_NO2 [M - NO2]+ M->M_minus_NO2 - NO2 M_minus_HCN [M - HCN]+• M->M_minus_HCN - HCN Thiazole_fragment [C3H2NS]+ M->Thiazole_fragment Ring Cleavage Nitrophenyl_fragment [C6H4NO2]+ M->Nitrophenyl_fragment Ring Cleavage

Caption: Predicted fragmentation of this compound.

Potential Biological Activities

While specific biological activity data for this compound is limited in the public domain, the 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Antimicrobial Activity

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of antimicrobial activities.[7][8] Studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[7][8] For instance, derivatives of 2-amino-4-(4-nitrophenyl)thiazole have been screened for their in vitro antimicrobial activity against various bacteria and fungi.[7][8] The nitro group, in particular, is a common feature in many antimicrobial agents.

Anticancer Activity

The thiazole nucleus is a core component of several anticancer drugs. Numerous studies have reported the cytotoxic properties of various 1,3-thiazole derivatives against a range of cancer cell lines.[13] The mechanism of action is often attributed to the inhibition of various kinases and other cellular signaling pathways. While no specific cytotoxicity data (e.g., IC₅₀ values) for this compound has been found, its structural similarity to other cytotoxic thiazoles suggests it could be a candidate for anticancer drug discovery programs.[14][15]

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. This technical guide provides a foundational understanding of its properties, synthesis, and spectral characteristics. The exploration of the biological activities of related compounds suggests that this molecule holds promise for further investigation, particularly in the fields of antimicrobial and anticancer research. The detailed protocols and data presented herein are intended to facilitate future research and development efforts involving this compound.

References

An In-depth Technical Guide to 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and a summary of its known and potential biological activities. The document highlights the role of 2-amino-4-arylthiazole derivatives as competitive inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer agent design.

Chemical and Physical Properties

This compound, also known as 2-Amino-4-(4-nitrophenyl)thiazole, is a stable solid at room temperature.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 2-Amino-4-(p-nitrophenyl)thiazole, 4-(4-Nitrophenyl)-2-thiazolamine[2]
CAS Number 2104-09-8[2]
Molecular Formula C₉H₇N₃O₂S[2]
Molecular Weight 221.24 g/mol [2]
Melting Point 283-287 °C[1]
Appearance Solid[1]
InChI Key RIKJWJIWXCUKQV-UHFFFAOYSA-N[1]
SMILES Nc1nc(cs1)-c2ccc(cc2)--INVALID-LINK--=O[1]

Synthesis and Characterization

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.[3] For the synthesis of this compound, the reaction would proceed between 2-bromo-1-(4-nitrophenyl)ethan-1-one and thiourea.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established synthesis of 2-amino-4-phenylthiazole.[4]

Materials:

  • 4'-Nitroacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Thiourea

  • Ethanol

  • Ammonium Hydroxide solution

  • Diethyl ether

Procedure:

Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethan-1-one

  • In a fume hood, dissolve 4'-nitroacetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add bromine (1 equivalent) dropwise to the solution while stirring at room temperature.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-bromo-1-(4-nitrophenyl)ethan-1-one.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and thiourea (2 equivalents) in ethanol.

  • Reflux the mixture for 12 hours.[4]

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting materials.[4]

  • Pour the reaction mixture into an ammonium hydroxide solution to precipitate the crude product.[4]

  • Filter the solid, wash with water, and recrystallize from methanol to obtain pure this compound.[4]

Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the nitrophenyl ring, a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the thiazole ring and the nitrophenyl group.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the thiazole ring, and the symmetric and asymmetric stretching of the nitro group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The NIST WebBook provides access to the mass spectrum (electron ionization) for 2-Amino-4-(4-nitrophenyl)thiazole.[5]

Biological Activities and Drug Development Potential

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7]

Anti-inflammatory Activity: Inhibition of 5-Lipoxygenase (5-LOX)

A significant finding for the 2-amino-4-arylthiazole class of compounds is their potent inhibitory activity against 5-lipoxygenase (5-LOX).[8] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases such as asthma and allergies.[8]

Studies on 2-amino-4-aryl thiazole derivatives have shown that they act as competitive inhibitors of 5-LOX.[8] This mechanism of action is distinct from that of the commercial drug Zileuton, which acts by disrupting the redox cycle of iron in the enzyme.[8] The competitive inhibition suggests that these compounds bind to the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid.

The following diagram illustrates the 5-lipoxygenase pathway and the point of inhibition by 2-amino-4-arylthiazole derivatives.

G 5-Lipoxygenase Signaling Pathway and Inhibition Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation (Asthma, Allergies) LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation Inhibitor This compound (and derivatives) Inhibitor->Five_LOX Competitive Inhibition G Synthesis Workflow Start 4'-Nitroacetophenone Intermediate 2-Bromo-1-(4-nitrophenyl)ethan-1-one Start->Intermediate Br2, Acetic Acid Product This compound Intermediate->Product Ethanol, Reflux Thiourea Thiourea Thiourea->Product Ethanol, Reflux Step1 Bromination Step2 Hantzsch Thiazole Synthesis

References

In-Depth Technical Guide: 2-Thiazolamine, 4-(4-nitrophenyl)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Thiazolamine, 4-(4-nitrophenyl)-, a heterocyclic compound with significant interest in medicinal chemistry. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Compound Properties

2-Thiazolamine, 4-(4-nitrophenyl)-, also known as 2-Amino-4-(4-nitrophenyl)thiazole, is a substituted thiazole derivative. Its chemical structure features a thiazole ring system, which is a common scaffold in many biologically active compounds. The presence of the 4-nitrophenyl group significantly influences its chemical and biological properties.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of 2-Thiazolamine, 4-(4-nitrophenyl)-.

PropertyValueSource(s)
Molecular Formula C₉H₇N₃O₂S[1][2][3][4]
Molecular Weight 221.24 g/mol [1][4]
221.236 g/mol [2][3][5]
CAS Number 2104-09-8[1][2][3][4][6]
Melting Point 283-287 °C
Physical Form Solid
Purity 96% (typical)[4]

Experimental Protocols

The synthesis of 2-Thiazolamine, 4-(4-nitrophenyl)- can be achieved through several established methods. The most common approach is a Hantzsch-type thiazole synthesis.

Synthesis of 2-Thiazolamine, 4-(4-nitrophenyl)-

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Thiourea

  • 4-Nitrophenacyl bromide

  • Absolute Methanol

  • Chloroacetyl chloride

  • Dry benzene

  • Anhydrous potassium carbonate

  • Dry acetone

  • Various heterocyclic 2-thiol compounds (for derivatization)

Procedure:

  • Synthesis of the Thiazole Nucleus:

    • In a round-bottom flask, dissolve thiourea and 4-nitrophenacyl bromide in absolute methanol.[7][8]

    • The mixture is refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold methanol, and dried to yield 2-amino-4-(4-nitrophenyl)thiazole.[7][8]

  • Acetylation of the Amino Group:

    • The synthesized 2-amino-4-(4-nitrophenyl)thiazole is dissolved in dry benzene.

    • Chloroacetyl chloride is added dropwise to the solution while stirring. The reaction is typically carried out in an inert atmosphere.[7][8]

    • The mixture is then refluxed to drive the reaction to completion.

    • After cooling, the solvent is removed under reduced pressure to obtain the acetylated product.[7][8]

  • Derivatization with Heterocyclic Thiols:

    • The acetylated intermediate is reacted with various heterocyclic 2-thiol compounds (e.g., 2-mercaptobenzimidazole) in a basic medium.

    • Anhydrous potassium carbonate is used as the base, and the reaction is carried out in dry acetone.[7][8]

    • The reaction mixture is stirred at room temperature or heated as required.

    • The final derivatives are isolated by filtration and purified by recrystallization.

Characterization: The synthesized compounds are typically characterized using the following spectroscopic techniques:

  • FTIR Spectroscopy: To identify the functional groups present.

  • ¹H NMR Spectroscopy: To determine the structure and proton environments.

  • Elemental Microanalysis (CHNS): To confirm the elemental composition.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and derivatization of 2-Thiazolamine, 4-(4-nitrophenyl)-.

Synthesis_Workflow reagents1 Thiourea + 4-Nitrophenacyl bromide reflux1 Reflux in Methanol reagents1->reflux1 product1 2-Amino-4-(4-nitrophenyl)thiazole reflux1->product1 reflux2 Reflux in Dry Benzene product1->reflux2 reagents2 Chloroacetyl chloride reagents2->reflux2 product2 Acetylated Intermediate reflux2->product2 reaction Reaction in Dry Acetone (K₂CO₃) product2->reaction reagents3 Heterocyclic 2-thiol reagents3->reaction product3 Final Derivatives reaction->product3

Caption: General synthesis and derivatization workflow.

Potential Biological Activities

2-Aminothiazole derivatives are known for a wide range of biological activities. This diagram illustrates the potential therapeutic applications of compounds derived from this core structure.

Biological_Activities central_node 2-Aminothiazole Derivatives antimicrobial Antimicrobial central_node->antimicrobial anticancer Anticancer central_node->anticancer antioxidant Antioxidant central_node->antioxidant anti_inflammatory Anti-inflammatory central_node->anti_inflammatory other Other Activities (Antiviral, Anti-HIV, etc.) central_node->other

Caption: Potential biological activities of 2-aminothiazole derivatives.

References

An In-depth Technical Guide to the Crystal Structure of N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine, with the chemical formula C₁₀H₈N₄O₃S, is a compound of significant interest due to its classification as an N-nitrosamine.[1][2] The N-nitrosamine functional group is a known structural alert for carcinogenic and mutagenic properties, driving extensive research into the chemistry and biological activity of molecules within this class.[1][2] This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of this specific thiazole derivative. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is fundamental to elucidating its chemical behavior and potential biological implications.

Synthesis and Crystallization: A Pathway to High-Purity Crystals

The successful determination of a crystal structure is critically dependent on the synthesis of a high-purity compound and the subsequent growth of well-ordered single crystals. The established protocol for N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine is a targeted nitrosation reaction.

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine and grow single crystals suitable for X-ray diffraction analysis.

Methodology:

  • Reaction Setup: Suspend 2.0 g (0.08 mol) of the precursor, N-methyl-4-(4-nitrophenyl)1,3-thiazol-2-amine, in 30 ml of acetic acid.[1][2]

  • Nitrosation: Add sodium nitrate (0.7 g) dropwise to the suspension. The acetic acid environment provides the necessary acidic conditions for the in-situ formation of nitrous acid, which then acts as the nitrosating agent.

  • Precipitation and Isolation: After approximately 30 minutes of reaction time, a crude yellow precipitate of the N-nitrosated product will form.[1][2] This is then separated from the reaction mixture.

  • Recrystallization for Purification: The crude product is recrystallized from a solvent mixture of dichloromethane and petrol.[1][2] This step is crucial for removing impurities and obtaining the high-purity material required for crystal growth. The result is the formation of irregular yellow crystals with a melting point of 160–161°C.[1][2]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization Precursor N-methyl-4-(4-nitrophenyl)1,3-thiazol-2-amine in Acetic Acid Reaction Nitrosation Reaction (30 min) Precursor->Reaction SodiumNitrate Sodium Nitrate SodiumNitrate->Reaction Precipitate Crude Yellow Precipitate Reaction->Precipitate Recrystallization Recrystallization (Dichloromethane/Petrol) Precipitate->Recrystallization Crystals Irregular Yellow Crystals (m.p. 160-161°C) Recrystallization->Crystals

Caption: Workflow for the synthesis and crystallization of the title compound.

Crystal Structure Analysis

The crystal structure of N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine was determined by single-crystal X-ray diffraction. The analysis reveals a molecule with a nearly planar conformation.

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₁₀H₈N₄O₃S
Molecular Weight264.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.7729 (3)
b (Å)13.7362 (8)
c (Å)8.5492 (5)
β (°)96.576 (5)
Volume (ų)556.15 (5)
Z2
Temperature (K)85
R-factor0.038
CCDC Reference1565676

Data sourced from the International Union of Crystallography.[1][2][3]

Molecular Geometry

A key feature of the molecular structure is its planarity. The dihedral angle between the thiazole and the nitrophenyl rings is a mere 2.2 (2)°.[1][2] The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms is 0.050 Å, further confirming the largely flat nature of the molecule.[1][2] This planarity suggests a degree of electronic delocalization across the molecular framework.

Caption: 2D representation of the molecular structure.

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules of N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine are organized into layers through a network of weak hydrogen bonds.[1][2] Specifically, C—H⋯O and C—H⋯N interactions are observed.[1][2] These layers are then held together by weak van der Waals forces.[1][2][3] This layered packing arrangement is a common feature in planar aromatic compounds.

Potential Significance and Future Directions

The presence of the N-nitroso group makes this compound a subject of interest in toxicology and medicinal chemistry. The nitro group is a strong electron-withdrawing moiety that can influence the molecule's electronic properties and biological activity.[4] Thiazole and its derivatives are known to exhibit a wide range of biological activities, and the combination of these functional groups in a single molecule warrants further investigation.[5][6]

Future research could focus on:

  • Biological Activity Screening: Evaluating the cytotoxic, mutagenic, and potentially therapeutic properties of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the thiazole or phenyl rings to understand how structural changes impact biological activity.

  • Computational Modeling: Using the detailed crystal structure data to perform molecular docking studies with potential biological targets.

Conclusion

The crystal structure of N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine has been successfully elucidated, providing valuable insights into its molecular geometry and solid-state packing. The near-planar structure and the network of intermolecular hydrogen bonds are key features of its crystalline form. This detailed structural information serves as a crucial foundation for further research into the chemical and biological properties of this and related N-nitrosamine compounds.

References

Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure, known to be a key pharmacophore in a variety of biologically active molecules exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 4-nitrophenyl moiety can further modulate the electronic properties and biological activity of the molecule, making it a valuable subject for further investigation and as a building block for the synthesis of more complex derivatives.

This technical guide provides a summary of the available spectroscopic data for this compound, a detailed representative experimental protocol for its synthesis, and a general workflow for its characterization.

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The following tables summarize the key spectroscopic data available for this compound.

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. The data presented below is based on the spectrum available from the NIST Chemistry WebBook[1].

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching vibrations of the primary amine (-NH₂)
~1620MediumN-H bending vibration of the primary amine (-NH₂)
~1595, ~1490StrongC=C stretching vibrations of the aromatic ring
~1510, ~1340StrongAsymmetric and symmetric N-O stretching vibrations of the nitro group (-NO₂)
~1110MediumC-N stretching vibration
~850StrongC-H out-of-plane bending for a 1,4-disubstituted benzene ring
~750MediumC-S stretching vibration
NMR Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Doublet2HAromatic protons ortho to the nitro group
~7.9Doublet2HAromatic protons meta to the nitro group
~7.5Singlet1HThiazole ring proton (H-5)
~7.2Broad Singlet2HAmine protons (-NH₂)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)Assignment
~168C2 (carbon bearing the amino group)
~150C4 (carbon on the thiazole ring attached to the phenyl group)
~147Aromatic carbon bearing the nitro group
~141Aromatic quaternary carbon
~127Aromatic CH ortho to the nitro group
~124Aromatic CH meta to the nitro group
~105C5 (carbon on the thiazole ring)
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The data below is from the NIST Chemistry WebBook[1].

m/zInterpretation
221Molecular ion [M]⁺
175[M - NO₂]⁺
121[C₆H₅S]⁺
102[C₆H₄N]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, which precipitates out of the solution as a hydrobromide salt, is collected by filtration.

  • To obtain the free amine, the solid is suspended in water and neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • The resulting solid is filtered, washed with copious amounts of deionized water, and dried under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Spectroscopic Analysis Protocol

FT-IR Spectroscopy:

  • A small sample of the dried compound is mixed with potassium bromide (KBr) powder in an agate mortar.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

  • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2-Bromo-1-(4-nitrophenyl)ethanone + Thiourea Reaction Reflux in Ethanol Reactants->Reaction Workup Neutralization with NaHCO₃ Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product FTIR FT-IR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS Data Spectroscopic Data FTIR->Data NMR->Data MS->Data

Synthesis and Characterization Workflow

Conclusion

This technical guide provides a foundational overview of the spectroscopic properties and a representative synthetic route for this compound. The provided data and protocols are intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore the potential of this and related compounds. Further experimental work is encouraged to obtain more detailed and comprehensive spectroscopic data, particularly high-resolution NMR spectra, and to investigate the biological activities and potential signaling pathways associated with this molecule.

References

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Analysis of 4-(4-Nitrophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-nitrophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Accurate structural characterization is a non-negotiable cornerstone of drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the primary tool for the unambiguous elucidation of molecular structure in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 4-(4-nitrophenyl)thiazole derivatives. We will move beyond a simple cataloging of shifts to explore the underlying principles that govern the spectral appearance of these molecules, offering field-proven insights into experimental design, data interpretation, and structural validation.

Foundational Principles: Understanding the Magnetic Environment

Before interpreting a spectrum, it is crucial to understand the electronic environment of the 4-(4-nitrophenyl)thiazole core. The molecule's magnetic landscape is dominated by two key features: the electron-deficient thiazole ring and the strongly electron-withdrawing nitro group on the phenyl ring.

  • The Thiazole Ring: As a five-membered aromatic heterocycle containing both sulfur and nitrogen, the thiazole ring possesses a unique electronic distribution.[1] The electronegative nitrogen atom significantly influences the chemical shifts of adjacent protons and carbons.

  • The 4-Nitrophenyl Group: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence is transmitted through both inductive and resonance effects, causing significant deshielding (a downfield shift) of the protons and carbons on the phenyl ring, particularly those at the ortho and para positions relative to the nitro group.[3] This strong deshielding effect is a key diagnostic feature in the NMR spectra of these derivatives.

The interplay between these two moieties dictates the chemical shifts and coupling patterns observed, providing a unique spectral fingerprint for this class of compounds.

Molecular Structure and Numbering Convention

To ensure clarity throughout this guide, the following IUPAC numbering convention for the 4-(4-nitrophenyl)thiazole core will be used.

Caption: Numbering scheme for the 4-(4-nitrophenyl)thiazole core.

¹H NMR Spectral Analysis: A Proton's Perspective

The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).[4]

Characteristic Chemical Shifts (δ)

The signals in the ¹H NMR spectrum of a 4-(4-nitrophenyl)thiazole derivative are typically found in the aromatic region (δ 7.0–9.0 ppm).

  • Thiazole Protons (H2 and H5):

    • H5: The proton at the C5 position of the thiazole ring typically appears as a singlet in the range of δ 7.1–7.5 ppm .[5] Its precise location can be influenced by substituents at the C2 position.

    • H2: If the C2 position is unsubstituted, the H2 proton is highly sensitive to the nitrogen atom and usually appears further downfield. In related structures, this proton can be significantly deshielded.

  • Nitrophenyl Protons (H2'/H6' and H3'/H5'): The powerful deshielding effect of the nitro group creates a distinct and predictable pattern for the phenyl ring protons.

    • H3'/H5' (meta to NO₂): These protons, which are ortho to the thiazole ring, typically appear as a doublet in the range of δ 7.8–8.1 ppm .

    • H2'/H6' (ortho to NO₂): These protons are the most deshielded in the molecule due to their proximity to the nitro group. They appear as a distinct doublet further downfield, typically in the range of δ 8.2–8.5 ppm .[6]

This characteristic pair of doublets, often described as an AA'BB' system, is a hallmark of a 1,4-disubstituted benzene ring bearing strongly opposing electronic groups.

Spin-Spin Coupling and Multiplicity

The splitting pattern of signals (multiplicity) reveals the number of neighboring, non-equivalent protons according to the n+1 rule.[4][7]

  • Nitrophenyl Ring: The protons on the nitrophenyl ring exhibit a classic example of ortho-coupling. The H2'/H6' protons are split by the H3'/H5' protons (and vice-versa), resulting in two distinct doublets. The coupling constant (³JHH) for this interaction is typically in the range of 8.0–9.0 Hz .

  • Thiazole Ring: The H5 proton, lacking adjacent proton neighbors, will appear as a singlet .[5]

Table 1: Summary of Characteristic ¹H NMR Data
Proton(s)Typical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Causality for Shift and Multiplicity
H5 7.1 – 7.5Singlet (s)N/ALocated on the electron-richer side of the thiazole ring; no adjacent protons for coupling.[5]
H3'/H5' 7.8 – 8.1Doublet (d)8.0 – 9.0Ortho to the thiazole substituent and meta to the electron-withdrawing NO₂ group. Coupled to H2'/H6'.
H2'/H6' 8.2 – 8.5Doublet (d)8.0 – 9.0Strongly deshielded due to proximity (ortho) to the powerful electron-withdrawing NO₂ group. Coupled to H3'/H5'.[6]
NH (Amine) Variable (e.g., 5.0 – 10.0)Broad Singlet (br s)N/AIf present (e.g., at C2), the chemical shift is variable and concentration-dependent; often exchanges with trace water.[8]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule.[9] Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired as proton-decoupled, meaning each unique carbon atom appears as a single line.

Characteristic Chemical Shifts (δ)
  • Thiazole Carbons:

    • C2: This carbon, positioned between two heteroatoms (N and S), is significantly deshielded and typically appears far downfield, often in the range of δ 165–170 ppm .[10]

    • C4: The carbon atom attached to the nitrophenyl ring (C4) is also deshielded, with a typical chemical shift around δ 148–155 ppm .[8][10]

    • C5: The C5 carbon is generally the most shielded of the thiazole ring carbons, appearing in the range of δ 105–115 ppm .[5]

  • Nitrophenyl Carbons:

    • C4' (ipso-NO₂): The carbon directly attached to the nitro group is deshielded, typically found around δ 147–149 ppm .[6]

    • C1' (ipso-Thiazole): The carbon attached to the thiazole ring is also deshielded, with its resonance often appearing near δ 135–140 ppm .

    • C2'/C6' and C3'/C5': These aromatic carbons appear in the typical aromatic region, with C2'/C6' generally being slightly more deshielded than C3'/C5' due to their proximity to the nitro group. They are found in the δ 124–132 ppm range.[6]

Table 2: Summary of Characteristic ¹³C NMR Data
Carbon(s)Typical Chemical Shift (δ, ppm)Causality for Chemical Shift
C5 105 – 115Most shielded thiazole carbon, analogous to the β-position in an enamine system.[5]
C2'/C6' 124 – 128Aromatic carbon ortho to the strongly electron-withdrawing NO₂ group.[6]
C3'/C5' 129 – 132Aromatic carbon meta to the NO₂ group.
C1' 135 – 140Quaternary carbon attached to the thiazole ring.
C4' 147 – 149Quaternary carbon directly attached to the deshielding NO₂ group.[6]
C4 148 – 155Quaternary carbon of the thiazole ring, deshielded by the ring nitrogen and the attached phenyl group.[8]
C2 165 – 170Positioned between electronegative N and S atoms, resulting in strong deshielding.[10]

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of NMR data hinges on a meticulous experimental approach. The following protocol outlines a robust workflow for acquiring high-quality data for 4-(4-nitrophenyl)thiazole derivatives.

Step-by-Step Sample Preparation
  • Compound Weighing: Accurately weigh 5–10 mg of the purified 4-(4-nitrophenyl)thiazole derivative directly into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice due to its high solubilizing power for polar, aromatic compounds. Chloroform-d (CDCl₃) is an alternative for less polar derivatives.[8]

  • Dissolution: Add approximately 0.6–0.7 mL of the deuterated solvent to the vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Note: Most high-quality deuterated solvents are now supplied with TMS already added.

  • Homogenization: Gently vortex or sonicate the sample until the compound is fully dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Final Check: Ensure the solution height in the tube is adequate (typically ~4 cm) and the sample is free of air bubbles and solid particles.

Data Acquisition Workflow

The following workflow illustrates a logical progression from initial 1D scans to advanced 2D experiments for complete structural confirmation.[11]

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (Connectivity) cluster_analysis Data Analysis & Validation Prep Prepare Sample (5-10 mg in 0.6 mL solvent) H1 Acquire ¹H NMR (Proton Count & Environment) Prep->H1 Initial Survey C13 Acquire ¹³C NMR (Carbon Skeleton) H1->C13 Confirm C count DEPT Acquire DEPT-135 (Differentiate CH/CH₃ vs. CH₂) C13->DEPT Assign C types COSY Acquire ¹H-¹H COSY (H-H Coupling) DEPT->COSY Establish H-H Network HSQC Acquire ¹H-¹³C HSQC (Direct H-C Attachment) COSY->HSQC Link Protons to Carbons Analysis Integrate All Data & Assign Resonances HSQC->Analysis Structure Confirm Final Structure Analysis->Structure

Caption: A validated workflow for NMR-based structure elucidation.

Advanced 2D NMR for Unambiguous Assignment

For complex derivatives or to provide irrefutable proof of structure, 2D NMR experiments are indispensable.[11]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. In our case, a COSY spectrum will show a clear cross-peak correlating the doublet at δ 8.2–8.5 ppm (H2'/H6') with the doublet at δ 7.8–8.1 ppm (H3'/H5'), confirming their connectivity within the same spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to. It is the most reliable way to assign protonated carbons. For example, the singlet for the H5 proton (δ ~7.2 ppm) will show a cross-peak to the C5 carbon signal (δ ~110 ppm), unambiguously linking the two.

By integrating data from 1D and 2D experiments, a self-validating, complete, and defensible structural assignment can be achieved.

Conclusion and Expert Insights

The NMR analysis of 4-(4-nitrophenyl)thiazole derivatives is a predictable and powerful process when approached systematically. The strong electronic effects of the nitro group and the thiazole heteroatoms create a distinct and easily interpretable spectral pattern. Key takeaways for the practicing scientist include:

  • Diagnostic Signals: Always look for the characteristic pair of downfield doublets (δ 8.2-8.5 and 7.8-8.1 ppm) as the primary indicator of the 4-nitrophenyl moiety.

  • Solvent Effects: Be aware that chemical shifts can vary slightly depending on the solvent used (e.g., DMSO-d₆ vs. CDCl₃). DMSO can form hydrogen bonds with labile protons (like N-H), shifting them further downfield.

  • Beyond the Core: When analyzing novel derivatives, pay close attention to how new substituents perturb the chemical shifts of the core structure. This deviation from the baseline is where the most valuable structural information lies.

By combining a solid theoretical understanding with a robust experimental workflow, researchers can confidently characterize these medicinally important compounds, ensuring the integrity and reproducibility of their scientific findings.

References

An In-depth Technical Guide to the FTIR Spectrum of 2-amino-4-(p-nitrophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-amino-4-(p-nitrophenyl)thiazole. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize vibrational spectroscopy for molecular characterization. This document details the experimental data, outlines the protocol for spectral acquisition, and provides an interpretation of the key vibrational modes.

Introduction

2-amino-4-(p-nitrophenyl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole scaffold in a variety of bioactive molecules. The incorporation of a p-nitrophenyl substituent can modulate the electronic properties and biological activity of the molecule. FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation, which induces molecular vibrations. This guide presents the FTIR spectral data for 2-amino-4-(p-nitrophenyl)thiazole, offering a foundational reference for its structural characterization.

Spectral Data

The FTIR spectrum of 2-amino-4-(p-nitrophenyl)thiazole is characterized by a series of absorption bands corresponding to the various vibrational modes of its functional groups. The quantitative data, obtained from the Coblentz Society, Inc. and available on the NIST WebBook[1], is summarized in the table below. It is important to note that this spectrum was measured on a dispersive instrument, and spectra obtained on modern FTIR instruments may show minor differences in peak positions and resolution[1].

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~3430 (broad)N-H stretching vibrations (asymmetric & symmetric)Amino group (-NH₂)
~3100C-H aromatic stretchingPhenyl ring
~1620N-H scissoring (bending) vibrationAmino group (-NH₂)
~1595C=N stretchingThiazole ring
~1510NO₂ asymmetric stretchingNitro group (-NO₂)
~1470C=C aromatic ring stretchingPhenyl ring
~1340NO₂ symmetric stretchingNitro group (-NO₂)
~1100C-N stretchingAmino & Thiazole
~850C-H out-of-plane bending (p-disubstituted)Phenyl ring
~750NO₂ scissoringNitro group (-NO₂)
~690C-S stretchingThiazole ring

Note: The assignments for the nitro group vibrations are based on typical ranges for aromatic nitro compounds, with symmetric and asymmetric stretches expected around 1390-1320 cm⁻¹ and 1614-1540 cm⁻¹, respectively[2]. The N-H stretching of the amino group on a heterocyclic ring is typically observed in the 3225-3050 cm⁻¹ range[2]. The provided spectrum shows a broad absorption in this region.

Experimental Protocols

Obtaining a high-quality FTIR spectrum of a solid sample like 2-amino-4-(p-nitrophenyl)thiazole requires careful sample preparation. The following protocol describes the widely used Potassium Bromide (KBr) pellet method.

Objective: To prepare a solid sample of 2-amino-4-(p-nitrophenyl)thiazole for FTIR analysis by dispersing it in a KBr matrix.

Materials:

  • 2-amino-4-(p-nitrophenyl)thiazole (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet die and hydraulic press

  • FTIR spectrometer

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at approximately 100°C for several hours and then cooling it in a desiccator. Moisture will cause significant interference in the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).

  • Grinding: Place approximately 1-2 mg of the 2-amino-4-(p-nitrophenyl)thiazole sample into a clean agate mortar. Add about 100-200 mg of the dried KBr powder.

  • Mixing and Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the incident IR radiation to minimize scattering[3].

  • Pellet Formation: Transfer the powder mixture into the collar of a pellet die. Distribute the powder evenly. Place the anvil into the die body and put the assembly onto a hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for a few minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet, which now contains the dispersed sample.

  • Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment or a blank KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Scan: Acquire the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for obtaining and analyzing the FTIR spectrum is illustrated in the diagram below.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample 1. Obtain Sample (2-amino-4-(p-nitrophenyl)thiazole) Grind 3. Grind Sample with KBr Sample->Grind KBr 2. Dry FTIR-grade KBr KBr->Grind Press 4. Press into Pellet Grind->Press Mount 5. Mount Pellet in Spectrometer Press->Mount Background 6. Collect Background Spectrum Mount->Background SampleScan 7. Collect Sample Spectrum Background->SampleScan Process 8. Process Data (Transmittance vs. Wavenumber) SampleScan->Process Analyze 9. Analyze Spectrum (Peak Identification & Assignment) Process->Analyze

Caption: Workflow for FTIR analysis of a solid sample.

Conclusion

This guide provides essential data and methodologies for the FTIR analysis of 2-amino-4-(p-nitrophenyl)thiazole. The tabulated spectral data, coupled with the detailed experimental protocol, serves as a valuable resource for the identification and characterization of this compound. The key vibrational bands, particularly those of the amino and nitro functional groups, are crucial for confirming the molecular structure and can be used for quality control and in further studies involving this important chemical scaffold.

References

Mass Spectrometry of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine (CAS No: 2104-09-8), a compound of interest in medicinal chemistry and materials science. This document outlines a standard experimental protocol for its analysis by Electron Ionization Mass Spectrometry (EI-MS), presents its characteristic mass spectral data, and elucidates its fragmentation pathway.

Introduction

This compound is a heterocyclic compound featuring a nitrophenyl group attached to a 2-aminothiazole core. Mass spectrometry is an essential analytical technique for the unambiguous identification and structural characterization of such molecules. This guide focuses on Electron Ionization (EI), a common and robust technique for the analysis of volatile and thermally stable small organic molecules. Under EI, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions that provide a structural fingerprint of the compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following section details a generalized yet comprehensive protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

2.1. Sample Preparation

  • Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol, acetone, or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Quality Control: Include a solvent blank and a known standard sample for instrument performance verification.

2.2. Instrumentation and Conditions

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an EI source.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV (standard).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 50 to 300.

  • Scan Rate: 1000 amu/s.

  • Sample Introduction: Gas Chromatography (for volatile samples) or a direct insertion probe (for pure, solid samples).

2.3. Gas Chromatography (if applicable)

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

The workflow for this experimental protocol is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution work Dilute to 1-10 µg/mL Working Solution stock->work inject Inject 1 µL into GC work->inject sep Chromatographic Separation inject->sep ion Ionization (EI, 70 eV) sep->ion detect Mass Analysis (m/z 50-300) ion->detect acq Data Acquisition detect->acq proc Spectrum Generation & Library Search acq->proc

General workflow for GC-MS analysis.

Mass Spectral Data

The Electron Ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The molecular formula of the compound is C₉H₇N₃O₂S, with a molecular weight of approximately 221.24 g/mol .[1][2]

The quantitative data for the major ions observed in the EI mass spectrum are summarized in the table below.[1]

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Notes
221[C₉H₇N₃O₂S]⁺Molecular Ion (M⁺)
191[M - NO]⁺Loss of nitric oxide
175[M - NO₂]⁺Loss of nitro radical
121[C₇H₅N₂]⁺Nitrophenylacetonitrile cation
102[C₆H₄N]⁺Benzonitrile cation radical

Fragmentation Pathway

The fragmentation of this compound under Electron Ionization conditions proceeds through several characteristic pathways, primarily involving the nitro group and cleavage of the thiazole ring. A study of the electron impact fragmentation of this compound noted that prominent fragment ions result from the elimination of an NO₂ radical or a neutral NO molecule, as well as a 1,2 cleavage of the thiazole ring.[3]

The proposed fragmentation pathway is illustrated in the following diagram:

G cluster_path1 Nitro Group Fragmentation cluster_path2 Thiazole Ring Cleavage M [M]⁺˙ m/z 221 F175 [M - NO₂]⁺ m/z 175 M->F175 - NO₂ F191 [M - NO]⁺˙ m/z 191 M->F191 - NO F121 [C₇H₅N₂]⁺ m/z 121 F175->F121 - C₂H₂NS F102 [C₆H₄N]⁺˙ m/z 102 F121->F102 - HCN

Proposed EI fragmentation of the target compound.

Pathway Elucidation:

  • Molecular Ion (m/z 221): The molecular ion is formed by the removal of one electron from the molecule.

  • Loss of Nitro Group Fragments: The molecule readily loses fragments from the nitro group. The peak at m/z 175 corresponds to the loss of a nitro radical (•NO₂), a common fragmentation for nitroaromatic compounds. The peak at m/z 191 is due to the loss of a neutral nitric oxide molecule (NO).[3]

  • Thiazole Ring Cleavage: The ion at m/z 175 can undergo further fragmentation. Cleavage of the thiazole ring can lead to the formation of the nitrophenylacetonitrile cation at m/z 121.

  • Formation of Benzonitrile Radical Cation: Subsequent loss of a hydrogen cyanide (HCN) molecule from the fragment at m/z 121 results in the stable benzonitrile radical cation observed at m/z 102.

Conclusion

The mass spectrometric profile of this compound under Electron Ionization is well-defined, with a clear molecular ion and predictable fragmentation patterns dominated by losses from the nitro group and cleavage of the heterocyclic ring. The data and protocols presented in this guide serve as a valuable resource for the analytical characterization of this compound, aiding researchers in its identification and structural confirmation in various research and development settings.

References

Technical Guide: Solubility Profile of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is fundamental for its application in synthesis, purification, formulation development, and biological screening. Poor solubility can be a significant hurdle, affecting bioavailability and the reliability of in-vitro assays. This technical guide provides a summary of the available solubility information for this compound and presents a detailed, generalized protocol for its experimental determination.

Physicochemical Properties

  • IUPAC Name: this compound

  • CAS Number: 2104-09-8

  • Molecular Formula: C₉H₇N₃O₂S

  • Molecular Weight: 221.24 g/mol

Solubility Data

The following table summarizes the qualitative solubility information for this compound, inferred from its use in chemical synthesis and purification processes.

Solvent SystemSolubility TypeContext/Observation
Rectified SpiritQualitativeUsed as a recrystallization solvent, indicating solubility at elevated temperatures and lower solubility at room temperature.
Ethanol-DMF mixtureQualitativeEmployed for the crystallization of the crude product, suggesting good solubility in this solvent blend.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid compound such as this compound. The shake-flask method is a widely accepted and reliable technique for this purpose.[1]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium.[2] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical method.[1]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure: Shake-Flask Method
  • Preparation: Add an excess amount of crystalline this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the selected solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[3]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.[4]

  • Quantification: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the concentration of the diluted solution.

Analytical Quantification Methods
  • Pipette a known volume of the filtered saturated solution into a pre-weighed evaporating dish.[5]

  • Evaporate the solvent gently using a water bath or a hot air oven at a temperature below the compound's decomposition point.[6]

  • Dry the dish containing the residue to a constant weight in an oven.[5][6]

  • Calculate the mass of the dissolved solid and express the solubility in terms of mass per volume (e.g., mg/mL).[5]

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range.

  • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).[4]

  • Create a Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration to create a calibration curve.[7]

  • Analyze Sample: Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculate Concentration: Determine the concentration of the diluted solution using the calibration curve and then calculate the original concentration of the saturated solution.[7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification start Start add_excess Add excess solid to vials start->add_excess add_solvent Add precise volume of solvent add_excess->add_solvent agitate Seal and agitate at constant temperature (24-48 hours) add_solvent->agitate centrifuge Centrifuge or let stand to settle excess solid agitate->centrifuge filter Filter supernatant with syringe filter (0.22 µm) centrifuge->filter quant_method Choose Quantification Method filter->quant_method gravimetric Gravimetric Analysis quant_method->gravimetric Evaporate & Weigh spectroscopic UV-Vis Spectroscopy quant_method->spectroscopic Dilute & Measure Absorbance end_node End: Solubility Value gravimetric->end_node spectroscopic->end_node

Caption: Experimental workflow for solubility determination via the shake-flask method.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and compound characteristics.

References

Hantzsch Thiazole Synthesis: A Comprehensive Technical Guide to 2-Amino-4-Arylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, a classic condensation reaction first reported by Arthur Hantzsch in 1887, remains a cornerstone for the synthesis of the thiazole scaffold, a privileged core in numerous biologically active compounds. This guide provides an in-depth exploration of the Hantzsch synthesis for the preparation of 2-amino-4-arylthiazoles, a class of compounds with significant therapeutic potential, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

Core Reaction Mechanism

The Hantzsch thiazole synthesis is a versatile and high-yielding reaction that involves the condensation of an α-haloketone with a thiourea derivative. The reaction proceeds through a multi-step mechanism beginning with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][3]

Hantzsch_Thiazole_Synthesis reagents α-Aryl-α-haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-arylthiazole intermediate2->product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Various methodologies have been developed to carry out the Hantzsch synthesis of 2-amino-4-arylthiazoles, including conventional heating, microwave-assisted synthesis, and one-pot procedures. The choice of method often depends on the desired scale, reaction time, and available equipment.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole via Conventional Heating

This protocol describes a standard laboratory procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea using conventional heating.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Equipment:

  • Round-bottom flask or scintillation vial

  • Magnetic stir bar and hotplate with stirring capability

  • Reflux condenser (optional, depending on scale and solvent)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial or an appropriately sized round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[1]

  • Add methanol (5 mL) and a magnetic stir bar.[1]

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the reaction from the heat and allow the solution to cool to room temperature.[1]

  • Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[1][3]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[1]

  • Wash the collected solid with cold deionized water to remove any residual salts.[1]

  • Allow the product to air dry completely on a watch glass.[1]

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reduced reaction times and often improved yields.

Materials:

  • Substituted α-bromoacetophenone (1 mmol)

  • Substituted thiourea (1.1-1.5 mmol)

  • Ethanol or Water

Equipment:

  • Microwave reaction vessel

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine the appropriate α-bromoacetophenone (1 mmol) and substituted thiourea (1.1-1.5 mmol).[1]

  • Add a suitable solvent such as ethanol or water (5 mL).[1][4]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.[1] For reactions in water, irradiation at 40 W for a period of 1-20 minutes has been reported to be effective.[4]

  • After the reaction is complete, cool the vessel to room temperature.[1]

  • The solid product that separates is filtered, washed with water, and recrystallized.[4]

Protocol 3: One-Pot Synthesis from Aryl Methyl Ketones

This efficient one-pot procedure avoids the isolation of the lachrymatory α-haloketone intermediate by generating it in situ.

Materials:

  • Aryl methyl ketone (e.g., acetophenone) (1.5 mmol)

  • Thiourea (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Ethanol (3.0 mL)

  • Catalyst (e.g., Ca/4-MePy-IL@ZY-Fe3O4) (0.01 g) (Note: various catalysts can be used)

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and hotplate with stirring capability

  • External magnet (for magnetic catalysts)

Procedure:

  • In a round-bottom flask, stir a mixture of the aryl methyl ketone (1.5 mmol), TCCA (0.5 mmol), and the catalyst (0.01 g) in ethanol (3.0 mL) at 80°C for approximately 25 minutes.[5]

  • Monitor the formation of the intermediate α-haloketone by TLC.

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.[5]

  • Continue stirring at 80°C and monitor the reaction until completion by TLC.[5]

  • After the reaction is complete, the catalyst can be recovered using an external magnet.[5]

  • The reaction mixture is then worked up by adding a 10% sodium bicarbonate solution to neutralize the mixture, leading to the precipitation of the thiazole product.[5]

  • The precipitate is collected by filtration, washed with water and ethanol, and dried.[5]

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data from various studies on the Hantzsch synthesis of 2-amino-4-arylthiazoles, allowing for a clear comparison of different experimental conditions.

Table 1: Conventional Heating Synthesis of 2-Amino-4-arylthiazoles

α-HaloketoneThioureaSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromoacetophenoneThioureaMethanolReflux (65-70)0.5 - 1High (not specified)[1]
2-Chloro-1-(2,4-dichlorophenyl)ethanoneThiourea1-PropanolReflux790.4[6]
AcetophenoneThioureaEthanolReflux1265[7]
Substituted AcetophenonesThioureaEthanolReflux8-[8]

Table 2: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

α-HaloketoneThioureaSolventPower (W)Time (min)Yield (%)Reference
Phenacyl bromideN-Phenyl thioureaWater401-2081-97[4]
Aromatic ketonesThioureasPEG-400/Water30028-3284-89[9]
Substituted KetonesThiourea-1705-15High[10]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted thioureasMethanol--Lower than MW[11]

Table 3: One-Pot Synthesis of 2-Amino-4-arylthiazoles

KetoneHalogenating AgentThioureaSolventTemperature (°C)TimeYield (%)Reference
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one-ThioureaEthanol/Water652 - 3.5 h79-90[2]
Aromatic KetonesNBSThioureasPEG-400/Water80-8528-32 min84-89[9]
Acetophenone derivativesTCCAThioureaEthanol8025 min + reaction time-[5]
StyrenesTribromoisocyanuric acidThioureas---48-70[12]

Experimental Workflow Visualization

The general workflow for a typical Hantzsch thiazole synthesis experiment, from reaction setup to product characterization, is outlined below.

Experimental_Workflow start Start reagent_prep Reagent Preparation (α-Haloketone, Thiourea, Solvent) start->reagent_prep reaction_setup Reaction Setup (Conventional Heating or Microwave) reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring workup Work-up (e.g., Neutralization, Precipitation) reaction_monitoring->workup isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: General laboratory workflow for Hantzsch thiazole synthesis.

Conclusion

The Hantzsch thiazole synthesis remains a highly relevant and powerful tool for the construction of 2-amino-4-arylthiazoles. The adaptability of the reaction conditions, from classical heating to modern microwave-assisted and one-pot methodologies, provides researchers with a versatile toolkit to access these valuable heterocyclic compounds. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field of medicinal chemistry and drug development, facilitating the efficient synthesis and exploration of novel thiazole-based therapeutic agents.

References

The Therapeutic Potential of 2-Aminothiazole Derivatives: A Comprehensive Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This has led to the development of numerous derivatives with potent therapeutic activities, ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant effects.[1][2] This technical guide provides an in-depth review of the current literature on 2-aminothiazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

I. Synthetic Strategies: The Hantzsch Synthesis and Beyond

The cornerstone of 2-aminothiazole synthesis is the Hantzsch thiazole synthesis, a robust and widely utilized method involving the condensation of an α-haloketone with a thiourea derivative.[2] Variations of this method, including one-pot and microwave-assisted protocols, have been developed to improve efficiency and yield.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

Materials:

  • α-haloketone (1 equivalent)

  • Thiourea or substituted thiourea (1.0-1.2 equivalents)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate + thiourea Thiourea thiourea->intermediate aminothiazole 2-Aminothiazole Derivative intermediate->aminothiazole Cyclization & Dehydration

A simplified workflow of the Hantzsch thiazole synthesis.

II. Anticancer Activity: A Multifaceted Approach to Combat Malignancy

2-Aminothiazole derivatives have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines.[3][4] Their anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[3][4]
Compound 20H1299 (Lung Cancer)4.89 µM[3]
Compound 20SHG-44 (Glioma)4.03 µM[3]
TH-39K562 (Leukemia)0.78 µM[3]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[3][4]
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[3][4]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)[3]
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)[3]
1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8 µM[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 2-Aminothiazole derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat with 2-Aminothiazole Derivatives cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_formation Incubate (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization absorbance_measurement Measure Absorbance solubilization->absorbance_measurement ic50_calculation Calculate IC50 Value absorbance_measurement->ic50_calculation

Workflow for determining anticancer activity using the MTT assay.

III. Kinase Inhibition: A Promising Avenue for Targeted Therapy

A significant mechanism underlying the anticancer activity of 2-aminothiazole derivatives is their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

A. PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several 2-aminothiazole derivatives have been identified as potent inhibitors of this pathway. For instance, Alpelisib, a clinically approved drug for breast cancer, features a 2-aminothiazole core and functions as a PI3Kα inhibitor.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminothiazole 2-Aminothiazole Derivatives Aminothiazole->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives.
B. Src Family Kinase Inhibition

The Src family of non-receptor tyrosine kinases plays a crucial role in regulating cell adhesion, growth, and differentiation. Dasatinib, a potent pan-Src kinase inhibitor used in the treatment of leukemia, is a prominent example of a 2-aminothiazole-containing drug.[6][7]

C. Allosteric Inhibition of Casein Kinase 2 (CK2)

Recent studies have revealed a novel mechanism of action for certain 2-aminothiazole derivatives: the allosteric inhibition of Casein Kinase 2 (CK2).[1][8] Unlike ATP-competitive inhibitors, these compounds bind to a pocket outside the active site, inducing a conformational change that inactivates the enzyme.[1][8] This mode of inhibition offers the potential for greater selectivity and reduced off-target effects.[9]

CK2_Allosteric_Inhibition CK2_active Active CK2 ATP Binding Site CK2_inactive Inactive CK2 Allosteric Site CK2_active:f0->CK2_inactive:f0 Conformational Change Aminothiazole 2-Aminothiazole Derivative Aminothiazole->CK2_active:f1 Binds to Allosteric Site

Allosteric inhibition of CK2 by 2-aminothiazole derivatives.

IV. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

2-Aminothiazole derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[2] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of selected 2-aminothiazole derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)
Piperazinyl derivative 121dStaphylococcus aureus (MRSA)4
Piperazinyl derivative 121dEscherichia coli8[2]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl)Staphylococcus aureus4-16[2]
Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl)Staphylococcus epidermidis4-16[2]
2-AMO derivative 6bMycobacterium tuberculosis H37Ra3.13[10]
Compound SMB-1Staphylococcus aureusComparable to Ampicillin
Compound SMB-1Escherichia coliComparable to Ampicillin[11]
Compound SMB-1Candida albicansComparable to Miconazole[11]
Compound SMB-6Staphylococcus aureusComparable to Ampicillin[11]
Compound SMB-6Escherichia coliComparable to Ampicillin[11]
Compound SMB-6Candida albicansGood activity[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

  • 2-Aminothiazole derivative (test compound)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial twofold dilutions of the 2-aminothiazole derivative in the broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control well (broth and inoculum without the compound) and a negative control well (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow serial_dilution Prepare Serial Dilutions of Compound inoculation Inoculate with Microbial Suspension serial_dilution->inoculation incubation Incubate Plate inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

Workflow for the broth microdilution method to determine MIC.

V. Conclusion

The 2-aminothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological activities has unveiled a diverse range of derivatives with potent anticancer and antimicrobial properties. The elucidation of their mechanisms of action, particularly as kinase inhibitors with both ATP-competitive and allosteric modes of action, provides a strong foundation for the rational design of next-generation drugs. The experimental protocols detailed in this guide offer a practical framework for the synthesis and evaluation of new 2-aminothiazole derivatives, empowering researchers to further explore the therapeutic potential of this remarkable chemical entity.

References

The Expanding Therapeutic Frontier of Thiazole-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile structure has been a fertile ground for the development of a multitude of compounds with a broad spectrum of biological activities.[1][2][3] Thiazole derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4][5][6] This technical guide provides an in-depth overview of the biological potential of thiazole-containing compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Anticancer Potential of Thiazole Derivatives

Thiazole-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][9]

One of the most significant targets of anticancer thiazole derivatives is the PI3K/Akt/mTOR signaling pathway.[10][11] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[12] Several thiazole derivatives have been shown to be potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[1][10][11]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 19 MCF-7 (Breast)0.30[1]
U87 MG (Glioblastoma)0.45[1]
A549 (Lung)0.38[1]
HCT116 (Colon)0.35[1]
Compound 3b Leukemia HL-60(TB)N/A[11]
Compound 3e Leukemia HL-60(TB)N/A[11]
Compound 4c MCF-7 (Breast)2.57 ± 0.16[4]
HepG2 (Liver)7.26 ± 0.44[4]
Compound 4a MCF-7 (Breast)12.7 ± 0.77[4]
HepG2 (Liver)6.69 ± 0.41[4]
Compound 4b MCF-7 (Breast)31.5 ± 1.91[4]
HepG2 (Liver)51.7 ± 3.13[4]
Compound 5 MCF-7 (Breast)28.0 ± 1.69[4]
HepG2 (Liver)26.8 ± 1.62[4]
Staurosporine (Standard) MCF-7 (Breast)6.77 ± 0.41[4]
HepG2 (Liver)8.4 ± 0.51[4]
Compound 2a MDA-MB-231 (Breast)1.8 ± 0.2[13]
HeLa (Cervical)2.5 ± 0.3[13]
Compound 2e MDA-MB-231 (Breast)1.5 ± 0.1[13]
HeLa (Cervical)2.1 ± 0.2[13]
Compound 2f MDA-MB-231 (Breast)1.2 ± 0.1[13]
HeLa (Cervical)1.9 ± 0.2[13]
Compound 2h MDA-MB-231 (Breast)1.6 ± 0.2[13]
HeLa (Cervical)2.3 ± 0.3[13]
Compound 2i MDA-MB-231 (Breast)1.4 ± 0.1[13]
HeLa (Cervical)2.0 ± 0.2[13]
Cisplatin (Control) MDA-MB-231 (Breast)3.2 ± 0.4[13]
HeLa (Cervical)4.5 ± 0.5[13]
Oxaliplatin (Control) MDA-MB-231 (Breast)2.8 ± 0.3[13]
HeLa (Cervical)3.9 ± 0.4[13]
Compound 4d MDA-MB-231 (Breast)1.21[14]
Compound 4b MDA-MB-231 (Breast)3.52[14]
Sorafenib (Reference) MDA-MB-231 (Breast)1.18[14]
Compound 8 MCF-7 (Breast)3.36 ± 0.06 µg/ml[15]
Compound 7a MCF-7 (Breast)4.75 µg/ml[15]
Compound 7b MCF-7 (Breast)6.09 µg/ml[15]
Staurosporine (Reference) MCF-7 (Breast)5.25 µg/ml[15]
Compound 5 A549 (Lung)0.452[8]
Doxorubicin (Reference) A549 (Lung)0.460[8]
Compound 8b HeLa (Cervical)1.65[16]
SiHa (Cervical)2.35[16]
Compound 8c HeLa (Cervical)2.10[16]
SiHa (Cervical)3.15[16]
Compound 8j HeLa (Cervical)3.20[16]
SiHa (Cervical)4.80[16]
HepG2 (Liver)7.90[16]
Compound 8l HeLa (Cervical)2.85[16]
SiHa (Cervical)4.25[16]
Compound 8m HeLa (Cervical)5.75[16]
SiHa (Cervical)8.60[16]
HepG2 (Liver)5.15[16]
Compound 16b HepG2-1 (Liver)0.69 ± 0.41[17]
Compound 21 HepG2-1 (Liver)1.82 ± 0.94[17]
Doxorubicin (Standard) HepG2-1 (Liver)0.72 ± 0.52[17]

Antimicrobial Activity of Thiazole Scaffolds

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][18] Their mechanisms of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[18][19]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 12 S. aureus125-150[5]
E. coli125-150[5]
A. niger125-150[5]
Compound 13 S. aureus50-75[5]
E. coli50-75[5]
A. niger50-75[5]
Compound 14 S. aureus50-75[5]
E. coli50-75[5]
A. niger50-75[5]
Compound 3 S. aureus0.23-0.70 mg/mL[18]
E. coli0.23-0.70 mg/mL[18]
Compound 8 T. viride0.08-0.23 mg/mL[18]
Compound 9 T. viride0.06-0.23 mg/mL[18]
Compound 6 P. mirabilis1000[6]
S. dysenteriae125[6]
L. monocytogenes1000[6]
Gentamicin (Standard) B. cereus0.5[6]
Penicillin (Standard) E. coli64[6]
Compound 3a,b S. pneumoniae0.008[19]
S. epidermidis0.03[19]
S. pyogenes0.06[19]
Compound 73d Various strains4.18-29[19]
Compound 66-68 S. aureus28-168[20]
S. typhimurium28-168[20]
E. coli28-168[20]
Chloramphenicol (Reference) S. aureus143-152[20]
Cephalothin (Reference) S. aureus135-229[20]
Compound 67, 68 C. albicans168-172[20]
Cycloheximide (Reference) C. albicans254[20]
Lead Thiazole Compound MRSA1.3[21]
Compound 5c C. albicansZOI 26 mm[22]
Compound 5b P. postumaParalysis: 24.2 ± 0.9 min, Death: 48.2 ± 2.2 min[22]

Anti-inflammatory Properties of Thiazole Analogs

Inflammation is a complex biological response implicated in numerous diseases. Thiazole derivatives have been investigated for their anti-inflammatory potential, often through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[23]

Quantitative Data: Anti-inflammatory and Antioxidant Activity

The following table summarizes the in vitro anti-inflammatory and antioxidant activities of selected thiazole derivatives.

Compound IDAssayIC50 (µM)Reference
Compound 6a COX-19.01 ± 0.01 mM[23]
COX-211.65 ± 6.20 mM[23]
Compound 6b COX-211.65 ± 6.20 mM[23]
Compound 23a COX-22.3[23]
Compound 23b COX-21.9[23]
Compound 21a COX-116[23]
Compound 21b COX-110[23]
Compound 3a LOX0.127[23]
Compound 3b LOX0.035[23]
Compound 3c LOX0.025[23]
LMH6 DPPH radical scavenging0.185 ± 0.049[24]
LMH7 DPPH radical scavenging0.221 ± 0.059[24]
Trolox (Standard) DPPH radical scavenging3.10 ± 0.92[24]

Experimental Protocols

Synthesis of Thiazole Derivatives (General Hantzsch Reaction)

A common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[25]

Procedure:

  • A mixture of a ketone (0.1 mole), thiourea (0.2 mole), and iodine (0.1 mole) is heated on a steam bath overnight.[25]

  • The crude reaction mixture is cooled and extracted with ether to remove unreacted ketone and iodine.[25]

  • The residue is dissolved in boiling water and filtered to remove sulfur.[25]

  • The solution is then cooled and made basic with ammonium hydroxide to precipitate the 2-amino-4-substituted phenyl thiazole.[25]

  • Further modifications, such as Schiff's base formation, can be achieved by reacting the synthesized aminothiazole with various aryl aldehydes.[25]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[3][4][9]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The thiazole-based compounds are dissolved (e.g., in DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of the compounds.[9]

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[4]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[3][9]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[9]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][26]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The thiazole compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[21]

  • Inoculation: Each well is inoculated with the microbial suspension.[21]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[27][28][29][30]

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test thiazole compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the rats (e.g., intraperitoneally) 30 minutes before the carrageenan injection.[29]

  • Induction of Edema: A 1% suspension of carrageenan in saline (100 µl) is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[29]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[29]

  • Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is then calculated relative to the control group.[29]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway Inhibition by Thiazole Derivatives

General Workflow for Synthesis and Biological Evaluation of Thiazole Compounds

Conclusion

The thiazole scaffold continues to be a privileged structure in drug discovery, yielding compounds with potent and diverse biological activities. The data and protocols presented in this guide highlight the significant potential of thiazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents. Further research into the structure-activity relationships, mechanisms of action, and optimization of pharmacokinetic properties of these compounds is warranted to translate their therapeutic promise into clinical applications. The provided diagrams offer a visual representation of key molecular pathways and a logical framework for the development and evaluation of novel thiazole-based therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds and FDA-approved drugs. The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, a well-established method for constructing the thiazole ring. This application note provides a detailed protocol for the synthesis of this compound, along with relevant data and a workflow diagram.

Data Presentation

ParameterValueReference
Molecular Formula C₉H₇N₃O₂S[1]
Molecular Weight 221.24 g/mol [1][2]
Melting Point 285-286 °C[2]
Starting Materials 2-bromo-1-(4-nitrophenyl)ethan-1-one, Thiourea[3][4]
Reaction Type Hantzsch Thiazole Synthesis[3][4]
Typical Solvent Ethanol[5]
Typical Reaction Temperature Reflux (approx. 78-80 °C)[5]

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

This protocol is based on the general principles of the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide.[3][4]

Materials:

  • 2-bromo-1-(4-nitrophenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 equivalent) in ethanol.

  • To this solution, add thiourea (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.[5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding a 10% aqueous solution of sodium bicarbonate.[5] This will precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.[5]

  • Dry the purified this compound product in an oven at a suitable temperature.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as IR and NMR if desired.

Mandatory Visualization

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up and Purification Reactant1 2-bromo-1-(4-nitrophenyl)ethan-1-one Step1 Dissolve in Ethanol Reactant1->Step1 Reactant2 Thiourea Reactant2->Step1 Step2 Reflux at 80°C Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Neutralization with NaHCO3 Step3->Step4 Step5 Filtration Step4->Step5 Step6 Washing (Water & Ethanol) Step5->Step6 Step7 Drying Step6->Step7 Product This compound Step7->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: In Vitro Antimicrobial Screening of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole derivatives represent a significant class of heterocyclic compounds that are foundational to numerous pharmaceuticals.[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a core structure in various synthetic drugs with a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[3][4] The rise of antimicrobial resistance (AMR) has created an urgent need for novel antimicrobial agents, making the exploration of thiazole derivatives a critical area of research.[4] In vitro screening is the essential first step in identifying promising lead compounds, allowing for the efficient evaluation of their efficacy against various pathogenic microbes. These application notes provide an overview and detailed protocols for the primary in vitro screening assays used to assess the antimicrobial potential of novel thiazole derivatives.

Key Antimicrobial Assays: The initial evaluation of thiazole derivatives typically involves a suite of in vitro assays to determine their potency and spectrum of activity. The most common assays include:

  • Minimum Inhibitory Concentration (MIC): This is the most fundamental quantitative assay, determining the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism. It is a primary indicator of a compound's potency.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This assay is a downstream extension of the MIC test. It determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Anti-Biofilm Assay: Since a majority of chronic infections are associated with microbial biofilms—structured communities of cells with high resistance to conventional antibiotics—this assay evaluates a compound's ability to either prevent biofilm formation or eradicate established biofilms.[5][6]

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following tables summarize quantitative data from various studies, showcasing the antimicrobial and anti-biofilm efficacy of different thiazole derivatives against a range of pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains

Compound/Derivative SeriesBacterial StrainMIC Range (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
2-phenylacetamido-thiazole derivativeE. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25Not SpecifiedNot Specified[7]
Quinoline–Thiazole Derivative (4g, 4m)S. aureus (ATCC 6538)7.81Not SpecifiedNot Specified[8]
Benzo[d]thiazole derivatives (13, 14)MRSA, E. coli50 - 75Ofloxacin10[9]
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine (37c)Gram-positive & Gram-negative bacteria46.9 - 93.7Not SpecifiedNot Specified[1]
bis(thiazol-5-yl)phenylmethane derivativesS. aureus2 - 64VancomycinNot Specified[10]
Di- and Trithiazole derivatives (7, 13)Salmonella typhimurium0.49Gentamicin0.49[11]
Thiazole Hydrazines (4a, 4b, 4c, 4e, 4g, 4k)S. aureus<100Ampicillin100[2]
Imidazole and Furan Scaffold Thiazoles (3a, 8a)S. aureus4.88, 9.77Neomycin19.53[12]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungal Strains

Compound/Derivative SeriesFungal StrainMIC Range (µM or µg/mL)Reference CompoundReference MICCitation
Hydrazine-thiazole derivativesCandida species, Cryptococcus species0.45 - 31.2 µMFluconazole, Amphotericin BNot Specified[1][13]
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine (37c)Various fungal strains5.8 - 7.8 µMNot SpecifiedNot Specified[1]
Benzo[d]thiazole derivatives (13, 14)Aspergillus niger50 - 75 µg/mLKetoconazole10 µg/mL[9]
Thiazolyl derivatives (1-9)Various fungal strainsNot SpecifiedNot SpecifiedNot Specified[3]
Imidazole and Furan Scaffold Thiazoles (3a, 6d)C. albicans156.25 µg/mLCycloheximide78.13 µg/mL[12]

Table 3: Anti-biofilm Activity of Selected Thiazole Derivatives

Compound/Derivative SeriesTarget OrganismActivity MetricResultCitation
Thiazole Nortopsentin Analogues (1p, 2i, 2j, 2n)S. aureus ATCC 25923IC₅₀ (Biofilm Inhibition)0.40 - 2.03 µM[6]
Thiazole Compounds (1 and 2)S. epidermidisBiofilm Mass ReductionSuperior to Vancomycin[5][14]
4-(o-methoxyphenyl)-2-aminothiazolesP. aeruginosaBiofilm InhibitionSignificant at low µM range[15]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is widely used for determining the MIC of novel compounds.[13]

Materials:

  • Thiazole derivatives

  • Dimethyl sulfoxide (DMSO, for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Positive control antibiotic (e.g., Ampicillin, Gentamicin, Fluconazole)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock: Dissolve the thiazole derivatives in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions will be made in the appropriate broth.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24h culture), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution in Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the thiazole derivative stock solution (prepared in broth) to the first column of wells, resulting in a 200 µL total volume.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column.

    • This leaves column 11 as a growth control (broth only, no compound) and column 12 as a sterility control (broth only, no compound, no inoculum).

  • Inoculation:

    • Add 100 µL of the final diluted microbial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each test well is 200 µL.

  • Incubation:

    • Seal the plates (e.g., with a breathable film) and incubate at 35-37°C. Incubation time is typically 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using an indicator dye like resazurin.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct follow-up to the MIC assay to distinguish between bacteriostatic and bactericidal effects.[3]

Materials:

  • MIC plate from Protocol 1

  • Nutrient agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips or loops

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, select the wells that showed no visible growth (i.e., the MIC well and wells with higher concentrations).

  • Plating: From each of these clear wells, take a 10-20 µL aliquot and streak it onto a fresh nutrient agar plate. Also, plate an aliquot from the positive growth control well.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is typically identified by observing no colony growth on the agar plate.

Protocol 3: Anti-Biofilm Activity Assay (Crystal Violet Staining)

This protocol assesses the ability of a compound to inhibit biofilm formation.[5][15]

Materials:

  • Thiazole derivatives

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for staphylococci)

  • Sterile 96-well flat-bottomed microtiter plates

  • Bacterial strain (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or 95% Ethanol

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it (e.g., 1:200) in TSB with 1% glucose.

  • Biofilm Formation with Compound:

    • Prepare 2-fold serial dilutions of the thiazole derivatives directly in the 96-well plate in TSB + 1% glucose (final volume 100 µL). Concentrations should be at or below the MIC to avoid killing the bacteria directly.

    • Add 100 µL of the diluted bacterial inoculum to each well. Include a positive growth control (inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.

  • Washing:

    • Carefully discard the planktonic (free-floating) bacteria from the wells by aspiration or by inverting the plate and gently tapping it on absorbent paper.

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Discard the crystal violet solution and wash the plate again twice with PBS.

  • Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.

    • Incubate for 10-15 minutes.

    • Measure the absorbance (OD) at a wavelength of 570-595 nm using a microplate reader.

    • The reduction in absorbance in treated wells compared to the untreated growth control indicates the percentage of biofilm inhibition.

Visualizations: Experimental Workflows

MIC_MBC_Workflow cluster_0 MIC Determination cluster_1 MBC Determination start_end start_end process process decision decision result result A Start: Prepare Compound Stock & Inoculum B Perform 2-fold Serial Dilutions of Compound in 96-Well Plate A->B C Inoculate Wells with Standardized Microbe Suspension B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Read Plate Visually for Turbidity D->E F Is Growth Inhibited? E->F G Determine MIC: Lowest Concentration in Clear Well F->G Yes L End F->L No (Invalid Test) H Subculture 10-20µL from Clear Wells onto Agar Plates G->H I Incubate Agar Plates (e.g., 24h at 37°C) H->I J Count Colonies on Plates I->J K Determine MBC: Lowest Concentration with ≥99.9% Killing J->K K->L

Caption: Workflow for MIC and MBC determination.

Anti_Biofilm_Workflow start_end start_end process process io io result result A Start: Prepare Compound Dilutions & Bacterial Inoculum B Add Compound & Inoculum to 96-Well Plate A->B C Incubate to Allow Biofilm Formation (24h) B->C D Discard Planktonic Cells & Wash Wells with PBS C->D E Stain Biofilm with 0.1% Crystal Violet D->E F Wash Excess Stain with PBS E->F G Solubilize Bound Stain (e.g., with Acetic Acid) F->G H Read Absorbance (OD) at ~570nm G->H I End: Calculate % Biofilm Inhibition Compared to Control H->I

Caption: Workflow for Anti-Biofilm Inhibition Assay.

References

Application Notes and Protocols: Anticancer Activity of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine Analogs on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct studies on the anticancer activity of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine on MCF-7 cells were identified in the public domain as of the last update. The following data, protocols, and discussions are based on structurally related thiazole and thiazolidinone derivatives investigated for their effects on the human breast adenocarcinoma cell line, MCF-7. These notes are intended to provide a framework for designing and conducting similar research on the target compound.

Introduction

Thiazole and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The presence of the thiazole ring in various synthetic and natural products has been associated with the ability to interact with multiple biological targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. This document outlines the potential anticancer activities of compounds structurally related to this compound against the MCF-7 breast cancer cell line, providing a basis for future investigations into this specific molecule.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the cytotoxic activities of various thiazole and thiazolidinone derivatives against MCF-7 cells, as reported in the literature. These compounds share structural similarities with this compound and provide an indication of the potential efficacy of this chemical class.

Table 1: Cytotoxic Activity of Thiazole-Thiophene Derivatives against MCF-7 Cells

Compound IDDescriptionIC50 (µM)Reference
11c 4-(4-Chlorophenyl)-2-[((1-(thiophen-2-yl)ethylidene)hydrazineylidene]thiazol-3(2H)-amine> 38[1]
11d 4-(4-Nitrophenyl)-2-[((1-(thiophen-2-yl)ethylidene)hydrazineylidene]thiazol-3(2H)-amine> 38[1]

Table 2: Growth Inhibitory Activity of Ciminalum–thiazolidinone Hybrid Molecules against MCF-7 Cells

Compound IDDescriptionGI50 (µM)
2f 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-3-ethyl-2-thioxo-4-thiazolidinone2.80 (average)
2h 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid1.57 (average)

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer activity of a test compound, such as this compound, on MCF-7 cells. These protocols are generalized from standard laboratory procedures and findings from related studies.

Cell Culture

MCF-7 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

Protocol:

  • Seed MCF-7 cells in a 6-well plate at a density of 2 x 105 cells/well and incubate for 24 hours.

  • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of the test compound on the cell cycle distribution of MCF-7 cells.

Protocol:

  • Seed MCF-7 cells in a 6-well plate and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Visualization of Methodologies and Pathways

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MCF7 MCF-7 Cells Culture Culture in DMEM + 10% FBS MCF7->Culture Treatment Treat MCF-7 Cells Culture->Treatment Compound Test Compound (e.g., this compound) Compound->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist

Caption: A flowchart of the in vitro anticancer screening process.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, general intrinsic apoptosis pathway that could be investigated following treatment with thiazole analogs. Many anticancer agents induce apoptosis through the modulation of Bcl-2 family proteins and the subsequent activation of caspases.

intrinsic_apoptosis_pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Compound Thiazole Analog Bcl2 Bcl-2 (Anti-apoptotic) (Inhibited) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Activated) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by thiazole analogs.

References

Application Notes and Protocols for 4-(4-Nitrophenyl)-1,3-thiazol-2-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not currently contain specific data on the use of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine as a kinase inhibitor. The following application notes and protocols are based on studies of structurally related compounds, particularly derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine , which have shown significant activity as kinase inhibitors. This information is provided as a reference and a guide for researchers interested in evaluating the potential kinase inhibitory activity of this compound.

Introduction

The 2-aminothiazole scaffold is a recognized pharmacophore in the development of kinase inhibitors.[1] Compounds incorporating a thiazole ring linked to a substituted phenyl group have shown promise in targeting various kinases involved in cell cycle regulation and oncogenic signaling. While direct evidence for this compound is lacking, its structural similarity to known kinase inhibitors suggests that it may be a candidate for investigation.

Structurally analogous compounds, such as certain 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, have demonstrated potent inhibitory activity against key kinases like Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases.[2] These kinases are critical regulators of cell division and transcription, and their dysregulation is a hallmark of many cancers.[3][4][5] Therefore, the protocols and data presented here, derived from these related compounds, can serve as a valuable starting point for the systematic evaluation of this compound.

Data Presentation: Kinase Inhibitory and Anti-proliferative Activity of Structurally Related Compounds

The following tables summarize the in vitro biological activity of a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives. This data is crucial for understanding the structure-activity relationships (SAR) of this chemical class and for providing a benchmark for the evaluation of this compound.[2]

Table 1: In Vitro Kinase Inhibitory Activity of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine Analogs against CDK9/Cyclin T1 [2]

Compound IDR (Substitution on Phenyl Ring)IC₅₀ (µM)Kᵢ (µM)
1aH0.180.08
1b3-NO₂0.050.02
1c3-NH₂0.040.01
1d3-OH0.120.05
1e3-OMe0.150.06
1f3-Cl0.080.03
1g4-Morpholino>10>10

Data is a representative compilation from literature on analogous series to illustrate structure-activity relationships. Actual values for this compound and its direct derivatives may vary.[2]

Table 2: Cellular Anti-proliferative Activity of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine Analogs in a Human Tumor Cell Line [2]

Compound IDR (Substitution on Phenyl Ring)GI₅₀ (µM)
2aH1.2
2b3-NO₂0.3
2c3-NH₂0.25
2d3-OH0.8
2e3-OMe1.0
2f3-Cl0.6
2g4-Morpholino>20

GI₅₀ represents the concentration of the compound that causes 50% growth inhibition of the cells. Data is representative of typical findings for this class of compounds.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential kinase inhibitory and anti-proliferative effects of this compound. These protocols are based on standard practices used for the characterization of related kinase inhibitors.[2]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a typical luminescence-based assay to determine the in vitro inhibitory activity of a test compound against a target kinase, such as CDK9/cyclin T1.[2]

A. Reagent Preparation:

  • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, and 10 mM MgCl₂.[2]

  • Enzyme Solution: Recombinant human kinase (e.g., CDK9/cyclin T1) is diluted in Kinase Buffer to the desired concentration.

  • Substrate Solution: A suitable peptide substrate and ATP are diluted in Kinase Buffer. The final ATP concentration should be at or near its Km for the kinase.[2]

  • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO and then further dilute in Kinase Buffer to the final desired assay concentrations.[2]

B. Assay Procedure (384-well plate format):

  • Add 5 µL of the diluted test compound to the wells of a 384-well plate.[2]

  • Add 10 µL of the Enzyme Solution to each well.

  • Initiate the kinase reaction by adding 10 µL of the Substrate Solution to each well.[2]

  • Incubate the plate at 30°C for 60 minutes.[2]

  • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

C. Data Analysis:

  • Measure luminescence using a plate reader.

  • The luminescent signal is inversely proportional to the amount of kinase activity.

  • Calculate the percentage of inhibition relative to a DMSO-treated control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cellular Anti-proliferative Assay (MTT Assay)

This protocol outlines a common colorimetric assay to assess the effect of a compound on the proliferation of human cancer cell lines.[2]

A. Cell Culture:

  • Culture human cancer cells (e.g., a relevant solid tumor or leukemia cell line) in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

B. Assay Procedure (96-well plate format):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a DMSO vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.[2]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

  • Remove the media and dissolve the formazan crystals in 150 µL of DMSO.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

C. Data Analysis:

  • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.[2]

  • Plot the percentage of inhibition against the compound concentration to determine the GI₅₀ value.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate potentially relevant signaling pathways and a general experimental workflow for kinase inhibitor screening.

G cluster_0 CDK9 Signaling Pathway CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription DSIF_NELF->RNAPII Pauses Transcription Inhibitor 4-(4-Nitrophenyl)- 1,3-thiazol-2-amine (Potential Inhibitor) Inhibitor->PTEFb Inhibits

Caption: Role of CDK9 in transcriptional elongation.[6][7][8]

G cluster_1 Aurora Kinase Signaling Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Kinetochore->Mitosis Cytokinesis->Mitosis Inhibitor 4-(4-Nitrophenyl)- 1,3-thiazol-2-amine (Potential Inhibitor) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Aurora Kinase signaling pathway during mitosis.[4][5][9]

G cluster_2 Experimental Workflow for Kinase Inhibitor Screening start Start step1 Prepare Compound Serial Dilutions start->step1 step2 Dispense Compound, Kinase, and Substrate into Assay Plate step1->step2 step3 Initiate Reaction with ATP step2->step3 step4 Incubate at Controlled Temperature step3->step4 step5 Stop Reaction and Detect Signal (e.g., Luminescence) step4->step5 step6 Data Analysis: Calculate IC50 step5->step6 end End step6->end

Caption: General workflow for an in vitro kinase assay.[10][11]

References

Application Notes and Protocols: Aurora Kinase Inhibition by N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the potent Aurora kinase inhibitors based on the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold. This class of compounds has demonstrated significant activity against Aurora A and Aurora B kinases, leading to mitotic failure and cell death in cancer cell lines.[1][2][3][4][5] The lead compound from this series, CYC116 (compound 18), has advanced to phase I clinical trials.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals interested in the characterization and application of these inhibitors. It includes a summary of their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity

The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives were evaluated for their inhibitory potency against Aurora A and Aurora B kinases. The potency and selectivity were found to be correlated with the substituent at the para-position of the aniline ring.[1][2][3][5] The lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (compound 18, also known as CYC116), exhibited potent inhibition of both Aurora A and B with Ki values of 8.0 and 9.2 nM, respectively.[1][2][3][4]

Table 1: In Vitro Inhibitory Activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives

CompoundR Substituent (Aniline para-position)Aurora A (Ki, nM)Aurora B (Ki, nM)
10 H--
18 (CYC116) Morpholino8.09.2
9 -Potent CDK2-CDK9 inhibitorPotent CDK2-CDK9 inhibitor

Note: Specific Ki values for a broader range of compounds in the series would require access to the full publication's supplementary data. Compound 10 was an early example from the series, and compound 9 was identified as a potent CDK inhibitor with a different primary mechanism of action.[1][3]

Experimental Protocols

General Synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines

The synthesis of the title compounds was adapted from previously described methods.[1] The general scheme involves the condensation of substituted phenylguanidines with enaminones derived from 5-acetylthiazoles.

Protocol:

  • Synthesis of 5-acetylthiazoles (3): Prepare the required 5-acetylthiazoles by reacting the appropriate thioureas (2) with 3-chloro-2,4-pentadione (1).

  • Formation of Enaminones (4): Convert the 5-acetylthiazoles (3) to their corresponding enaminones (4) by heating them in N,N-dimethylformamide dimethyl acetal.

  • Condensation to form Pyrimidines (9-24): Condense the enaminones (4) with the appropriate substituted phenylguanidines (8) at an elevated temperature in an alcoholic alkali solution to yield the final N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine products.

In Vitro Kinase Inhibition Assay

To determine the potency of the compounds against Aurora kinases, a standard in vitro kinase assay is performed. This protocol is a generalized representation based on common methodologies.[6][7][8][9]

Materials:

  • Recombinant human Aurora A and Aurora B kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[8]

  • ATP (at a concentration close to the Km for each kinase)

  • Substrate (e.g., Histone H3 for Aurora B, Kemptide for Aurora A)[7][8]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[6][7][9]

  • 96-well or 384-well plates

Protocol:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in kinase buffer. Prepare serial dilutions of the test inhibitors in kinase buffer, maintaining a constant DMSO concentration (e.g., 1%).

  • Reaction Setup: To the wells of a microplate, add the test inhibitor solution (or DMSO for control).

  • Add Enzyme: Add the diluted kinase solution to all wells except the "blank" control.

  • Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture to all wells.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[8][9]

  • Stop Reaction & Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection method. If using the ADP-Glo™ assay:

    • Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40-45 minutes at room temperature.[7][9]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.[7][9]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve. Convert IC50 to Ki values using the Cheng-Prusoff equation if needed.[6]

Cell-Based Assays

Cell-based assays are crucial to confirm the mechanism of action and cellular effects of the inhibitors.[10]

a) Antiproliferative Assay:

  • Cell Plating: Seed cancer cell lines (e.g., HCT116, HeLa) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

b) Histone H3 Phosphorylation Assay (Aurora B Target Engagement):

  • Cell Treatment: Treat cells with the inhibitors for a short period (e.g., 4-8 hours).[6]

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated Histone H3 at Serine 10 (pH3S10), a key substrate of Aurora B.[10] Also probe for total Histone H3 as a loading control.

  • Analysis: Quantify the reduction in the pH3S10 signal to determine the compound's ability to inhibit Aurora B activity in a cellular context.

c) Flow Cytometry for Cell Cycle and Polyploidy Analysis:

  • Cell Treatment: Treat cancer cells with inhibitors for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the fixed cells with a DNA-binding dye (e.g., propidium iodide) containing RNase.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Inhibition of Aurora kinases typically leads to a G2/M arrest followed by endoreduplication, resulting in a population of cells with >4N DNA content (polyploidy).[1][2][3]

Visualizations

Signaling Pathway and Inhibition

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition Outcome Prophase Prophase / Prometaphase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AurA Aurora A Centrosome Centrosome Maturation & Separation AurA->Centrosome phosphorylates Spindle Bipolar Spindle Assembly AurA->Spindle Mitotic_Failure Mitotic Failure AurB Aurora B (in CPC) Kinetochore Kinetochore-Microtubule Attachment AurB->Kinetochore H3 Histone H3 (Ser10) AurB->H3 phosphorylates Cleavage Cleavage Furrow Formation AurB->Cleavage phosphorylates Centrosome->Prophase Spindle->Prophase Chromosomes Chromosome Alignment Kinetochore->Metaphase H3->Prophase Cleavage->Cytokinesis Inhibitor N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine Inhibitor->AurA inhibits Inhibitor->AurB inhibits Polyploidy Polyploidy (>4N DNA) Mitotic_Failure->Polyploidy Apoptosis Cell Death (Apoptosis) Polyploidy->Apoptosis

Caption: Aurora kinase signaling in mitosis and mechanism of inhibition.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start: Prepare Reagents prep_inhibitor 1. Prepare serial dilutions of Test Inhibitor in DMSO/Buffer start->prep_inhibitor prep_mastermix 2. Prepare Kinase/Substrate/ ATP Master Mix start->prep_mastermix plate_inhibitor 3. Add Inhibitor to 384-well plate prep_inhibitor->plate_inhibitor initiate_rxn 4. Add Master Mix to initiate reaction prep_mastermix->initiate_rxn plate_inhibitor->initiate_rxn incubate 5. Incubate at 30°C (30-60 min) initiate_rxn->incubate stop_rxn 6. Add ADP-Glo™ Reagent (Deplete ATP) incubate->stop_rxn incubate2 7. Incubate at RT (40 min) stop_rxn->incubate2 detect 8. Add Kinase Detection Reagent (Generate Signal) incubate2->detect incubate3 9. Incubate at RT (30 min) detect->incubate3 read 10. Read Luminescence incubate3->read analyze 11. Calculate % Inhibition and determine IC50/Ki read->analyze end End analyze->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Experimental Workflow: Cellular Phenotype Analysis

Cellular_Assay_Workflow cluster_analysis Phenotypic Endpoints start Seed Cancer Cells in Culture Plates treat Treat cells with varying concentrations of Aurora Kinase Inhibitor start->treat incubate Incubate for specified duration (e.g., 24-72 hours) treat->incubate endpoint_wb Western Blot Analysis incubate->endpoint_wb Harvest for Lysis endpoint_flow Flow Cytometry incubate->endpoint_flow Harvest & Fix endpoint_viability Cell Viability Assay incubate->endpoint_viability Add Reagent result_wb Measure p-Histone H3 (Target Engagement) endpoint_wb->result_wb result_flow Analyze Cell Cycle Profile (G2/M Arrest, Polyploidy) endpoint_flow->result_flow result_viability Determine GI50 (Antiproliferative Effect) endpoint_viability->result_viability

Caption: Workflow for analyzing cellular phenotypes after inhibitor treatment.

References

Application Notes and Protocols for CDK9 Inhibitory Assay of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target. Thiazole-based compounds have emerged as a promising class of CDK9 inhibitors, demonstrating potent and selective activity. This document provides detailed application notes and protocols for performing a CDK9 inhibitory assay using these compounds.

Mechanism of Action

CDK9 inhibition by thiazole-based compounds typically occurs through competitive binding at the ATP-binding site of the kinase. This prevents the phosphorylation of downstream substrates, leading to a halt in transcriptional elongation. In cancer cells, which are often highly dependent on the continuous transcription of anti-apoptotic proteins like Mcl-1, CDK9 inhibition leads to the rapid depletion of these survival factors, ultimately inducing apoptosis.[1][2]

Data Presentation

The inhibitory activity of thiazole-based compounds against CDK9 is typically quantified by determining their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). The following tables summarize the inhibitory activities of representative thiazole-containing compounds against CDK9 and other kinases to illustrate their potency and selectivity.

Compound IDCDK9 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/CDK9)Reference
12u 7>560>80[1][2]
Flavopiridol 3 (Ki)190 (Ki)63.3[3][4]
Roscovitine 8001000.125[1]
Compound IDCDK1 Ki (nM)CDK2 Ki (nM)CDK4 Ki (nM)CDK9 Ki (nM)Reference
Compound 9 480389254[3][4]
Compound 10 <100<100<100Not specified[3][4]

Signaling Pathway and Experimental Workflow

CDK9 Signaling Pathway in Transcriptional Elongation

CDK9_Signaling_Pathway CDK9 Signaling Pathway in Transcriptional Elongation cluster_transcription Transcription Initiation & Pausing cluster_elongation Transcriptional Elongation cluster_inhibition Inhibition by Thiazole Compounds RNA_Pol_II RNA Polymerase II Promoter Promoter RNA_Pol_II->Promoter Binds DSIF_NELF DSIF/NELF Promoter->DSIF_NELF Pausing P_TEFb P-TEFb (CDK9/Cyclin T1) DSIF_NELF->P_TEFb Recruitment Phosphorylation Phosphorylation of RNA Pol II CTD, DSIF, and NELF P_TEFb->Phosphorylation Elongation Productive Elongation Phosphorylation->Elongation mRNA mRNA Transcript Elongation->mRNA Thiazole_Compound Thiazole-based Inhibitor Thiazole_Compound->P_TEFb Inhibits

Caption: CDK9/Cyclin T1 (P-TEFb) phosphorylates negative elongation factors to promote productive transcriptional elongation.

Experimental Workflow for CDK9 Inhibitory Assay

Experimental_Workflow Experimental Workflow for CDK9 Inhibitory Assay Start Start Compound_Prep Prepare serial dilutions of thiazole compounds Start->Compound_Prep Assay_Setup Add compounds, CDK9/Cyclin K, and substrate to 384-well plate Compound_Prep->Assay_Setup Reaction_Start Initiate reaction with ATP Assay_Setup->Reaction_Start Incubation Incubate at 30°C for 45-60 min Reaction_Start->Incubation Reaction_Stop Stop reaction and deplete ATP (ADP-Glo™ Reagent) Incubation->Reaction_Stop Signal_Dev Develop luminescent signal (Kinase Detection Reagent) Reaction_Stop->Signal_Dev Data_Acq Measure luminescence Signal_Dev->Data_Acq Data_Analysis Calculate % inhibition and determine IC50 values Data_Acq->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining the IC50 of a CDK9 inhibitor using a luminescence-based assay.

Experimental Protocols

In Vitro CDK9/Cyclin K Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for the ADP-Glo™ Kinase Assay from Promega, a common method for measuring kinase activity.

Objective: To determine the in vitro IC50 value of thiazole-based compounds against human CDK9/Cyclin K.

Materials:

  • Recombinant human CDK9/Cyclin K enzyme (e.g., Promega, V4104)

  • Kinase substrate (e.g., PDKtide)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Thiazole-based test compounds

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the thiazole-based compound in 100% DMSO.

    • Perform serial dilutions of the compound stock in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup (in a 384-well plate):

    • Add 1 µL of the diluted compound or DMSO (for control wells) to the appropriate wells.

    • Prepare a 2X enzyme/substrate mixture containing CDK9/Cyclin K and the substrate in kinase buffer.

    • Add 2 µL of the 2X enzyme/substrate mixture to each well.

  • Kinase Reaction:

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume will be 5 µL.

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Controls:

  • Positive Control: A known CDK9 inhibitor (e.g., Flavopiridol) to validate assay performance.

  • Negative Control (0% inhibition): Contains all reaction components except the test compound (DMSO vehicle only).

  • Blank (100% inhibition): Contains all reaction components except the enzyme.

This detailed protocol provides a robust framework for assessing the inhibitory potential of novel thiazole-based compounds against CDK9, a critical step in the drug discovery and development process for new anti-cancer therapeutics.

References

Application Notes and Protocols: MAO-B Inhibitor Activity of 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activity, and structure-activity relationships of a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives as selective inhibitors of human monoamine oxidase B (hMAO-B). The information is derived from a study by Secci et al., which highlights the potential of these compounds in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3][4][5]

Data Presentation

The inhibitory activities of the synthesized 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives against both human monoamine oxidase A (hMAO-A) and B (hMAO-B) are summarized below. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), demonstrates that many of these compounds are potent and selective inhibitors of hMAO-B.[1][2]

CompoundSubstituent (R)hMAO-A IC50 (μM)hMAO-B IC50 (μM)Selectivity Index (SI = IC50A / IC50B)
1 H> 100.08 ± 0.01> 125
2 2-CH3> 100.06 ± 0.01> 166.67
3 2-Thienyl> 100.04 ± 0.01> 250
4 1-(Thiophen-2-yl)ethylidene> 100.03 ± 0.01> 333.33
5 4-F> 100.07 ± 0.01> 142.86
6 4-Cl> 100.05 ± 0.01> 200
7 4-Br> 100.04 ± 0.01> 250
8 4-I> 100.03 ± 0.01> 333.33
9 4-OCH3> 100.12 ± 0.02> 83.33
10 4-N(CH3)2> 100.25 ± 0.04> 40
11 4-NO2> 100.09 ± 0.01> 111.11
12 3-F> 100.06 ± 0.01> 166.67
13 3-Cl> 100.04 ± 0.01> 250
14 3-Br> 100.03 ± 0.01> 333.33
15 3-OCH3> 100.10 ± 0.02> 100
16 3-NO2> 100.08 ± 0.01> 125
17 2-F> 100.08 ± 0.01> 125
18 2-Cl> 100.06 ± 0.01> 166.67
19 2-Br> 100.05 ± 0.01> 200
20 2-OCH3> 100.15 ± 0.03> 66.67
21 2-NO2> 100.11 ± 0.02> 90.91
22 1-(Pyrazin-2-yl)ethylidene> 100.02 ± 0.01> 500
23 2,4-diCl> 100.03 ± 0.01> 333.33
24 3,4-diCl> 100.02 ± 0.01> 500
25 3,4-diOCH3> 100.18 ± 0.03> 55.56
26 3,4,5-triOCH3> 100.22 ± 0.04> 45.45
27 Naphthalen-2-yl> 100.04 ± 0.01> 250
28 1-(Naphthalen-2-yl)ethylidene> 100.02 ± 0.01> 500
29 Biphenyl-4-yl> 100.03 ± 0.01> 333.33
30 1-(Biphenyl-4-yl)ethylidene> 100.01 ± 0.01> 1000
31 Pyridin-2-yl> 100.07 ± 0.01> 142.86
32 Pyridin-3-yl> 100.05 ± 0.01> 200
33 Pyridin-4-yl> 100.06 ± 0.01> 166.67
34 Quinolin-2-yl> 100.04 ± 0.01> 250
35 Quinolin-4-yl> 100.03 ± 0.01> 333.33
36 Isoquinolin-1-yl> 100.02 ± 0.01> 500
37 4-(3-aminophenyl)...> 10> 10-
Safinamide -5.80 ± 0.400.098 ± 0.0159.18
Pargyline -8.20 ± 0.600.580 ± 0.0414.14

Data extracted from the publication by Secci et al. IC50 values are presented as mean ± SEM.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.[1][2]

Synthesis of 4-(3-nitrophenyl)thiazol-2-ylhydrazone Derivatives (1-36)

This protocol outlines the general two-step synthesis of the title compounds.

Step 1: Synthesis of Thiosemicarbazones

  • Dissolve the appropriate (hetero)aromatic aldehyde or ketone (1.0 eq) in ethanol.

  • Add a solution of thiosemicarbazide (1.1 eq) in ethanol.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated thiosemicarbazone by filtration, wash with cold ethanol, and dry.

Step 2: Hantzsch Thiazole Synthesis

  • Suspend the thiosemicarbazone (1.0 eq) from Step 1 in ethanol.

  • Add 2-bromo-3'-nitroacetophenone (1.0 eq) to the suspension.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, collect the solid product by filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Purify the crude product by crystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the final 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives.

In Vitro hMAO-A and hMAO-B Inhibition Assay

This fluorometric assay is used to determine the inhibitory potential of the synthesized compounds on recombinant human MAO-A and MAO-B enzymes. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[6][7][8][9]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • MAO Substrate (e.g., kynuramine)[7][10]

  • Developer/Probe (e.g., Amplex Red reagent, horseradish peroxidase)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[7]

  • 96-well microplates (black, flat-bottom)

  • Microplate reader capable of fluorescence measurement (Ex/Em ≈ 530-560 nm / 590-600 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant hMAO-A or hMAO-B enzyme to the desired working concentration in the MAO Assay Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and control inhibitors in MAO Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed a minimal level (e.g., <1%) that does not affect enzyme activity.

  • Assay Plate Setup:

    • Add MAO Assay Buffer to all wells.

    • Add the test compounds, control inhibitors, or vehicle (for control wells) to the respective wells.

    • Add the diluted enzyme solution to all wells except for the blank (no enzyme) wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Prepare a substrate solution containing the MAO substrate and the developer/probe system. Add this solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetically for a period of 10-40 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and the key structure-activity relationships.

G General Synthetic Workflow cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis Aldehyde Aromatic/Heteroaromatic Aldehyde or Ketone Thiosemicarbazone Thiosemicarbazone Intermediate Aldehyde->Thiosemicarbazone EtOH, H₂SO₄ (cat.), Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone FinalProduct 4-(3-nitrophenyl)thiazol-2-ylhydrazone Derivative Thiosemicarbazone->FinalProduct EtOH, Reflux Bromoacetophenone 2-bromo-3'-nitroacetophenone Bromoacetophenone->FinalProduct SAR Structure-Activity Relationship (SAR) Summary for MAO-B Inhibition cluster_R Substituent 'R' on Hydrazone cluster_Other Other Structural Features Core Core Structure: 4-(3-nitrophenyl)thiazol-2-ylhydrazone Aromatic Aromatic/Heteroaromatic Rings Core->Aromatic Essential for Activity Bulkier Bulkier Groups (e.g., biphenyl, naphthyl) Aromatic->Bulkier Generally increases potency (e.g., Cpd 30, IC₅₀ = 0.01 µM) H_acceptors H-bond Acceptors (e.g., N in pyrazine) Aromatic->H_acceptors Enhances potency (e.g., Cpd 22, IC₅₀ = 0.02 µM) ElectronWithdrawing Electron-Withdrawing Groups (Halogens, NO₂) Aromatic->ElectronWithdrawing Generally well-tolerated or beneficial ElectronDonating Electron-Donating Groups (OCH₃, N(CH₃)₂) Aromatic->ElectronDonating Generally decreases potency Activity MAO-B Inhibitory Activity Bulkier->Activity H_acceptors->Activity ElectronWithdrawing->Activity ElectronDonating->Activity NitroGroup meta-Nitro Group on Phenyl Ring NitroGroup->Activity Crucial Pharmacophoric Feature AminoGroup Reduction to Amino Group (Compound 37) AminoGroup->Activity Abolishes Activity (IC₅₀ > 10 µM)

References

Application Notes and Protocols for Molecular Docking of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for conducting molecular docking studies on 4-(4-Nitrophenyl)-1,3-thiazol-2-amine. This compound and its derivatives have shown potential biological activities, including inhibitory effects on tubulin, monoamine oxidase B (MAO-B), and estrogen receptors. This protocol will focus on tubulin as the primary protein target, outlining the necessary steps from protein and ligand preparation to docking simulation and result analysis using AutoDock Vina. The methodologies described herein are designed to be accessible to researchers with a foundational understanding of computational drug design.

Introduction

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. This compound is a scaffold of interest due to the diverse biological activities exhibited by its derivatives. Studies have identified that N,4-diaryl-1,3-thiazole-2-amines can act as tubulin inhibitors, making tubulin a rational target for docking studies with the title compound[1]. This protocol provides a step-by-step guide to performing a molecular docking analysis of this compound against human tubulin.

Experimental Protocols

Software and Resource Requirements

A list of required software and resources is provided in the table below.

Software/ResourcePurpose
AutoDock Vina Molecular Docking Program
MGLTools/AutoDockTools (ADT) Preparation of Protein and Ligand Files
PyMOL or UCSF Chimera Visualization and Analysis of Molecular Structures
Protein Data Bank (PDB) Source for Protein 3D Structures
PubChem Database Source for Ligand 3D Structures
Preparation of the Target Protein (Tubulin)
  • Obtain Protein Structure: Download the 3D crystal structure of human tubulin from the Protein Data Bank (PDB ID: 1JFF, for example).

  • Prepare the Receptor:

    • Open the PDB file in AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands or heteroatoms not essential for the docking simulation.

    • Add polar hydrogens to the protein.

    • Compute and assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT format (e.g., tubulin.pdbqt).

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 16420) in SDF format.

  • Prepare the Ligand:

    • Open the SDF file in ADT.

    • Detect the ligand's root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

Grid Box Generation

The grid box defines the three-dimensional space on the receptor where the docking simulation will be performed.

  • Identify the Binding Site: The binding site for colchicine on tubulin is a well-characterized pocket suitable for this docking study. The coordinates of the co-crystallized ligand in a relevant PDB structure can be used to define the center of the grid box.

  • Set Grid Parameters:

    • Load the prepared tubulin PDBQT file into ADT.

    • Open the "Grid Box" option.

    • Center the grid box on the identified binding site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket. A typical size would be 60 x 60 x 60 Å.

    • Save the grid parameter file (grid.gpf).

Molecular Docking Simulation
  • Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

Data Presentation

The output from AutoDock Vina will provide the binding affinity (in kcal/mol) and the coordinates of the docked ligand poses. This quantitative data should be summarized in a table for clear comparison.

LigandProtein TargetBinding Affinity (kcal/mol)
This compoundTubulin (PDB: 1JFF)[Example Value: -8.5]

Visualization of Results

Molecular Docking Workflow

G Figure 1. Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download Protein (PDB) PrepProt Prepare Protein (ADT) PDB->PrepProt Ligand Download Ligand (PubChem) PrepLig Prepare Ligand (ADT) Ligand->PrepLig Grid Define Grid Box (ADT) PrepProt->Grid PrepLig->Grid Dock Run Docking (Vina) Grid->Dock Results Analyze Results Dock->Results Visualize Visualize Interactions (PyMOL) Results->Visualize G Figure 2. Data Analysis Logic cluster_data Data Input cluster_processing Processing cluster_evaluation Evaluation cluster_conclusion Conclusion DockingOutput Docking Output File (.pdbqt) SeparatePoses Separate Docked Poses DockingOutput->SeparatePoses LogFile Log File (.txt) ExtractAffinity Extract Binding Affinity LogFile->ExtractAffinity RankPoses Rank Poses by Affinity ExtractAffinity->RankPoses VisualizeComplex Visualize Protein-Ligand Complex SeparatePoses->VisualizeComplex Hypothesis Formulate Binding Hypothesis RankPoses->Hypothesis AnalyzeInteractions Analyze Interactions (H-bonds, etc.) VisualizeComplex->AnalyzeInteractions AnalyzeInteractions->Hypothesis

References

Application Notes and Protocols for Evaluating the Corrosion Inhibition of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys due to their unique electronic structure, the presence of heteroatoms (nitrogen and sulfur), and aromatic rings.[1][2] These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier against corrosive agents. This document provides a comprehensive overview of the experimental setup and detailed protocols for evaluating the corrosion inhibition performance of thiazole derivatives.

The evaluation of a corrosion inhibitor involves a multi-faceted approach, combining gravimetric, electrochemical, and surface analysis techniques. This ensures a thorough understanding of the inhibitor's efficiency, mechanism of action, and the nature of its interaction with the metal surface.

I. Key Experimental Techniques

A holistic evaluation of thiazole derivatives as corrosion inhibitors typically involves the following key experiments:

  • Weight Loss (Gravimetric) Method: A fundamental and straightforward method to determine the average corrosion rate over a period of time.[3][4][5]

  • Electrochemical Measurements: These techniques provide rapid and detailed insights into the corrosion kinetics and the inhibition mechanism.

    • Potentiodynamic Polarization (PDP): Determines the effect of the inhibitor on both anodic and cathodic reactions, classifying it as an anodic, cathodic, or mixed-type inhibitor.[6][7]

    • Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that provides information about the charge transfer resistance, double-layer capacitance, and the formation of a protective film.[8][9][10][11]

  • Surface Analysis Techniques: These methods are crucial for visualizing the metal surface and chemically characterizing the adsorbed inhibitor film.[12][13][14]

    • Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface to observe changes in morphology due to corrosion and inhibition.[15]

    • Atomic Force Microscopy (AFM): Offers three-dimensional topographical information about the surface, quantifying surface roughness.[16]

    • X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical states of the elements on the metal surface, confirming the adsorption of the inhibitor.[14]

    • Fourier Transform Infrared Spectroscopy (FTIR): Identifies the functional groups of the adsorbed inhibitor molecules on the metal surface.[16]

  • Quantum Chemical Calculations and Molecular Dynamics (MD) Simulations: Theoretical approaches used to correlate the molecular structure of the thiazole derivatives with their inhibition efficiency and to elucidate the adsorption mechanism at the molecular level.[17][18][19][20]

II. Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating the corrosion inhibition of thiazole derivatives.

experimental_workflow cluster_synthesis Inhibitor Preparation cluster_preparation System Preparation cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Characterization of Thiazole Derivatives solution_prep Corrosive Solution Preparation (+/- Inhibitor) synthesis->solution_prep metal_prep Metal Specimen Preparation weight_loss Weight Loss Measurements metal_prep->weight_loss electrochemical Electrochemical Tests (PDP, EIS) metal_prep->electrochemical solution_prep->weight_loss solution_prep->electrochemical data_analysis Data Analysis & Calculation of Inhibition Efficiency weight_loss->data_analysis surface_analysis Surface Analysis (SEM, AFM, XPS, FTIR) electrochemical->surface_analysis electrochemical->data_analysis mechanism Elucidation of Inhibition Mechanism surface_analysis->mechanism theoretical Theoretical Studies (Quantum Chemical) theoretical->mechanism data_analysis->mechanism

Caption: Experimental workflow for evaluating thiazole derivative corrosion inhibitors.

III. Detailed Experimental Protocols

A. Weight Loss (Gravimetric) Method

Objective: To determine the corrosion rate of a metal in a corrosive medium in the absence and presence of different concentrations of thiazole derivatives.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions.

  • Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000, 1200 grit).

  • Analytical balance (accuracy ±0.1 mg).

  • Thermostatically controlled water bath.

  • Desiccator.

  • Corrosive solution (e.g., 1 M HCl, 0.5 M H₂SO₄).

  • Thiazole derivative inhibitor.

  • Acetone, ethanol, and distilled water for cleaning.

Protocol:

  • Specimen Preparation:

    • Mechanically polish the metal coupons using successively finer grades of abrasive paper until a mirror-like finish is obtained.

    • Degrease the polished coupons by washing with acetone and then ethanol.

    • Rinse with distilled water and dry thoroughly.

    • Store the prepared coupons in a desiccator.

  • Initial Measurement:

    • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

    • Measure the dimensions of each coupon to calculate the total surface area (A).

  • Immersion Test:

    • Prepare the corrosive solution with and without various concentrations of the thiazole derivative inhibitor.

    • Completely immerse the weighed coupons in the test solutions in beakers. The volume of the solution should be sufficient to avoid significant changes in corrosivity during the test.

    • Place the beakers in a thermostatically controlled water bath at a specified temperature for a set duration (e.g., 24, 48, 72 hours).[5]

  • Final Measurement:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products. For iron-based alloys, this can be done by immersing them in a cleaning solution (e.g., a solution containing HCl, antimony trioxide, and stannous chloride), followed by scrubbing with a soft brush.

    • Rinse the cleaned coupons with distilled water and then acetone, and dry them.

    • Weigh the cleaned and dried coupons to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ), where k is a constant (8.76 × 10⁴), ΔW is the mass loss in grams, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.[21]

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100, where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

    • Surface Coverage (θ): θ = IE% / 100

B. Electrochemical Measurements

Objective: To investigate the kinetics of the corrosion process and the mechanism of inhibition.

Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer (for EIS).

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen (e.g., mild steel rod embedded in epoxy resin with an exposed surface area).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod/sheet.

  • Corrosive solution with and without different concentrations of the thiazole derivative.

Protocol:

  • Electrode Preparation:

    • Prepare the working electrode by polishing the exposed surface as described in the weight loss method.

  • Experimental Setup:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the test solution.

    • Allow the working electrode to be immersed in the solution for a period (e.g., 30-60 minutes) to attain a stable open circuit potential (OCP).[22]

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[6]

    • Record the resulting current density as a function of the applied potential.

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the stable OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[10][22]

    • Record the impedance data and present it as Nyquist and Bode plots.

    • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to obtain parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.

C. Surface Analysis Techniques

Objective: To characterize the surface of the metal before and after exposure to the corrosive environment, with and without the inhibitor.

Protocol:

  • Specimen Preparation:

    • Immerse prepared metal coupons in the corrosive solution with and without the optimum concentration of the thiazole derivative for a specified period.

    • After immersion, gently rinse the coupons with distilled water and dry them.

  • Scanning Electron Microscopy (SEM):

    • Mount the dried specimens on SEM stubs.

    • If necessary, coat the specimens with a thin layer of a conductive material (e.g., gold or carbon).

    • Acquire images of the surface at various magnifications to observe the surface morphology.

  • Atomic Force Microscopy (AFM):

    • Mount the specimens on the AFM stage.

    • Scan the surface in tapping mode or contact mode to obtain high-resolution 3D topographical images.

    • Analyze the images to determine surface roughness parameters.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Place the specimen in the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.

    • Acquire survey spectra to identify the elements present on the surface and high-resolution spectra for specific elements (e.g., C, N, S, O, and the metal) to determine their chemical states.

  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Scrape the adsorbed film from the metal surface or use Attenuated Total Reflectance (ATR)-FTIR for direct analysis of the surface.

    • Record the infrared spectrum to identify the characteristic functional groups of the inhibitor present on the surface.

IV. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Weight Loss Data and Inhibition Efficiency of Thiazole Derivatives

Inhibitor Concentration (M)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
Blank--
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Concentration (M)E_corr (mV vs. RE)i_corr (μA/cm²)β_a (mV/dec)β_c (mV/dec)Inhibition Efficiency (%)
Blank-
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴

Table 3: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Concentration (M)R_s (Ω cm²)R_ct (Ω cm²)C_dl (μF/cm²)Inhibition Efficiency (%)
Blank-
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴

V. Visualization of Logical Relationships

The following diagram illustrates the relationship between the experimental techniques and the information they provide about the corrosion inhibition process.

logical_relationships cluster_techniques Experimental Techniques cluster_information Derived Information weight_loss Weight Loss ie Inhibition Efficiency weight_loss->ie kinetics Corrosion Kinetics (Corrosion Rate, Charge Transfer) weight_loss->kinetics pdp Potentiodynamic Polarization (PDP) pdp->ie mechanism Inhibition Mechanism (Anodic/Cathodic/Mixed) pdp->mechanism pdp->kinetics eis Electrochemical Impedance Spectroscopy (EIS) eis->ie adsorption Adsorption Characteristics (Film Formation, Adsorption Isotherm) eis->adsorption eis->kinetics surface Surface Analysis (SEM, AFM, XPS, FTIR) surface->adsorption theoretical Quantum Chemical Calculations theoretical->adsorption molecular Molecular Level Interaction theoretical->molecular

Caption: Relationship between experimental techniques and derived information.

References

The Versatility of 2-Aminothiazoles in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational compounds.[1][2][3] Its synthetic accessibility and the ability to readily modify its core structure have made it a cornerstone in the development of novel therapeutic agents across various disease areas. This document provides detailed application notes on the diverse roles of 2-aminothiazole derivatives, alongside comprehensive protocols for their synthesis and biological evaluation.

Applications in Oncology

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[2][4][5]

Kinase Inhibition

A prominent application of the 2-aminothiazole scaffold is in the design of protein kinase inhibitors.[6][7] Many cancers are driven by aberrant kinase activity, making them attractive targets for therapeutic intervention. The 2-aminothiazole core can act as a bioisostere for the adenine moiety of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their function.[6]

One of the most notable examples is Dasatinib , a potent oral dual BCR-ABL and Src family tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][5][7] The 2-aminothiazole moiety in Dasatinib is crucial for its interaction with the kinase domain.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, 2-aminothiazole derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1] These mechanisms are crucial for eliminating malignant cells. Studies have demonstrated that certain derivatives can modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax, and can halt the cell cycle at the G0/G1 or G2/M phases.[1]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of 2-aminothiazole derivatives is often evaluated using the IC50 value, which represents the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
DasatinibK562 (Leukemia)<0.001[2]
Compound 20H1299 (Lung Cancer)4.89[2]
Compound 20SHG-44 (Glioma)4.03[2]
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylatePanc-1 (Pancreatic)43.08[4]
Compound 5aHCT 116 (Colorectal)0.72[8]
Compound 5bHCT 116 (Colorectal)1.55[8]

Antimicrobial Applications

The 2-aminothiazole scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents to combat bacterial and fungal infections.[9][10][11] This is particularly significant in the era of increasing antimicrobial resistance.

Derivatives of 2-aminothiazole have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[9][12] The mechanism of action can vary, with some compounds inhibiting essential enzymes or disrupting cell wall synthesis.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Compound 21Staphylococcus aureus (MRSA)2-4[9]
Trifluoromethoxy substituted aminothiazolesStaphylococcus aureus (MRSA)2-16[9]
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[11]
Piperazinyl derivative (121d)Escherichia coli8[11]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[11][12]

Applications in Neurodegenerative Diseases

Emerging research has highlighted the potential of 2-aminothiazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and prion diseases.[13][14][15] In the context of Alzheimer's disease, certain 2-aminothiazoles have been shown to protect against tau-induced neuronal toxicity.[13] For prion diseases, these compounds have demonstrated the ability to reduce the accumulation of the misfolded prion protein (PrPSc).[14][16]

Experimental Protocols

Protocol 1: Synthesis of a 2-Aminothiazole Derivative via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[17] It involves the condensation of an α-haloketone with a thiourea derivative.

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Reaction flask with reflux condenser

  • Stirring plate with heating

  • Filtration apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve α-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the purified 2-amino-4-phenylthiazole product.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-aminothiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

References

Application Notes and Protocols: Synthesis and Evaluation of Thiazole Derivatives Bearing β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of thiazole derivatives incorporating a β-amino acid moiety. The unique structural combination of the thiazole ring, a prevalent scaffold in medicinal chemistry, with the versatile β-amino acid backbone offers promising avenues for the development of novel therapeutic agents. This document details established synthetic protocols, presents key quantitative data for comparative analysis, and illustrates relevant biological pathways and experimental workflows.

Introduction

Thiazole-containing compounds are of significant interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The incorporation of β-amino acids into these structures can enhance their pharmacological profiles by providing conformational rigidity, resistance to enzymatic degradation, and diverse functional groups for molecular interactions.[3] This document outlines key synthetic methodologies for preparing these hybrid molecules and summarizes their biological evaluation.

Synthetic Methodologies

The synthesis of thiazole derivatives bearing β-amino acids can be achieved through several established methods. The two primary approaches detailed here are the Hantzsch thiazole synthesis to construct the thiazole core, which can then be functionalized, and a modified Rodionov reaction for the direct introduction of the β-amino acid group.

Protocol 1: Hantzsch Thiazole Synthesis of Precursors

The Hantzsch synthesis is a classical and versatile method for the preparation of the thiazole ring from an α-haloketone and a thioamide.[4][5] This protocol can be used to synthesize precursor molecules that are subsequently elaborated to include the β-amino acid moiety.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the respective thioamide (1.2 eq) in a suitable solvent such as ethanol or methanol.

  • Reaction Conditions: Stir the mixture at room temperature or heat under reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, pour the mixture into a beaker containing cold water or a dilute sodium carbonate solution to induce precipitation.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative.[7]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[8][9]

Protocol 2: Modified Rodionov Reaction for β-Amino Acid Introduction

A convenient one-step procedure for the synthesis of thiazole β-amino acids is a modification of the Rodionov reaction, which involves the condensation of a 2-arylthiazole-4-carbaldehyde with malonic acid and ammonium acetate.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-arylthiazole-4-carbaldehyde (1.0 eq) in glacial acetic acid, add anhydrous ammonium acetate (4.0 eq) and a drop of water.

  • Initial Stirring: Stir the solution at 40°C for 10 minutes.

  • Addition of Malonic Acid: Add malonic acid (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 85°C and stir for 3 hours.[3]

  • Work-up: After the reaction is complete, pour the mixture into ice water. The resulting precipitate is collected by filtration under reduced pressure.[3]

  • Purification: The crude product can be purified by recrystallization.

  • Characterization: The structure of the final thiazole β-amino acid derivative should be confirmed by spectroscopic analysis.[3]

Data Presentation

The following tables summarize quantitative data from the synthesis and biological evaluation of various thiazole derivatives.

Table 1: Synthesis Yields of Thiazole β-Amino Acid Derivatives

CompoundSynthetic MethodYield (%)Reference
3-amino-3-(2-arylthiazol-4-yl)propanoic acidsModified Rodionov Reaction52 - 68[3]
Ethyl 3-amino-3-(2-arylthiazol-4-yl)propanoatesEsterification of β-amino acids88 - 92[3]
Thiazole derivatives (2a-c)Hantzsch Synthesis followed by modifications68 - 88[10]
Thiazole derivatives (5a-i)Hantzsch Synthesis followed by modifications68 - 95[10]

Table 2: Biological Activity of Thiazole Derivatives

CompoundActivityTarget/OrganismIC₅₀ / MIC (µM or µg/mL)Reference
Anticancer Activity
Compound 4cCytotoxicityMCF-7 cell lineIC₅₀ = 2.57 ± 0.16 µM[8]
Compound 4cCytotoxicityHepG2 cell lineIC₅₀ = 7.26 ± 0.44 µM[8]
Compound 4cVEGFR-2 InhibitionVEGFR-2 enzymeIC₅₀ = 0.15 µM[8]
Compound 3bPI3Kα InhibitionPI3Kα enzymeIC₅₀ = 0.086 ± 0.005 µM[11]
Compound 3bmTOR InhibitionmTOR enzymeIC₅₀ = 0.221 ± 0.014 µM[11]
Antimicrobial Activity
Compounds 2a-cAntibacterialS. aureusMIC = 1–2 µg/mL[10]
Compounds 2a-cAntibacterialGram-positive pathogensMIC = 1–64 µg/mL[10]
Compounds 13 and 14AntibacterialMRSA, E. coliMIC = 50–75 µg/mL[12]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of thiazole derivatives, as well as a representative signaling pathway that can be targeted by these compounds.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (α-haloketone, thioamide, etc.) Synthesis Chemical Synthesis (e.g., Hantzsch, Rodionov) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BioScreening Biological Screening (Antimicrobial, Anticancer) Characterization->BioScreening HitID Hit Identification & Lead Optimization BioScreening->HitID Mechanism Mechanism of Action Studies HitID->Mechanism InVivo InVivo Mechanism->InVivo In Vivo Studies

Caption: General workflow for the synthesis and evaluation of thiazole derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation ThiazoleDerivative Thiazole Derivative ThiazoleDerivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 4-(4-nitrophenyl)thiazole-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 4-(4-nitrophenyl)thiazole-2-ylamine as a diazo component. This class of dyes is of significant interest for applications in textiles, particularly for dyeing polyester fibers, owing to their good tinctorial strength and fastness properties.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants. The synthesis of azo dyes involves two key steps: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component. The use of heterocyclic amines, such as 4-(4-nitrophenyl)thiazole-2-ylamine, as diazo components can lead to dyes with high molar extinction coefficients, excellent brightness, and good fastness properties. These dyes are particularly suitable as disperse dyes for hydrophobic fibers like polyester.

This document outlines the synthesis of mono- and bis-azo disperse dyes from 4-(4-nitrophenyl)thiazole-2-ylamine and provides protocols for their application and characterization.

Data Presentation

The following table summarizes typical quantitative data for disperse azo dyes synthesized from heterocyclic amines similar to 4-(4-nitrophenyl)thiazole-2-ylamine. The exact values for dyes derived from the target compound may vary depending on the coupling component used.

Dye Structure (Example with N,N-diethylaniline)λmax (nm) in DMFMolar Extinction Coefficient (log ε)Light Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
4-(4-nitrophenyl)thiazol-2-yl-azo-N,N-diethylaniline520 - 5504.2 - 4.84-54-54-5
Bis-azo dye derivative580 - 6204.5 - 5.0444

Experimental Protocols

General Synthesis of Azo Dyes

The synthesis of azo dyes from 4-(4-nitrophenyl)thiazole-2-ylamine follows a two-step process: diazotization of the amine followed by an azo coupling reaction.

3.1.1. Diazotization of 4-(4-nitrophenyl)thiazole-2-ylamine

This protocol describes the formation of the diazonium salt of 4-(4-nitrophenyl)thiazole-2-ylamine.

Materials:

  • 4-(4-nitrophenyl)thiazole-2-ylamine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Glacial Acetic Acid

  • Propionic Acid

Procedure:

  • In a flask, carefully prepare nitrosylsulfuric acid by adding sodium nitrite (1.1 molar equivalents) portion-wise to concentrated sulfuric acid (10 mL per 0.01 mol of amine) while maintaining the temperature at 0-5°C in an ice-salt bath.

  • In a separate beaker, dissolve 4-(4-nitrophenyl)thiazole-2-ylamine (1 molar equivalent) in a mixture of glacial acetic acid and propionic acid (2:1 v/v).

  • Slowly add the amine solution dropwise to the prepared nitrosylsulfuric acid at a temperature below 5°C with constant stirring.

  • Continue stirring the reaction mixture at 0-5°C for 1-2 hours to ensure complete diazotization. The completion of the reaction can be checked by a positive spot test on starch-iodide paper (immediate blue-black color).

  • The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction.

3.1.2. Azo Coupling Reaction

This protocol outlines the coupling of the diazonium salt with a suitable aromatic coupling component (e.g., N,N-disubstituted anilines, phenols, or naphthols).

Materials:

  • Diazonium salt solution from section 3.1.1

  • Coupling component (e.g., N,N-diethylaniline)

  • Methanol or Ethanol

  • Sodium Acetate solution (20%)

  • Ice

Procedure:

  • Dissolve the coupling component (1 molar equivalent) in a suitable solvent such as methanol or ethanol in a beaker.

  • Cool the solution of the coupling component to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution dropwise to the solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture between 5.0 and 6.0 by the dropwise addition of a 20% sodium acetate solution.

  • Continue stirring the reaction mixture at 0-5°C for 3-4 hours.

  • The precipitated dye is then collected by filtration, washed with cold water until the washings are neutral, and dried in an oven at 50-60°C.

  • The crude dye can be purified by recrystallization from a suitable solvent like ethanol or DMF.

Synthesis of a Bis-Azo Disperse Dye

This protocol describes the synthesis of a bis-azo dye, where a mono-azo dye containing a primary amino group is further diazotized and coupled.

Procedure:

  • Synthesize a mono-azo dye containing a free amino group by coupling the diazonium salt of 4-(4-nitrophenyl)thiazole-2-ylamine with an amino-functionalized coupling component.

  • Diazotize the resulting mono-azo dye using the procedure described in section 3.1.1.

  • Couple the newly formed diazonium salt with a second, different coupling component (e.g., a tertiary amine) following the procedure in section 3.1.2 to yield the bis-azo disperse dye.[1]

Application of Disperse Dyes on Polyester Fabric

This protocol details the dyeing of polyester fabric with the synthesized azo dyes using a high-temperature, high-pressure (HTHP) method.

Materials:

  • Synthesized Azo Dye

  • Polyester fabric

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid

  • High-temperature, high-pressure beaker dyeing machine

Procedure:

  • Prepare a dye dispersion by grinding the dye (2% on weight of fabric) with a dispersing agent (1 g/L) and a small amount of water to form a fine paste. Add this paste to the dyebath containing more water.

  • Set the dyebath with a liquor ratio of 40:1.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Introduce the polyester fabric into the dyebath at room temperature.

  • Raise the temperature of the dyebath to 130°C at a rate of 2°C/min and maintain this temperature for 60 minutes.

  • Cool the dyebath to 70°C.

  • Remove the dyed fabric, rinse with cold water, and treat with a reduction clearing solution (2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent) at 80°C for 20 minutes to remove unfixed surface dye.

  • Finally, wash the fabric with hot and cold water and air dry.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of azo dyes from 4-(4-nitrophenyl)thiazole-2-ylamine.

Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A 4-(4-nitrophenyl)thiazole-2-ylamine B NaNO2 / H2SO4 0-5°C A->B Reacts with C Diazonium Salt B->C Forms D Coupling Component C->D Couples with E Azo Dye D->E Forms F Crude Dye E->F G Pure Azo Dye F->G Recrystallization

Caption: Workflow for the synthesis of azo dyes.

Dyeing_Process_Workflow A Dye Dispersion Preparation B Dyebath Setup (pH 4.5-5.5) A->B C Introduction of Polyester Fabric B->C D High-Temperature Dyeing (130°C, 60 min) C->D E Cooling and Rinsing D->E F Reduction Clearing E->F G Final Wash and Dry F->G H Dyed Polyester Fabric G->H

Caption: Workflow for dyeing polyester fabric.

References

Application Notes and Protocols: Preparation and Evaluation of Schiff Base Derivatives from 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases derived from 2-aminothiazoles are a versatile class of compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The presence of the azomethine group (-C=N-) in Schiff bases is crucial for their biological activity.[3] This document provides detailed protocols for the synthesis of these derivatives, their characterization, and an overview of their potential applications, particularly in drug development.

Synthesis of 2-Aminothiazole Schiff Base Derivatives

The synthesis of Schiff bases from 2-aminothiazoles typically involves the condensation reaction between a primary amine (2-aminothiazole derivative) and an aldehyde or ketone.[3] The reaction is often catalyzed by an acid and can be carried out using conventional heating or microwave irradiation.

General Experimental Protocol: Conventional Synthesis

This protocol describes a general method for the synthesis of Schiff base derivatives from substituted 2-aminothiazoles and various aldehydes.

Materials:

  • Substituted 2-aminothiazole (1 equivalent)

  • Substituted aldehyde (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid or Sulfuric Acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, funnels, and other standard laboratory glassware

  • Filter paper

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel)

  • Ethyl acetate and n-hexane for TLC mobile phase

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of the substituted 2-aminothiazole and the corresponding aldehyde in absolute ethanol.

  • Add a few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid, to the mixture.[1][3]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for a duration ranging from 3 to 8 hours.[1][4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]

  • Dry the purified product and determine its melting point and yield.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a more rapid and efficient alternative to conventional heating.[5]

Materials:

  • Substituted 2-aminothiazole (1 equivalent)

  • Substituted aldehyde (1 equivalent)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminothiazole derivative, the aldehyde, and a catalytic amount of glacial acetic acid in ethanol.[3]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for a short period, typically 10 minutes, at a suitable power level (e.g., 200 Watt).[3]

  • After irradiation, cool the vessel to room temperature.

  • The precipitated product is then filtered, washed with water, and dried.[3]

  • Recrystallize the product from a suitable solvent like benzene to obtain the pure Schiff base.[3]

Characterization of Schiff Base Derivatives

The synthesized Schiff bases are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

Techniques:

  • Melting Point: To determine the purity of the compound.

  • Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the product.[1]

  • Infrared (IR) Spectroscopy: To identify the presence of the characteristic imine (C=N) bond, typically observed in the range of 1631-1639 cm⁻¹, and the absence of the N-H stretching of the primary amine and the C=O stretching of the aldehyde.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed structure of the molecule. The proton of the azomethine group (-N=CH-) typically appears as a singlet in the ¹H NMR spectrum between δ 8.0 and 10.0 ppm.[1][5]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[1][5]

  • Elemental Analysis: To determine the elemental composition of the compound.[1]

Quantitative Data Summary

The following tables summarize the physical and spectroscopic data for a selection of synthesized 2-aminothiazole Schiff base derivatives.

Compound IDAldehyde ReactantYield (%)Melting Point (°C)Reference
5c 5-Bromo-1H-indole-3-carbaldehyde92-[1]
5d 5-Nitro-1H-indole-3-carbaldehyde89-[1]
3a N/A (Schiff base from 2-amino benzo[d]thiazole)91206-209[7]
3i Acetone9998-99[7]
2a Acetophenone52190-192[8]
2b 4-Hydroxybenzaldehyde56198-199[8]
2c 2-Hydroxybenzaldehyde54195-197[8]

Table 1: Physical Data of Selected 2-Aminothiazole Schiff Base Derivatives.

Compound ID¹H NMR (δ ppm) of -N=CH¹³C NMR (δ ppm) of -N=CHIR (cm⁻¹) of C=NMass (m/z)Reference
5c 8.53 (s, 1H)166.3-382.97[1]
5d 8.25 (s, 1H)170.2-348.08[1]
3a 9.05 (s, 1H)169.391618-[7]
3i -167.051615-[7]
2a 3.38 (s, 3H, CH₃-C=N)175.11617-[8]
2b 9.76 (s, 1H)164.11617-[8]
2c 8.89 (s, 1H)164.91614-[8]

Table 2: Spectroscopic Data of Selected 2-Aminothiazole Schiff Base Derivatives.

Applications in Drug Development

Schiff base derivatives of 2-aminothiazole have shown promising potential in various therapeutic areas.

Anticancer Activity

Several 2-aminothiazole Schiff bases exhibit significant anticancer activity. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways. For instance, some derivatives have been shown to inhibit Traf2- and Nck-interacting kinase (TNIK), which is a critical component of the Wnt signaling pathway, often dysregulated in cancer.[9] Others have been found to inhibit MAP kinases (ERK and JNK), which are involved in cell proliferation and survival.[9]

anticancer_mechanism

Antimicrobial Activity

These compounds have also demonstrated significant activity against a range of bacteria and fungi.[2] One of the proposed mechanisms for their antibacterial action is the inhibition of essential bacterial enzymes, such as UDP-N-acetylmuramate/l-alanine ligase (MurC), which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] Another mechanism involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[3]

antimicrobial_mechanism

Experimental Workflow

The overall process from synthesis to biological evaluation follows a structured workflow.

experimental_workflow

Conclusion

The synthesis of Schiff base derivatives from 2-aminothiazoles provides a rich source of compounds with diverse and potent biological activities. The straightforward synthetic procedures, coupled with the potential for structural modification, make them attractive candidates for further investigation in drug discovery and development. The protocols and data presented here serve as a valuable resource for researchers in this field.

References

Troubleshooting & Optimization

Technical Support Center: Hantzsch Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch synthesis of 2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch synthesis for 2-aminothiazoles?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thiourea or thioamide derivative to form a thiazole ring.[1] This method is widely used for the preparation of 2-aminothiazoles, which are important structural motifs in many biologically active compounds.

Q2: My reaction yield is very low. What are the common causes?

Low or no product yield in a Hantzsch synthesis can stem from several factors:

  • Inappropriate solvent: The choice of solvent can significantly impact reaction rate and yield.

  • Suboptimal reaction temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[2]

  • Absence of an effective catalyst: While not always required, a catalyst can improve reaction rates and yields.

  • Poor quality of starting materials: Impurities in the α-haloketone or thiourea can interfere with the reaction.

  • Incorrect stoichiometry: The molar ratios of the reactants are crucial for optimal conversion.[2]

Q3: How can I improve the yield of my Hantzsch synthesis?

Optimizing reaction conditions is key to improving yields.[2] Consider the following:

  • Solvent screening: Test a variety of solvents, such as ethanol, methanol, or solvent mixtures like ethanol/water.[2]

  • Temperature optimization: If the reaction is slow at room temperature, consider refluxing or using microwave heating.[2]

  • Catalyst introduction: The use of acidic or basic catalysts, or phase-transfer catalysts, can be beneficial.[2]

  • Reactant purity: Ensure the purity of your α-haloketone and thiourea.

  • Stoichiometry verification: Double-check the molar ratios of your reactants.

Q4: I am observing the formation of significant impurities and side products. What can I do?

The formation of impurities can be minimized by:

  • Monitoring reaction progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-running the reaction.[2]

  • Controlling reaction temperature: Excessively high temperatures can lead to the formation of side products.

  • Adjusting pH: In some cases, adjusting the pH of the reaction mixture can improve regioselectivity and reduce side reactions.[2][3]

Q5: What are some "greener" or more environmentally friendly approaches to the Hantzsch synthesis?

Several eco-friendly methods have been developed, including:

  • The use of water as a solvent.[2]

  • Employing reusable catalysts like silica-supported tungstosilisic acid.[2][4]

  • Solvent-free grinding methods.[2][5]

  • Microwave-assisted synthesis, which often reduces reaction times and energy consumption.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate solvent.Screen different solvents (e.g., ethanol, methanol, water, or solvent mixtures).[2]
Suboptimal reaction temperature.Optimize the reaction temperature; refluxing or microwave heating can be effective.[2]
Ineffective or no catalyst.Introduce a catalyst. Acidic or basic catalysts, as well as phase-transfer catalysts, can be beneficial.[2]
Poor quality of starting materials.Ensure the purity of the α-haloketone and thiourea.
Incorrect stoichiometry.Verify the molar ratios of your reactants.
Formation of Impurities or Side Products Reaction temperature is too high or reaction time is too long.Monitor the reaction progress using TLC to determine the optimal reaction time.[2]
Incorrect pH of the reaction mixture.Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[2][3]
Presence of reactive functional groups on starting materials.Protect sensitive functional groups on your reactants before the condensation reaction.
Difficult Product Isolation/Purification Product is highly soluble in the reaction solvent.After reaction completion, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.
Formation of a complex mixture of products.Employ column chromatography for purification.
Catalyst is difficult to remove from the product.Use a heterogeneous or magnetically separable catalyst that can be easily filtered off.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of 2-aminothiazole synthesis.

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventCatalyst (%)Time (h)Temp (°C)Yield (%)Reference
1Water1524RT10[7]
2Water15610045[7]
3MeOH1524RT18[7]
4MeOH1546060[7]
5EtOH1524RT25[7]
6EtOH1537570[7]
71-Butanol15511040[7]
82-Propanol1548055[7]
9EtOH/Water (1/1)1526585[7]

Table 2: Effect of Catalyst Loading on Yield

EntrySolventCatalyst (%)Time (h)Temp (°C)Yield (%)Reference
1EtOH/Water (1/1)53.56565[4]
2EtOH/Water (1/1)102.56578[4]
3EtOH/Water (1/1)1526585[4]
4EtOH/Water (1/1)1826585[4]
5EtOH/Water (1/1)2026585[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminothiazole Derivatives using a Heterogeneous Catalyst

This protocol is adapted from a method utilizing a silica-supported tungstosilisic acid catalyst.[7]

  • Reactant Mixture: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).

  • Solvent Addition: Add 5 mL of an ethanol/water (1/1) mixture to the flask.

  • Reaction: Stir the mixture at 65 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3.5 hours.

  • Work-up: Filter the hot solution to remove the catalyst. The catalyst can be washed, dried, and reused.

  • Isolation: The filtrate is evaporated under vacuum, and the resulting solid product is dried in an oven at 60 °C.

Protocol 2: Solvent-Free Synthesis of 2-Aminothiazoles

This eco-friendly protocol avoids the use of solvents.[8]

  • Reactant Preparation: In a mortar, place 2-bromoacetophenone (1 mmol).

  • Reaction Initiation: Gently heat the 2-bromoacetophenone until it melts.

  • Addition of Thiourea: Add thiourea (1.2 mmol) to the molten 2-bromoacetophenone and grind the mixture with a pestle. The reaction is typically exothermic and proceeds rapidly.

  • Work-up: After the reaction is complete (usually within a few minutes, monitored by TLC), allow the mixture to cool to room temperature.

  • Purification: Wash the solid product with water or ethanol to remove any unreacted starting materials and by-products. The pure 2-aminothiazole derivative is then dried.

Visualizations

Hantzsch_Synthesis_Mechanism reagents α-Haloketone + Thiourea intermediate1 Thiouronium Salt Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Increase Temperature (Reflux / Microwave) check_temp->increase_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes increase_temp->check_solvent screen_solvents Screen Different Solvents (e.g., EtOH, MeOH, H2O) check_solvent->screen_solvents No check_catalyst Is a Catalyst Being Used? check_solvent->check_catalyst Yes screen_solvents->check_catalyst add_catalyst Add a Suitable Catalyst (Acidic / Basic) check_catalyst->add_catalyst No check_reagents Are Starting Materials Pure? check_catalyst->check_reagents Yes add_catalyst->check_reagents purify_reagents Purify Starting Materials check_reagents->purify_reagents No end Improved Yield check_reagents->end Yes purify_reagents->end Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects Reaction_Rate Reaction_Rate Temperature->Reaction_Rate influences Solvent Solvent Solvent->Yield impacts Purity Purity Solvent->Purity can affect Catalyst Catalyst Catalyst->Yield enhances Catalyst->Reaction_Rate increases Reactant_Purity Reactant_Purity Reactant_Purity->Yield crucial for Reactant_Purity->Purity determines

References

Technical Support Center: Synthesis of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the Hantzsch thiazole synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed protocols and mechanistic diagrams.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by users in the field.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

Low yields in the Hantzsch synthesis are a frequent challenge, often stemming from a few critical parameters.[1][2] The primary causes can be systematically diagnosed:

  • Purity of Starting Materials: The quality of your 2-bromo-1-(4-nitrophenyl)ethanone and thiourea is paramount. Impurities in the α-haloketone can lead to a multitude of unwanted side reactions, while contaminants in the thiourea (such as its oxygen analog, urea) can form oxazole byproducts.[1][2]

  • Suboptimal Reaction Conditions: This synthesis is sensitive to temperature, solvent, and reaction time. Insufficient heat may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the starting materials or the product. The choice of solvent is also crucial as it affects reactant solubility and reaction rate.[2]

  • Inefficient Workup and Isolation: The desired product, this compound, is often isolated by precipitation after neutralizing the reaction mixture.[3][4] Significant product loss can occur if the pH is not optimal for precipitation or if the product has considerable solubility in the final workup solution.

Q2: My post-reaction Thin-Layer Chromatography (TLC) shows multiple spots. What are the likely side products?

Observing multiple spots on a TLC plate is a clear indicator of side reactions or an incomplete reaction. The common byproducts in this synthesis include:

  • Unreacted Starting Materials: The most straightforward explanation is an incomplete reaction. You will see spots corresponding to 2-bromo-1-(4-nitrophenyl)ethanone and thiourea.[1]

  • Bis(4-(4-nitrophenyl)thiazol-2-yl)amine: The primary amine of the product is nucleophilic and can react with another molecule of the α-haloketone, especially if the α-haloketone is used in excess or under forcing conditions. This leads to the formation of a dimeric impurity.

  • Formation of 1,3,4-Thiadiazole Isomers: While the Hantzsch synthesis strongly favors the 1,3-thiazole ring, alternative cyclization pathways can lead to trace amounts of isomeric thiadiazoles, particularly if impurities are present that catalyze different reaction pathways.[5][6][7]

  • Polymerization Products: Under harsh conditions, such as high heat or concentrated acids, the starting materials or reactive intermediates can undergo self-condensation or polymerization, resulting in an intractable baseline on the TLC plate.[1]

Q3: The reaction mixture turns dark brown or black immediately upon heating. Is this normal, and what does it indicate?

While a color change to yellow or orange is expected, a rapid shift to dark brown or black often signals decomposition. The primary cause is typically the instability of the α-haloketone, 2-bromo-1-(4-nitrophenyl)ethanone, at elevated temperatures, especially in the presence of trace impurities. The strong electron-withdrawing nitro group can make the molecule susceptible to degradation.

Recommendation:

  • Ensure the reaction temperature does not significantly exceed the reflux temperature of the chosen solvent (e.g., ethanol, ~78 °C).

  • Consider running the reaction at a slightly lower temperature for a longer duration.

  • Microwave-assisted synthesis can often provide rapid heating to the target temperature, reducing the overall reaction time and minimizing degradation.[8]

Q4: What is the recommended procedure for workup and purification to maximize recovery and purity?

The product is an amine, which typically forms a hydrobromide salt during the reaction due to the elimination of HBr.[4] This salt is often soluble in polar solvents like ethanol or methanol. The purification strategy leverages this chemistry.

  • Neutralization & Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing a dilute aqueous base, such as 5% sodium carbonate or sodium bicarbonate solution.[3][4] This neutralizes the HBr salt, converting the product to its free base form, which is poorly soluble in water and precipitates out.

  • Filtration: Collect the solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts and water-soluble impurities. A final wash with a small amount of cold ethanol can help remove residual starting materials.

  • Recrystallization: For high purity, recrystallization is the most effective method.[1] Solvents such as ethanol, methanol, or DMF-ethanol mixtures are commonly used. Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

Troubleshooting Guide at a Glance

This table provides a quick reference for diagnosing and solving common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Impure reactants; Suboptimal temperature/time; Incomplete reaction; Product loss during workup.[1][2]Verify reactant purity via MP/NMR. Optimize reaction conditions (see Table 2). Monitor reaction by TLC until starting material is consumed. Adjust pH during workup for maximum precipitation.
Multiple Products (TLC) Incomplete reaction; Dimerization; Isomer formation.[1]Increase reaction time or temperature moderately. Use a slight excess of thiourea (~1.1 to 1.5 eq).[4] Purify via column chromatography or recrystallization.
Dark/Tarry Reaction Decomposition of α-haloketone; Reaction temperature too high.Reduce reaction temperature. Ensure α-haloketone is pure. Use microwave irradiation for shorter reaction times.[8]
Product Won't Precipitate Incomplete neutralization; Product is soluble in the workup solvent mixture.Check pH of the aqueous phase; add more base if necessary. Reduce the amount of organic solvent in the final mixture by adding more water or partially removing the solvent under vacuum.
Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting. The Hantzsch synthesis proceeds through a well-established sequence of condensation and cyclization steps.

Hantzsch Thiazole Synthesis Pathway

The reaction begins with a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Reactants Thiourea + 2-bromo-1-(4-nitrophenyl)ethanone Intermediate1 S-Alkylation Intermediate (Isothiouronium Salt) Reactants->Intermediate1 1. SN2 Attack Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product This compound Intermediate2->Product 3. Dehydration   (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Potential Side Reaction Pathway: Dimer Formation

If the α-haloketone is in excess, the product's primary amine can act as a nucleophile, leading to an unwanted dimer.

Dimer_Formation Figure 2: Dimer Side Reaction Pathway Product Thiazole Product (Nucleophile) Dimer Dimeric Impurity Product->Dimer Haloketone Excess α-Haloketone (Electrophile) Haloketone->Dimer

Caption: Figure 2: Dimer Side Reaction Pathway.

Validated Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is a robust starting point adapted from established literature procedures.[3][9]

Materials:

  • 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (or Methanol), absolute (approx. 10 mL per gram of α-haloketone)

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(4-nitrophenyl)ethanone and thiourea.

  • Add absolute ethanol to the flask.

  • Heat the mixture to reflux with vigorous stirring. The solids should dissolve upon heating.

  • Maintain the reflux for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).[1] The reaction is complete when the α-haloketone spot has disappeared.

  • After completion, remove the flask from the heat source and allow it to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing the 5% sodium carbonate solution while stirring. A yellow precipitate should form immediately.

  • Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of deionized water, followed by a small portion of cold ethanol.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The melting point of the pure product is reported as 285-286 °C.[10]

Protocol 2: Troubleshooting Workflow for Low Yield

If you encounter low yields, follow this systematic workflow.

Caption: Figure 3: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Purification of Crude 4-(4-Nitrophenyl)-1,3-thiazol-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of crude 4-(4-Nitrophenyl)-1,3-thiazol-2-amine via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation Upon Cooling - Solvent is too effective: The compound remains highly soluble even at low temperatures.- Insufficient concentration: The solution is not saturated or is supersaturated.[1][2]- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool.- Induce crystallization: Scratch the inner wall of the flask with a glass rod at the meniscus or add a seed crystal of pure product.[1][2]
"Oiling Out" - Formation of an Oil Instead of Crystals - High concentration of impurities: Impurities can depress the melting point of the mixture.- Rapid cooling: The solution cools too quickly, preventing orderly crystal lattice formation.[2]- Re-heat and add more solvent: Dissolve the oil by heating and adding a small amount of additional solvent.- Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before transferring to an ice bath. Insulating the flask can also help.
Colored Impurities in Crystals - Colored impurities from the synthesis: Starting materials or byproducts may be colored.- Degradation of the compound: The compound may be sensitive to heat.- Use of decolorizing carbon: Add a small amount of activated charcoal to the hot solution before filtration.- Avoid prolonged heating: Minimize the time the solution is kept at its boiling point.
Poor Recovery of Purified Product - Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[2][3]- Premature crystallization: Crystals form during hot filtration, leading to loss of product.- Use the minimum amount of hot solvent: Add the hot solvent in small portions until the solid just dissolves.- Pre-heat the filtration apparatus: Warm the funnel and receiving flask to prevent premature crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A definitive single "best" solvent is not extensively reported in the literature for this specific compound. However, based on the purification of structurally similar compounds, suitable solvent systems to investigate include:

  • Ethanol: Often used for the recrystallization of 2-amino-4-arylthiazole derivatives.[4]

  • Ethanol-DMF mixture: A mixture of ethanol and dimethylformamide (DMF) has been used for a similar complex thiazole derivative, suggesting it could be effective for compounds with challenging solubility.[1]

  • Dichloromethane-Petrol Ether mixture: This solvent system has been used for a related N-substituted this compound.

A systematic solvent screen with small amounts of the crude product is recommended to determine the optimal solvent or solvent mixture. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: My compound is very high melting. Does this affect the recrystallization?

Yes, a high melting point (the reported melting point is 285-286°C) can sometimes correlate with lower solubility in common organic solvents.[5] This may necessitate the use of higher boiling point solvents or solvent mixtures to achieve complete dissolution at an elevated temperature. Exercise caution with high-boiling point solvents and ensure your experimental setup is appropriate.

Q3: What are the likely impurities in my crude this compound?

The synthesis of 2-amino-4-arylthiazoles typically involves the reaction of a phenacyl halide with thiourea.[6] Therefore, potential impurities could include:

  • Unreacted 2-bromo-1-(4-nitrophenyl)ethanone (or the corresponding chloro- derivative).

  • Unreacted thiourea.

  • Side-products from the cyclization reaction.

The choice of recrystallization solvent should ideally be one in which these impurities are either very soluble (and remain in the mother liquor) or insoluble (and can be removed by hot filtration).

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized based on the results of a solvent screen.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures such as ethanol/DMF) at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, cool the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Formed? cool->crystals_form oil_out Oiling Out? crystals_form->oil_out No collect Collect Crystals crystals_form->collect Yes too_much_solvent Too Much Solvent? oil_out->too_much_solvent No reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent Yes end End collect->end supersaturated Supersaturated? too_much_solvent->supersaturated No reduce_solvent Reduce Solvent Volume (Evaporate) too_much_solvent->reduce_solvent Yes supersaturated->end No/Other Issue induce_crystallization Induce Crystallization (Scratch/Seed) supersaturated->induce_crystallization Yes reduce_solvent->cool induce_crystallization->cool slow_cooling Cool More Slowly reheat_add_solvent->slow_cooling slow_cooling->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Separation of Thiazole Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of thiazole isomers using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended starting conditions for separating thiazole isomers using column chromatography?

A1: For initial screening of non-chiral thiazole isomers, a simple approach is to start with thin-layer chromatography (TLC) to determine a suitable solvent system. A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent such as acetone or methanol.[1] You can begin with a high percentage of hexane (e.g., 95%) and gradually increase the proportion of the polar solvent to achieve good separation.[1] For reversed-phase separations, a C18 stationary phase with a mobile phase of acetonitrile and water is a common starting point.[2][3]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my thiazole isomers?

A2: The choice depends on the polarity of your thiazole isomers.

  • Normal-Phase (NP) Chromatography: This is suitable for separating less polar to moderately polar isomers. A polar stationary phase like silica gel is used with a non-polar mobile phase (e.g., hexane/ethyl acetate).[4]

  • Reversed-Phase (RP) Chromatography: This is the most common mode for separating moderately polar to nonpolar isomers.[2] It uses a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water).[2] In RP chromatography, less polar isomers will generally elute earlier.[2]

Q3: What are the key parameters to optimize for improving the separation of thiazole isomers?

A3: To enhance separation, you can optimize the following:

  • Mobile Phase Composition: Adjusting the ratio of solvents in the mobile phase is a critical step to improve selectivity and resolution.[5][6] For complex mixtures, a gradient elution, where the mobile phase composition is changed during the run, can be beneficial.[5]

  • Stationary Phase: The choice of stationary phase significantly impacts selectivity.[5] For chiral separations, various chiral stationary phases (CSPs) are available.[7][8][9]

  • pH of the Mobile Phase: For ionizable compounds, the pH of the aqueous component of the mobile phase is crucial as it affects the ionization state and interaction with the stationary phase.[10] Adding an acid like formic acid (0.1%) is common in reversed-phase methods.[2]

  • Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.[2][10]

  • Flow Rate: While higher flow rates shorten analysis time, lower flow rates can enhance resolution by allowing more time for interaction between the analytes and the stationary phase.[6]

Q4: How do I approach the separation of chiral thiazole enantiomers?

A4: The separation of enantiomers requires a chiral environment. This can be achieved in a few ways:

  • Chiral Stationary Phases (CSPs): This is the most common approach.[9][11] Polysaccharide-based (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide selectors are effective for separating a wide range of chiral compounds, including thiazoles.[7][9]

  • Chiral Mobile Phase Additives (CMPAs): An enantiomerically pure compound is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for separation on an achiral column.[12]

  • Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[12][13]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Poor or no separation of isomers Inappropriate mobile phase composition leading to poor selectivity.Optimize the solvent ratio in your mobile phase. If using a single solvent system doesn't work, try a different solvent with a different selectivity group.[5] For complex mixtures, consider using a gradient elution.[5]
Incorrect stationary phase.If mobile phase optimization fails, consider a different stationary phase. For instance, if a C18 column doesn't provide separation, a phenyl or an embedded polar group column might offer different selectivity.[14] For chiral isomers, screen different types of chiral stationary phases.[7][8]
Peak tailing Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol groups on silica).Add a modifier to the mobile phase. For basic compounds, adding a small amount of a basic modifier like triethylamine can help. For acidic compounds, adding an acid like acetic acid or formic acid can improve peak shape.
Column overload.Reduce the amount of sample loaded onto the column.
Compound is not eluting from the column The mobile phase is too weak (not polar enough in normal-phase, or too polar in reversed-phase).Increase the strength of the mobile phase. In normal-phase, increase the percentage of the more polar solvent. In reversed-phase, increase the percentage of the organic solvent.[15]
The compound may have decomposed on the stationary phase.Test the stability of your compound on the stationary phase using a 2D TLC analysis.[15][16] If it is unstable on silica, consider using a less acidic stationary phase like alumina or deactivated silica gel.[15]
The compound is highly insoluble in the mobile phase.Ensure your sample is fully dissolved in the mobile phase. If solubility is an issue, you might need to try a different solvent system in which your compound is more soluble.[15] Dry loading the sample onto the column can also be an option for compounds with poor solubility in the elution solvent.[16]
All compounds elute at the solvent front The mobile phase is too strong.Decrease the strength of the mobile phase. In normal-phase, decrease the percentage of the polar solvent. In reversed-phase, decrease the percentage of the organic solvent.
Irreproducible retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and solvent ratios.[10]
Column temperature fluctuations.Use a column oven to maintain a constant temperature.[2]
Column degradation.The column may need to be cleaned or replaced.

Data Presentation: Chromatographic Conditions for Thiazole Isomer Separation

Table 1: HPLC Conditions for Positional Isothiazole Isomers [2]

ParameterCondition
Stationary Phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or the λmax of the isomers)
Injection Volume 10 µL

Table 2: GC Conditions for Volatile Isothiazole Isomers [2]

ParameterCondition
Stationary Phase Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Detector (FID) Temperature 280 °C
Oven Program Isothermal at 100 °C for 10 minutes (can be optimized)
Injection Volume 1 µL (split mode, e.g., 50:1)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of Positional Thiazole Isomers

This protocol provides a general method for separating positional isomers of substituted thiazoles using reversed-phase HPLC.[2]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (analytical grade)

  • Thiazole isomer standards

2. Sample Preparation:

  • Prepare individual stock solutions of each thiazole isomer in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all isomers of interest by diluting the stock solutions with the mobile phase to a final concentration of approximately 10 µg/mL each.

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The optimal ratio may need to be adjusted based on the specific isomers.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 30 °C.

  • Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) of the target isomers (e.g., 254 nm).

  • Injection Volume: Inject 10 µL of the mixed standard solution.

4. Data Analysis:

  • Identify the peaks corresponding to each isomer based on their retention times compared to individual standards.

  • Calculate the resolution (Rs) between adjacent peaks to evaluate the separation quality. A resolution of ≥ 1.5 indicates baseline separation.

Protocol 2: Chiral HPLC Separation of Thiazole Enantiomers

This protocol outlines a general approach for developing a method to separate thiazole enantiomers using a chiral stationary phase.[7][8]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like MaltoShell or amylose-based)

  • Heptane (HPLC grade)

  • Ethanol or Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Aqueous buffer (if using reversed-phase mode)

  • Racemic thiazole compound

2. Method Development Strategy:

  • Screening Different Mobile Phase Modes:

    • Normal Phase (NP): Start with a nonpolar mobile phase such as heptane with a small amount of an alcohol modifier (e.g., ethanol or isopropanol). A common starting point is 90:10 (v/v) heptane:alcohol.

    • Polar Organic (PO): Use a mixture of polar organic solvents like acetonitrile and methanol.

    • Reversed Phase (RP): Use a mixture of an aqueous buffer and a miscible organic solvent like methanol or acetonitrile.

  • Screening Different Chiral Stationary Phases (CSPs): If the initial CSP does not provide adequate separation, screen other CSPs with different chiral selectors.

3. Example Chromatographic Conditions (Normal Phase):

  • Mobile Phase: Heptane:Ethanol (e.g., 80:20 v/v). Adjust the ratio to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

4. Data Analysis:

  • Evaluate the chromatogram for the separation of the two enantiomer peaks.

  • Calculate the resolution (Rs) to quantify the degree of separation.

Visualizations

Workflow_for_Thiazole_Isomer_Separation cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_analysis 3. Analysis cluster_data 4. Data Processing Sample Prepare Sample and Standards TLC TLC Screening (for NP) Sample->TLC Normal Phase HPLC_Screen Initial HPLC/GC Screening Sample->HPLC_Screen Reversed Phase / Chiral Optimization Optimize Mobile Phase & Conditions TLC->Optimization HPLC_Screen->Optimization Injection Inject Sample Optimization->Injection Separation Chromatographic Separation Injection->Separation Detection UV or other Detection Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Resolution_Calc Calculate Resolution Peak_ID->Resolution_Calc Quantification Quantification (if needed) Resolution_Calc->Quantification

Caption: Workflow for developing a column chromatography method for thiazole isomer separation.

Troubleshooting_Logic Start Problem with Separation No_Separation Poor or No Separation? Start->No_Separation No_Elution Compound Not Eluting? No_Separation->No_Elution No Optimize_MP Optimize Mobile Phase No_Separation->Optimize_MP Yes Bad_Peak_Shape Poor Peak Shape? No_Elution->Bad_Peak_Shape No Increase_Strength Increase Mobile Phase Strength No_Elution->Increase_Strength Yes Add_Modifier Add Mobile Phase Modifier Bad_Peak_Shape->Add_Modifier Yes End Separation Achieved Bad_Peak_Shape->End No, other issue Change_SP Change Stationary Phase Optimize_MP->Change_SP Still no separation Optimize_MP->End Separation improved Change_SP->End Check_Stability Check Compound Stability Increase_Strength->Check_Stability Still no elution Increase_Strength->End Elution achieved Check_Stability->End Reduce_Load Reduce Sample Load Add_Modifier->Reduce_Load Still poor shape Add_Modifier->End Shape improved Reduce_Load->End

References

"troubleshooting low product yield in thiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during thiazole synthesis, with a focus on improving low product yields.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions (temperature, solvent, and reaction time), and the potential for side reactions.[1] The stability of the thioamide can also be a limiting factor, particularly in acidic conditions.[1] Inefficient workup and purification procedures can also lead to significant product loss.[2]

Q2: How critical is the purity of reactants and solvents for achieving high yields?

Reactant and solvent purity is paramount for a successful thiazole synthesis. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which consume the starting materials and complicate the purification of the final product.[1] The presence of water can also be detrimental in some cases, so the use of anhydrous solvents is often recommended.[1] It is advisable to purify starting materials if their purity is questionable. For instance, α-haloketones can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.[2]

Q3: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent plays a crucial role in the reaction rate and yield.[1] Polar protic solvents like ethanol and methanol are commonly used and often provide good results.[3] However, the optimal choice depends on the specific substrates. For some multi-component syntheses, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions.[1] It is often beneficial to perform small-scale solvent screening to identify the best option for your specific reaction.[1]

Q4: I'm observing the formation of an unexpected isomer. How can I control the regioselectivity?

Controlling regioselectivity is crucial for obtaining the desired product. In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a key determinant:

  • Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[4]

  • Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4][5] The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.[4] To favor a single isomer, carefully control the pH of your reaction medium.[4]

Q5: What are the common side products in a Hantzsch thiazole synthesis, and how can they be minimized?

Several side products can form during a Hantzsch thiazole synthesis, including:

  • Unreacted starting materials: If the reaction is incomplete, you will see the starting α-haloketone and thioamide.[2] To minimize this, ensure sufficient reaction time and optimal temperature, and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Formation of an oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[2] Using pure thioamide is crucial to avoid this.

  • Dimerization or polymerization of reactants: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation.[2] Optimizing reaction concentration and temperature can help minimize these side reactions.

Troubleshooting Guides

Problem: Low or No Product Yield

This is one of the most common issues in thiazole synthesis. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow

G start Low Thiazole Yield check_purity Check Reactant and Solvent Purity start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) adjust_temp_time Adjust Temperature and/or Reaction Time optimize_conditions->adjust_temp_time solvent_screen Perform Solvent Screen optimize_conditions->solvent_screen check_workup Review Workup and Purification Procedure optimize_extraction Optimize Extraction/Precipitation check_workup->optimize_extraction alternative_purification Consider Alternative Purification Method check_workup->alternative_purification incomplete_reaction->optimize_conditions Yes side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No side_reactions->check_workup No purify_reactants Purify Starting Materials side_reactions->purify_reactants Yes dry_solvents Use Anhydrous Solvents purify_reactants->dry_solvents dry_solvents->optimize_conditions end Improved Yield adjust_temp_time->end solvent_screen->end optimize_extraction->end alternative_purification->end

Caption: Troubleshooting workflow for low thiazole yield.

Data Presentation

Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield

The following table summarizes the effect of different solvents and temperatures on the yield of a one-pot synthesis of a Hantzsch thiazole derivative.[6]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water251045
2WaterReflux550
3Ethanol251060
4EthanolReflux3.587
5Methanol251055
6MethanolReflux475
71-ButanolReflux382
82-PropanolReflux3.578
9Ethanol/Water (1:1)Reflux390
Table 2: Effect of Catalyst Loading on Hantzsch Thiazole Synthesis Yield

This table shows the impact of catalyst concentration on the yield of a 2-amino-4-phenyl substituted thiazole derivative.[7]

EntryCatalyst (mol %)Time (h)Yield (%)
105Trace
25375
3101.594
4151.594
5201.594

Experimental Protocols

General Protocol for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure.[2]

Reaction Mechanism

G cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_product Product A α-Haloketone C Nucleophilic Attack (SN2 Reaction) A->C B Thioamide B->C D Intermediate Formation C->D E Intramolecular Cyclization D->E F Dehydration E->F G Thiazole F->G

Caption: General mechanism of the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate Solution (20 mL)

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add methanol and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[2]

  • Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the filter cake with water.[2]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.[2]

Detailed Protocol for the Synthesis of 4-Substituted 2-Aminothiazoles using a Copper Silicate Catalyst

This protocol describes an efficient synthesis of 4-substituted 2-aminothiazoles.[7]

Materials:

  • Substituted Phenacyl Bromide (1 mmol)

  • Thiourea (1.2 mmol)

  • Copper Silicate Catalyst (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • Reaction Setup: In a round bottom flask, add the substituted phenacyl bromide, thiourea, and copper silicate catalyst to ethanol.

  • Reflux: Reflux the reaction mixture at 78°C. Monitor the progress of the reaction by thin-layer chromatography using a hexane:ethyl acetate (8:3) mobile phase.[7]

  • Catalyst Removal: After completion of the reaction, filter the hot reaction mixture to isolate the catalyst.[7]

  • Precipitation: Pour the filtrate over crushed ice to obtain a solid product.[7]

  • Isolation: Isolate the solid product by filtration.[7]

  • Purification: Purify the crude product by recrystallization from hot ethanol.[7]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-Arylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4-arylthiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-amino-4-arylthiazoles, primarily through the Hantzsch thiazole synthesis and its variations.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inactive Starting Materials Verify the purity of the α-haloketone and thiourea/thioamide. α-Haloketones can degrade over time.Use of fresh or purified reagents should improve the reaction yield.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating (reflux), while others proceed at room temperature.[1][2]Systematic temperature screening will identify the optimal condition for product formation.
Improper Solvent The choice of solvent is critical. Ethanol, methanol, and acetonitrile/water mixtures are commonly used.[2][3]A solvent in which reactants are soluble but the product is less soluble can facilitate precipitation and improve isolated yield.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).Ensure the reaction is allowed to proceed to completion.
Presence of Water (for anhydrous reactions) If the reaction requires anhydrous conditions, ensure all glassware is flame-dried and solvents are properly dried.[1]Elimination of water will prevent side reactions and improve yield.
Catalyst Inactivity or Absence For catalyzed reactions (e.g., using iodine, citric acid, or a phase transfer catalyst), ensure the catalyst is active and used in the correct amount.[4]An active catalyst should significantly increase the reaction rate and yield.

Issue 2: Formation of Side Products/Impurities

Potential Cause Troubleshooting Step Expected Outcome
Self-condensation of α-haloketone Add the α-haloketone slowly to the reaction mixture containing thiourea.Minimizes the concentration of the α-haloketone, reducing the rate of self-condensation.
Formation of 2-imino-2,3-dihydrothiazoles The reaction of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent leads exclusively to 2-(N-substituted amino)thiazoles. Under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles may form.[5]Maintaining a neutral pH should favor the desired 2-aminothiazole product.
Over-alkylation of the Product Use a stoichiometric amount of the α-haloketone relative to the thioamide.Prevents further reaction of the product with unreacted α-haloketone.
Unreacted Starting Materials Optimize the stoichiometry of reactants. A slight excess of thiourea is sometimes used.[3]Drives the reaction towards the product, reducing the amount of unreacted α-haloketone.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Step Expected Outcome
Product is soluble in the reaction solvent After the reaction is complete, pour the mixture into cold water or a non-polar solvent to precipitate the product.[3]The change in solvent polarity should induce precipitation of the desired product.
Product is an oil Attempt to crystallize the oil from a suitable solvent or purify using column chromatography.Should yield a solid product or a purified oil.
Emulsion formation during workup Add a saturated brine solution to break the emulsion.The aqueous and organic layers should separate cleanly.
Product co-elutes with impurities during chromatography Optimize the mobile phase for column chromatography. A gradient elution may be necessary.Improved separation of the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[3][6]

Q2: What are some common variations of the Hantzsch synthesis for 2-amino-4-arylthiazoles?

A2: Common variations include the use of different catalysts such as iodine, which allows for the in situ generation of the α-haloketone.[2][7] Microwave-assisted and ultrasound-assisted syntheses have also been developed to improve reaction times and yields.[2][8]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[3]

Q4: What are the safety precautions I should take when performing this synthesis?

A4: α-Haloketones are lachrymatory and toxic, so they should be handled in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: Can I use α-chloro or α-bromo ketones for this reaction?

A5: Yes, both α-chloro and α-bromo ketones can be used. α-Bromo ketones are generally more reactive than α-chloro ketones.[3][9]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole [3]

  • Reactants: 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent: Methanol (5 mL).

  • Procedure:

    • Combine 2-bromoacetophenone and thiourea in a round-bottom flask with a stir bar.

    • Add methanol and heat the mixture with stirring at a gentle reflux for 30 minutes.

    • Allow the solution to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 5% sodium carbonate solution (20 mL) and swirl to mix.

    • Filter the resulting precipitate through a Büchner funnel.

    • Wash the filter cake with water.

    • Allow the solid to air dry to obtain the crude product.

Protocol 2: Iodine-Catalyzed Synthesis of 2-Amino-4-phenylthiazole [1]

  • Reactants: Acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Procedure:

    • Combine acetophenone, thiourea, and iodine in a round-bottom flask.

    • Reflux the mixture for 12 hours.

    • Cool the reaction mixture and wash with diethyl ether to remove unreacted acetophenone and iodine.

    • Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.

    • Recrystallize the crude product from methanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Amino-4-arylthiazole Synthesis

Method Reactants Catalyst/Reagent Solvent Temperature Time Yield Reference
Classical Hantzschα-Bromoacetophenone, ThioureaNoneMethanolReflux30 minHigh[3]
Iodine-CatalyzedAcetophenone, ThioureaIodineNoneReflux12 hNot specified[1]
Microwave-AssistedAryl ketone, ThioureaIodineNeat140°C10 minGood[8]
Ultrasound-AssistedPhenacyl bromide, ThioureaNoneEthanol45°CNot specifiedGood[2]
Citric Acid-CatalyzedKetones, NBS, ThioureaCitric AcidEthanol/WaterReflux40-60 minGood[4]

Visualizations

Hantzsch_Synthesis_Workflow Start Start: Combine α-Haloketone and Thioamide Reaction Reaction: - Stirring - Heating (optional) Start->Reaction Monitoring Monitor Progress: - TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Cool reaction - Precipitate product (e.g., add to water) Monitoring->Workup Complete Isolation Isolation: - Filtration Workup->Isolation Purification Purification: - Recrystallization or - Column Chromatography Isolation->Purification End End: Pure 2-Amino-4-arylthiazole Purification->End

Caption: General workflow for the Hantzsch synthesis of 2-amino-4-arylthiazoles.

Troubleshooting_Workflow Start Problem: Low or No Yield CheckReagents Check Purity of Starting Materials Start->CheckReagents OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp Reagents OK Success Yield Improved CheckReagents->Success Yield Improves OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent No Improvement OptimizeTemp->Success Yield Improves CheckTime Increase Reaction Time (Monitor with TLC) OptimizeSolvent->CheckTime No Improvement OptimizeSolvent->Success Yield Improves CheckCatalyst Verify Catalyst Activity/Amount CheckTime->CheckCatalyst No Improvement CheckTime->Success Yield Improves CheckCatalyst->Success Yield Improves Failure Still Low Yield: Consult further literature CheckCatalyst->Failure No Improvement

Caption: Troubleshooting decision tree for low yield in 2-amino-4-arylthiazole synthesis.

References

Technical Support Center: Removal of Unreacted Thiourea from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted thiourea from reaction mixtures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is contaminated with a significant amount of thiourea. Inefficient removal method for the specific product's properties.Select a more appropriate removal method based on your product's solubility and stability. Consider recrystallization if your product is a solid with different solubility characteristics than thiourea. Solvent washing is effective if your product is insoluble in a solvent that readily dissolves thiourea. Chemical removal can be used if your product is stable under the required reaction conditions.
Low product yield after purification. The chosen purification method is not optimal, leading to product loss.For recrystallization , ensure you are using a solvent in which your product has high solubility at elevated temperatures and low solubility at room or low temperatures, while thiourea remains soluble.[1][2][3] Avoid using an excessive amount of solvent.[4] For solvent washing , select a solvent that does not dissolve your product to a significant extent. For chemical removal , ensure the reaction conditions are specific to thiourea and do not affect your desired product.
The chosen solvent for recrystallization or washing also dissolves my product. The solvent polarity is too similar to your product.Refer to thiourea solubility data to select a solvent with a different polarity that is still effective at dissolving thiourea. For instance, thiourea has good solubility in water and methanol but lower solubility in ethyl acetate.[2] A mixed solvent system might also be effective.
Chemical removal method is affecting my desired product. The chemical reagent is not selective enough.Explore alternative chemical removal methods. For example, if oxidative methods are too harsh, consider a method that involves precipitation or complexation of thiourea.
I'm not sure if all the thiourea has been removed. Lack of a sensitive analytical method to detect residual thiourea.Utilize High-Performance Liquid Chromatography (HPLC) for sensitive and quantitative analysis of residual thiourea.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove unreacted thiourea?

A1: For solid products, recrystallization is often the most effective and widely used method.[1][2][3] This technique relies on the differences in solubility between your desired compound and thiourea in a particular solvent at different temperatures.

Q2: How do I choose the right solvent for removing thiourea?

A2: The ideal solvent for recrystallization should dissolve your product sparingly at room temperature but readily at higher temperatures, while thiourea should be soluble at both temperatures. For washing, the solvent should readily dissolve thiourea but not your product. Referencing solubility data is crucial. For example, thiourea is soluble in water and alcohols but less so in esters like ethyl acetate.

Q3: Can I remove thiourea without using a solvent-based method?

A3: Yes, chemical removal is an alternative. This typically involves converting thiourea into a different compound that is easier to separate. One common approach is oxidation, which can convert thiourea to urea and other byproducts.[9][10][11] However, you must ensure your desired product is stable under the oxidative conditions.

Q4: Are there methods to remove thiourea from acidic solutions?

A4: Yes, unreacted thiourea can be removed from acidic solutions. One patented method involves adjusting the pH to be alkaline (not less than 12) to precipitate metal hydroxides, followed by oxidation of thiourea to urea.[9]

Q5: How can I confirm that all the unreacted thiourea has been removed?

A5: High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique that can be used to detect and quantify even trace amounts of residual thiourea in your final product.[5][6][7][8]

Quantitative Data on Thiourea Removal

Method Reagents/Solvents Reported Efficiency Reference
Chemical OxidationAlkaline solution, Hydrogen Peroxide, Sodium Hypochlorite>98% removal of thiourea[9]
OzonationOzone93.97% degradation after 9 minutes[10]
Chemical ConversionCopper (II) Oxide in aqueous solutionEssentially free of thiourea[12]

Experimental Protocols

Removal of Unreacted Thiourea by Recrystallization

This protocol outlines the general steps for removing thiourea from a solid organic product. The choice of solvent is critical and must be determined experimentally based on the solubility of your desired product.

Methodology:

  • Solvent Selection: Test the solubility of your crude product (containing the desired compound and unreacted thiourea) in small amounts of various solvents at room temperature and upon heating. The ideal solvent will dissolve the crude product when hot but allow the desired product to crystallize upon cooling, while keeping thiourea in the solution.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[13]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation of your desired product should occur. Cooling the flask in an ice bath can further promote crystallization.[4][13]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining dissolved thiourea.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Removal of Unreacted Thiourea by Solvent Washing

This method is suitable for products that are insoluble in a solvent that readily dissolves thiourea.

Methodology:

  • Solvent Selection: Choose a solvent in which your product has very low solubility, but thiourea is highly soluble (e.g., water or methanol for many organic compounds).

  • Washing Procedure:

    • Suspend the crude product in the chosen solvent in a flask.

    • Stir the suspension vigorously for a sufficient period to allow the thiourea to dissolve.

    • Collect the solid product by vacuum filtration.

  • Repeat: Repeat the washing procedure one or two more times with fresh solvent to ensure complete removal of thiourea.

  • Drying: Dry the purified product under vacuum to remove the washing solvent.

Chemical Removal of Unreacted Thiourea by Oxidation

This protocol describes a method to chemically convert thiourea into more easily removable byproducts. Caution: Ensure your desired product is stable under these conditions.

Methodology:

  • pH Adjustment: In an aqueous reaction mixture, adjust the pH to be alkaline (pH > 12) using a suitable base (e.g., sodium hydroxide).[9] This step can also help precipitate any metal impurities as hydroxides.

  • Oxidation: Add a stoichiometric amount of an oxidizing agent, such as hydrogen peroxide, to the alkaline solution.[9] This will oxidize the thiourea to urea.

  • Further Oxidation (Optional): To further break down the urea into non-hazardous compounds, a hypochlorite solution can be added.[9]

  • Work-up: After the reaction is complete, the desired product can be isolated through appropriate work-up procedures such as extraction or precipitation, depending on its properties.

Visualizing the Workflow

Removal_of_Unreacted_Thiourea cluster_physical Physical Removal Methods cluster_recrystallization Recrystallization cluster_washing Solvent Washing cluster_chemical Chemical Removal Method start_physical Crude Product (with Thiourea) dissolve Dissolve in Hot Solvent start_physical->dissolve Solid Product suspend Suspend in Solvent start_physical->suspend Insoluble Product cool Cool to Crystallize dissolve->cool filter_recrystal Filter and Wash Crystals cool->filter_recrystal dry_recrystal Dry Purified Product filter_recrystal->dry_recrystal stir Stir to Dissolve Thiourea suspend->stir filter_wash Filter Product stir->filter_wash dry_wash Dry Purified Product filter_wash->dry_wash start_chemical Reaction Mixture (with Thiourea) adjust_ph Adjust pH to Alkaline start_chemical->adjust_ph oxidize Add Oxidizing Agent adjust_ph->oxidize workup Product Work-up oxidize->workup isolate Isolate Purified Product workup->isolate

Caption: Workflow for removing unreacted thiourea.

Caption: Troubleshooting logic for thiourea removal.

References

"stability issues of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine in solution.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue 1: Inconsistent experimental results or a gradual loss of compound activity.

  • Question: My bioassay results are not reproducible, and the compound's potency appears to decrease over the course of my experiments. What could be the cause?

  • Answer: This issue often points to the degradation of this compound in your experimental solution. The stability of this compound can be influenced by several factors inherent to its structure, including the nitrophenyl group, the 2-aminothiazole core, and the aromatic amine functionality. Key factors to investigate are the pH of your solution, exposure to light, and the presence of oxidizing agents.

Issue 2: Precipitation of the compound from the solution during the experiment.

  • Question: I am observing precipitation of my compound in my aqueous assay buffer. How can I address this?

  • Answer: Solubility issues can be interconnected with stability, as aggregates may exhibit different degradation kinetics.

    • Co-solvents: A common practice is to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO and then dilute it into the aqueous buffer. It is crucial to be mindful of the final concentration of the organic solvent in your assay, as it might impact the biological system.

    • pH Adjustment: The solubility of compounds with ionizable groups like the 2-amino group on the thiazole ring can be significantly influenced by pH. Determining the pKa of your compound and adjusting the buffer pH accordingly can help favor the more soluble form.

Issue 3: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Question: I am analyzing my sample and see new, unexpected peaks that were not present in the initial analysis of the solid compound. What do these peaks represent?

  • Answer: The appearance of new peaks is a strong indicator of compound degradation. Each new peak likely represents a degradation product. To identify the cause, you should systematically evaluate potential degradation pathways. Consider performing forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate these degradation products. This will help you understand the degradation profile of your compound and develop a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The 2-aminothiazole ring may be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to ring-opening.

  • Oxidation: The aromatic amine group is prone to oxidation, which can lead to the formation of various colored by-products. The electron-rich thiazole ring could also be a site for oxidation.

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light and can undergo photodegradation.[1][2]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain biological conditions.

Q2: How can I assess the stability of this compound in my specific experimental conditions?

A2: A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), is the recommended approach.[3][4] This involves monitoring the concentration of the parent compound over time in your specific buffer or media. A decrease in the peak area of the parent compound and the appearance of new peaks will indicate instability.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: For optimal stability:

  • Solid Form: Store in a cool, dark, and dry place. Using a desiccator can help minimize moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous organic solvent (e.g., DMSO). Aliquot into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: Can the purity of my solvents affect the stability of the compound?

A4: Yes, the purity of solvents is critical. The presence of impurities such as peroxides in solvents like THF or ether can initiate oxidative degradation. It is recommended to use high-purity, peroxide-free solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6]

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl2, 6, 24, 48 hours
Base Hydrolysis 0.1 M NaOH2, 6, 24, 48 hours
Oxidation 3% H₂O₂2, 6, 24, 48 hours
Thermal 60°C in solution24, 48, 72 hours
Photolytic UV light (254 nm) and visible light24, 48, 72 hours

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

  • Incubate the solutions for the specified durations at room temperature, unless otherwise noted.

  • At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a developed stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[3][4]

Table 2: Starting Conditions for HPLC Method Development

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan)
Column Temperature 30°C

Methodology:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by performing a UV scan.

  • Inject a solution of the parent compound and the stressed samples from the forced degradation study.

  • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Visualizations

G Workflow for Stability Assessment cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Evaluation cluster_2 Phase 3: Data Analysis A Develop HPLC Method B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Optimize HPLC method to be stability-indicating B->C D Prepare compound in experimental solution C->D E Incubate under experimental conditions D->E F Analyze samples at time points using validated HPLC method E->F G Quantify parent compound and degradants F->G H Determine degradation rate G->H I Identify significant degradants (if necessary) H->I

Caption: Workflow for assessing the stability of a compound in solution.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_reduction Reduction Parent This compound Hydrolysis_Product Ring-Opened Products Parent->Hydrolysis_Product H+ / OH- Oxidation_Product Oxidized Amine/Thiazole Derivatives Parent->Oxidation_Product [O] Photo_Product Photodegradants Parent->Photo_Product hv Reduction_Product Reduced Nitro Group Derivatives (e.g., amino, nitroso) Parent->Reduction_Product [H]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of substituted thiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting complex NMR spectra. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shift ranges for the thiazole ring protons?

A1: The chemical shifts of thiazole ring protons are influenced by the aromatic nature of the ring and the presence of substituents. In general, the ring protons resonate in the aromatic region, typically between 7.0 and 9.0 ppm.[1] The H2 proton is usually the most downfield, followed by H4 and H5.

Q2: How do substituents affect the ¹H and ¹³C NMR chemical shifts of the thiazole ring?

A2: Substituents can significantly alter the electronic environment of the thiazole ring, causing both upfield and downfield shifts. Electron-donating groups (e.g., -NH₂, -OR) tend to shield the ring protons and carbons, shifting their signals to a lower ppm (upfield). Conversely, electron-withdrawing groups (e.g., -NO₂, -CHO) deshield the ring nuclei, causing their signals to shift to a higher ppm (downfield). The position of the substituent dictates which nuclei are most affected.

Q3: What is the typical range for the vicinal coupling constant (³J) between H4 and H5?

A3: The vicinal coupling constant between the H4 and H5 protons (³J_H4H5) in a thiazole ring is typically small, usually in the range of 3.0 to 4.0 Hz.[2] This characteristic coupling can be crucial for identifying and assigning the H4 and H5 signals in a ¹H NMR spectrum.

Q4: My spectrum shows very broad peaks. What could be the cause?

A4: Peak broadening in the NMR spectrum of a substituted thiazole can be caused by several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.[3]

  • Low Solubility: If the compound is not fully dissolved, it can lead to a non-homogenous sample and broad lines.[3]

  • High Concentration: Overly concentrated samples can also result in broader peaks due to viscosity and intermolecular interactions.[3]

  • Chemical Exchange or Tautomerism: Protons involved in chemical exchange, such as those on amine or hydroxyl groups, or tautomeric equilibria can appear as broad signals.[4] Performing the experiment at a different temperature can help sharpen these peaks.

Q5: How can I confirm the presence of an exchangeable proton (e.g., -NH₂ or -OH) on my thiazole derivative?

A5: The most common method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (like N or O) will exchange with deuterium, causing their corresponding peak to disappear or significantly diminish in intensity.[3]

Troubleshooting Guide

Q: The signals for my thiazole ring protons and substituent protons are overlapping. How can I resolve them?

A: Overlapping signals are a common challenge. Here are several strategies to resolve them:

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of various protons differently, potentially resolving the overlap.[3]

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often separating overlapping multiplets.

  • Run 2D NMR Experiments: Two-dimensional NMR techniques are powerful tools for resolving overlap.

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other. Even if signals overlap in the 1D spectrum, their correlations can be seen as distinct cross-peaks in the 2D plot.[5][6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. This can help distinguish protons based on the chemical shift of the carbon they are bonded to.[5][6]

Q: I've synthesized a 2,4-disubstituted thiazole, but the NMR is much more complex than expected. Could I be seeing rotamers?

A: Yes, the presence of rotamers (rotational isomers) is a possibility, especially if you have a substituent with restricted rotation around a single bond (e.g., an amide or a bulky aryl group). This can lead to a doubling of some or all signals in the NMR spectrum. To confirm this, try variable temperature (VT) NMR. Increasing the temperature can increase the rate of bond rotation, causing the distinct signals from the rotamers to coalesce into a single, averaged signal.[3]

Q: My ¹³C NMR spectrum is very weak, and I'm missing signals. What should I do?

A: The ¹³C nucleus has a low natural abundance and is less sensitive than ¹H, making it harder to detect.

  • Increase the Number of Scans: Acquiring the spectrum for a longer period (increasing the number of scans) will improve the signal-to-noise ratio.[7]

  • Increase Sample Concentration: A more concentrated sample will yield a stronger signal.

  • Check Relaxation Delay: Quaternary carbons (carbons with no attached protons) often have long relaxation times. Increasing the relaxation delay (d1) in your acquisition parameters can help ensure these signals are properly detected.

Data Presentation: Characteristic NMR Data for Substituted Thiazoles

The following tables summarize typical chemical shift ranges. Note that these values can vary significantly depending on the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts for the Thiazole Ring

ProtonChemical Shift (δ) ppmComments
H28.5 - 9.0Typically the most deshielded proton; can be absent in 2-substituted thiazoles.
H47.5 - 8.2Chemical shift is highly sensitive to the substituent at position 4 or 5.
H57.0 - 7.8Often appears as a doublet due to coupling with H4.

Data compiled from multiple sources.[1][7]

Table 2: Typical ¹³C NMR Chemical Shifts for the Thiazole Ring

CarbonChemical Shift (δ) ppmComments
C2150 - 170Often appears at a lower field, especially when bonded to a heteroatom from a substituent.[8]
C4140 - 155Sensitive to substitution at C4 and C5.[7][8]
C5110 - 125Typically the most upfield of the ring carbons.[7][8]

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR
  • Weigh Sample: Accurately weigh approximately 5-10 mg of your purified thiazole derivative.

  • Choose Solvent: Select an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in which your compound is fully soluble.[3]

  • Dissolve Sample: Transfer the solid to a clean, dry vial. Add 0.6-0.7 mL of the deuterated solvent. If desired, use a solvent containing an internal standard like tetramethylsilane (TMS).[7]

  • Mix Thoroughly: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Acquiring 2D NMR Spectra for Structure Elucidation

For complex substituted thiazoles, a combination of 2D NMR experiments is often necessary for unambiguous structure determination.

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds). This is essential for tracing out spin systems within your molecule's substituents and for confirming the H4-H5 coupling in the thiazole ring.

    • Methodology: Use a standard COSY pulse sequence (e.g., cosygp). Acquire a spectrum with sufficient resolution in both dimensions (e.g., 2048 points in F2 and 256-512 increments in F1). Process the data with a sine-bell window function.

  • HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

    • Methodology: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsp). The spectral widths should cover the entire ¹H and ¹³C chemical shift ranges. The key parameter is the one-bond coupling constant (¹J_CH), which is typically set to ~145 Hz for aromatic and aliphatic carbons.

  • HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds). This is critical for connecting different fragments of the molecule, for instance, linking a substituent proton to a thiazole ring carbon.

    • Methodology: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The crucial parameter is the long-range coupling constant (ⁿJ_CH), which is typically set to a value between 6-10 Hz to optimize for both two- and three-bond correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. This is invaluable for determining stereochemistry and the conformation of substituents relative to the thiazole ring.[9][10]

    • Methodology: Use a standard NOESY pulse sequence (e.g., noesygpph). The most important parameter is the mixing time (d8), which determines the duration over which NOE can build up. Typical mixing times range from 300 ms to 800 ms.

Visualizations

troubleshooting_workflow start NMR Spectrum Shows Unexpected Complexity q_overlap Are signals overlapping? start->q_overlap s_solvent Change NMR Solvent (e.g., to Benzene-d6) q_overlap->s_solvent Yes q_extra_peaks Are there extra sets of peaks? q_overlap->q_extra_peaks No s_2d_nmr Run 2D NMR (COSY, HSQC) s_solvent->s_2d_nmr s_2d_nmr->q_extra_peaks q_rotamers Possible Rotamers/Tautomers? q_extra_peaks->q_rotamers Yes q_broad Are peaks broad? q_extra_peaks->q_broad No s_vt_nmr Run Variable Temperature (VT) NMR q_rotamers->s_vt_nmr Yes s_impurity Impurity Suspected q_rotamers->s_impurity No end Problem Resolved s_vt_nmr->end s_shim Re-shim Spectrometer q_broad->s_shim Yes q_broad->end No s_conc Check Sample Concentration and Solubility s_shim->s_conc s_conc->end s_impurity->end

Caption: Troubleshooting workflow for common issues in thiazole NMR spectra.

structure_elucidation_workflow start Obtain Purified Substituted Thiazole nmr_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) start->nmr_1d assign_1d Initial Assignment: - Proton count (integration) - Functional groups (shifts) - H4-H5 coupling nmr_1d->assign_1d cosy Run ¹H-¹H COSY assign_1d->cosy assign_cosy Identify Spin Systems (e.g., alkyl chains, aromatic rings) cosy->assign_cosy hsqc Run ¹H-¹³C HSQC assign_cosy->hsqc assign_hsqc Assign Carbons Directly Bonded to Protons hsqc->assign_hsqc hmbc Run ¹H-¹³C HMBC assign_hsqc->hmbc assign_hmbc Connect Molecular Fragments (e.g., substituent to thiazole ring) hmbc->assign_hmbc noesy Run ¹H-¹H NOESY (Optional) assign_hmbc->noesy final Propose Final Structure assign_hmbc->final assign_noesy Determine Stereochemistry and Conformation noesy->assign_noesy assign_noesy->final

Caption: Systematic workflow for structure elucidation using 2D NMR.

References

Technical Support Center: Scaling Up the Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 2-aminothiazole derivatives. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazole derivatives? A1: The most widely used method is the Hantzsch thiazole synthesis.[1][2] This reaction typically involves the condensation of an α-haloketone with a thiourea or its derivative.[1][3]

Q2: How can I improve a low or non-existent product yield during scale-up? A2: Optimizing reaction conditions is critical for enhancing yields.[1] Key parameters to investigate include the choice of solvent, reaction temperature, and the use of an appropriate catalyst.[1] Techniques like microwave-assisted synthesis and solvent-free reaction conditions have demonstrated the potential to significantly boost yields and shorten reaction times.[1]

Q3: What are common causes of impurities and side products, and how can they be minimized? A3: Impurities often arise from reaction temperatures that are too high or reaction times that are too long.[1] An incorrect pH in the reaction mixture can also lead to side products.[1] To minimize these, it is recommended to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1] Adjusting the pH can improve regioselectivity, and using protecting groups for sensitive functionalities on your reactants before the condensation reaction can prevent unwanted side reactions.[1]

Q4: My product is difficult to isolate and purify. What strategies can I employ? A4: If your product is highly soluble in the reaction solvent, you can try precipitating it by adding a non-solvent or by cooling the mixture after the reaction is complete.[1] For complex product mixtures, column chromatography is a standard purification technique.[1] If the catalyst is difficult to remove, consider using a solid-supported or reusable catalyst that can be easily filtered off post-reaction.[1]

Q5: Are there more environmentally friendly ("greener") methods for this synthesis? A5: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilicic acid, utilizing solvent-free grinding methods, and adopting microwave-assisted synthesis, which typically consumes less energy and time.[1]

Q6: How can I ensure better reproducibility between batches? A6: Poor reproducibility is often due to inconsistencies in reaction conditions or reagent quality.[1] To improve this, strictly control all reaction parameters such as temperature and time.[1] Use reagents from the same batch or ensure they are of a consistent purity.[1] If your reactants are sensitive to moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent. - Suboptimal reaction temperature. - Ineffective or absent catalyst. - Poor quality of starting materials (α-haloketone, thiourea). - Incorrect stoichiometry.- Screen different solvents (e.g., ethanol, methanol, water) or solvent mixtures.[1] - Optimize the reaction temperature; reflux or microwave heating can be effective.[1] - Introduce a suitable catalyst (acidic, basic, or phase-transfer).[1] - Ensure the purity of starting materials.[1] - Carefully verify the molar ratios of your reactants.[1]
Formation of Impurities or Side Products - Reaction temperature is too high or reaction time is too long. - Incorrect pH of the reaction mixture. - Presence of other reactive functional groups on starting materials.- Monitor reaction progress using TLC to determine the optimal reaction time.[1] - Adjust the pH; some Hantzsch synthesis variations show improved regioselectivity under acidic conditions.[1] - Protect sensitive functional groups on reactants before the condensation reaction.[1]
Difficult Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Formation of a complex mixture of products. - Catalyst is difficult to remove from the product.- After reaction completion, try precipitating the product by adding a non-solvent or by cooling.[1] - Employ column chromatography for purification.[1] - Use a solid-supported or reusable catalyst that can be easily filtered off.[1]
Poor Reproducibility - Inconsistent reaction conditions (temperature, time). - Variability in reagent quality or purity. - Atmospheric moisture affecting the reaction.- Strictly control and document all reaction parameters.[1] - Use reagents from the same batch or of a consistent, verified purity.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are moisture-sensitive.[1]
Exothermic or Runaway Reaction at Scale - Heat generated by the reaction exceeds the rate of heat removal. - Rapid, uncontrolled addition of reagents.- Implement controlled, slow addition of one of the reactants. - Ensure the reaction vessel has adequate cooling capacity and efficient stirring. - Perform a reaction calorimetry study to understand the thermal profile before scaling up.

Quantitative Data: Catalyst Performance in 2-Aminothiazole Synthesis

The following table summarizes the performance of various catalysts under different conditions for the Hantzsch synthesis.

CatalystSolventTemperature (°C)Time (min)Yield (%)
Lactic Acid-90-10010-15Up to 96
Trichloroisocyanuric acid (TCCA)Ethanol8025High
Zeolite-NaYEthanol8030High
Ca@zeolite-YEthanol8060High
No Catalyst (Conventional)EthanolReflux120-480Varies

Note: Yields are often substrate-dependent. This table provides a general comparison.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Reflux)

This protocol is a classic method for preparing 2-aminothiazole derivatives.[3]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone (1 equivalent) and the thiourea or N-substituted thiourea (1.1 equivalents) in a suitable solvent, such as ethanol.[3]

  • Reaction: Heat the reaction mixture to reflux for a period of 2-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.[3]

  • Isolation: Collect the solid product by vacuum filtration and wash it with a cold solvent to remove unreacted starting materials.[3]

  • Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.[3]

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[2][3]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[1]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the α-haloketone (1 mmol) and thiourea (1.2 mmol).[1]

  • Solvent Addition: Add 2 mL of a suitable solvent, such as methanol or ethanol.[1]

  • Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at a set temperature (e.g., 90 °C) for a short duration (e.g., 10-30 minutes).[1]

  • Work-up: After the reaction is complete, cool the mixture. The solid product can be collected by filtration.[1]

  • Purification: Wash the product with a suitable cold solvent. Further purification by chromatography or recrystallization may be performed if needed, though microwave synthesis often yields cleaner products.[1]

Protocol 3: One-Pot Synthesis Using a Reusable Catalyst

This method avoids the isolation of lachrymatory α-haloketone intermediates and simplifies the process.[4][5]

  • Reactant and Catalyst Addition: To a reaction flask, add the aralkyl ketone (1.5 mmol), a brominating agent like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) (0.5 mmol), and the catalyst (e.g., lactic acid or a solid-supported catalyst).[4][5]

  • First Step (In-situ Halogenation): Add a solvent (e.g., ethanol) and stir the mixture at the optimized temperature (e.g., 80-100 °C) for a short period (e.g., 15-25 minutes) to facilitate the in-situ formation of the α-haloketone.[4][5]

  • Second Step (Cyclization): Add thiourea (1.0-1.5 mmol) to the reaction mixture.[5]

  • Reaction Completion: Continue stirring at the same temperature until TLC indicates the reaction is complete.

  • Work-up and Isolation: Cool the mixture. If a solid catalyst was used, remove it by filtration. Neutralize the mixture if necessary (e.g., with 10% sodium bicarbonate solution).[5] Isolate the product by filtration or extraction.

  • Purification: Purify the crude product as needed using standard laboratory techniques.

Visualizations

SynthesisWorkflow Start Starting Materials (Ketone, Thiourea) Step1 In-situ Halogenation (e.g., with NBS/CuBr2) Start->Step1 Step2 Hantzsch Condensation & Cyclization Step1->Step2 Step3 Reaction Work-up (Cooling, Neutralization) Step2->Step3 Step4 Product Isolation (Filtration/Extraction) Step3->Step4 Step5 Purification (Chromatography/ Recrystallization) Step4->Step5 End Final Product (2-Aminothiazole Derivative) Step5->End

Caption: General workflow for one-pot synthesis of 2-aminothiazole derivatives.

TroubleshootingYield Start Low Synthesis Yield? Cause1 Are starting materials pure? Start->Cause1 Yes Sol1 Purify or replace starting materials. Cause1->Sol1 No Cause2 Is the solvent optimal? Cause1->Cause2 Yes Sol1->Cause2 Sol2 Screen alternative solvents or mixtures. Cause2->Sol2 No Cause3 Are temperature & time optimized? Cause2->Cause3 Yes Sol2->Cause3 Sol3 Systematically vary T & t. Consider microwave heating. Cause3->Sol3 No Cause4 Is a catalyst being used effectively? Cause3->Cause4 Yes Sol3->Cause4 Sol4 Introduce or screen different catalysts. Cause4->Sol4 No End Yield Improved Cause4->End Yes Sol4->End

Caption: Troubleshooting decision tree for addressing low product yield.

HantzschMechanism cluster_reactants Reactants cluster_intermediates Intermediates Haloketone α-Haloketone Intermediate1 Thiouronium Salt (S-alkylation) Haloketone->Intermediate1 Thiourea Thiourea Thiourea->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline (Cyclization) Intermediate1->Intermediate2 Intramolecular Condensation Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: Simplified reaction mechanism for the Hantzsch Thiazole Synthesis.

References

"avoiding regioisomer formation in Hantzsch thiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, Researchers. This guide is designed to provide in-depth technical support for one of the most common challenges in the Hantzsch thiazole synthesis: controlling regioselectivity. As your Senior Application Scientist, my goal is to move beyond simple protocols and offer a framework of understanding, enabling you to troubleshoot and optimize your reactions effectively.

The Hantzsch synthesis, a cornerstone reaction since 1887, constructs the thiazole ring by condensing an α-haloketone with a thioamide.[1][2] While powerful and versatile, its application to unsymmetrical starting materials introduces a critical challenge: the potential formation of two distinct regioisomers. This guide will dissect the mechanistic underpinnings of this issue and provide clear, actionable strategies to steer your reaction toward the desired constitutional isomer.

Frequently Asked Questions (FAQs)
Q1: What exactly are "regioisomers" in the Hantzsch synthesis?

A1: Regioisomers are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms. In the Hantzsch synthesis, this issue arises when you use an N-substituted thioamide. The reaction can produce either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole . These are two different compounds with distinct physical, chemical, and potentially biological properties.

Q2: Under what conditions does regioisomer formation become a problem?

A2: The primary factor governing regioselectivity is the reaction's pH.[3]

  • Neutral or Basic Conditions: In a neutral solvent like ethanol or methanol, the reaction almost exclusively yields the 2-(N-substituted amino)thiazole.[3] This is often considered the "standard" or expected outcome of the Hantzsch synthesis.

  • Acidic Conditions: The deliberate addition of a strong acid can dramatically shift the product distribution, leading to significant amounts of the 3-substituted 2-imino-2,3-dihydrothiazole, and in some cases, making it the major product.[3][4]

Q3: Why does pH have such a dramatic effect on the outcome?

A3: The effect of pH boils down to which atom of the N-substituted thioamide acts as the initial nucleophile. The thioamide moiety has two potential nucleophilic centers: the sulfur atom and the substituted nitrogen atom.

  • Under neutral conditions , the sulfur atom is the more potent nucleophile. It initiates the reaction by attacking the α-haloketone in an S_N2 reaction. Subsequent intramolecular cyclization by the nitrogen atom onto the carbonyl carbon leads to the 2-amino-thiazole product.[2][5]

  • Under acidic conditions , the reaction landscape changes. While the precise mechanism can be complex, protonation events can alter the nucleophilicity and reactivity of the intermediates, opening a pathway that leads to the formation of the 2-imino-2,3-dihydrothiazole regioisomer.[3]

Mechanistic Pathways and Regiocontrol

Understanding the competing reaction pathways is crucial for troubleshooting. The diagram below illustrates how reaction conditions dictate the final product.

Hantzsch_Regioselectivity Reactants Unsymmetrical Thioamide + α-Haloketone S_Attack Initial S-Alkylation (SN2 Attack by Sulfur) Reactants->S_Attack Neutral Conditions (e.g., EtOH) Acid_Condition Protonation Events Reactants->Acid_Condition Acidic Conditions (e.g., HCl/EtOH) Neutral_Intermediate Thioimino Ether Intermediate S_Attack->Neutral_Intermediate Cyclization_N Intramolecular N-Attack on Carbonyl Neutral_Intermediate->Cyclization_N Dehydration_Neutral Dehydration Cyclization_N->Dehydration_Neutral Product_A Product A: 2-(N-Substituted amino)thiazole (Major Product) Dehydration_Neutral->Product_A Acid_Intermediate Alternate Intermediate Acid_Condition->Acid_Intermediate Cyclization_Acid Alternate Cyclization Pathway Acid_Intermediate->Cyclization_Acid Product_B Product B: 3-Substituted 2-imino-2,3-dihydrothiazole (Significant Product) Cyclization_Acid->Product_B

Caption: Competing pathways based on reaction pH.

Troubleshooting Guide: A Mixture of Isomers Detected

You've run your reaction and analytical data (NMR, LC-MS) indicates a mixture of regioisomers. Here’s how to diagnose and solve the problem.

Observation Possible Cause Recommended Action
Significant amount (>5%) of the 2-imino-2,3-dihydrothiazole isomer is present. Acidic Contamination or Conditions. 1. Check Starting Materials: Your α-haloketone might have decomposed slightly, releasing HX (e.g., HBr, HCl), which acidifies the reaction. Use freshly purified or new α-haloketone. 2. Solvent Purity: Ensure your solvent (e.g., ethanol) is neutral. 3. Add a Non-Nucleophilic Base: Consider adding a mild, acid-scavenging base like diisopropylethylamine (DIPEA) or 2,6-lutidine in a small amount (e.g., 0.1 eq) to neutralize any trace acid without interfering with the main reaction.
Reaction is sluggish and forming byproducts alongside isomers. Suboptimal Temperature or Solvent. 1. Temperature Optimization: While many Hantzsch syntheses require heat, excessive temperatures can promote side reactions.[4] Run the reaction at the lowest temperature that allows for a reasonable rate (monitor by TLC). Refluxing ethanol is a common starting point. 2. Solvent Choice: Polar protic solvents like ethanol and methanol are standard and generally favor high yields.[4] Ensure the solvent fully dissolves the starting materials at the reaction temperature.
The ratio of isomers is inconsistent between batches. Poor Control Over Reaction Parameters. 1. Standardize Reagent Addition: Always add reagents in the same order and at a consistent rate. 2. Strict pH Monitoring: If the reaction is particularly sensitive, consider buffering the solution or ensuring all glassware is free of acidic residue.
Experimental Protocols for Regiocontrol
Protocol 1: Maximizing Selectivity for 2-(N-Substituted amino)thiazoles

This protocol is designed to favor the "standard" reaction pathway by maintaining neutral conditions.

Objective: To synthesize the 2-amino regioisomer exclusively.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the N-substituted thioamide (1.0 eq) in absolute ethanol (approx. 0.2–0.5 M concentration).

  • Addition of α-Haloketone: Add the α-haloketone (1.0–1.1 eq) to the solution at room temperature. Note: Using a slight excess of the more stable reagent can be beneficial.

  • Reaction: Heat the mixture to reflux (typically ~78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (usually 1-4 hours).

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃).[5] This neutralizes any generated HX and helps precipitate the free base form of the product. c. Stir for 15-30 minutes. d. Collect the resulting precipitate by vacuum filtration. e. Wash the filter cake with cold water, followed by a cold non-polar solvent (e.g., hexane) to remove impurities. f. Dry the solid product under vacuum.

  • Analysis: Confirm the structure and purity using NMR, Mass Spectrometry, and melting point determination. The absence of signals corresponding to the 2-imino isomer in the NMR spectrum indicates high regioselectivity.

Protocol 2: Accessing 3-Substituted 2-imino-2,3-dihydrothiazoles

This protocol deliberately uses acidic conditions to favor the alternative regioisomer, as demonstrated by Bramley et al.[3]

Objective: To synthesize the 2-imino regioisomer as the major product.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an acidic ethanol solution. A reported effective mixture is 10M aqueous HCl and ethanol in a 1:2 ratio.[3] Caution: This is a highly acidic medium. Use appropriate personal protective equipment.

  • Reaction Setup: In a sealed pressure vessel or a robust flask with a tightly sealed reflux condenser, combine the N-substituted thioamide (1.0 eq) and the α-haloketone (1.0 eq) in the prepared acidic ethanol solution.

  • Reaction: Heat the mixture to 80 °C for a defined period (e.g., 20 minutes, as this can be a rapid reaction).[3] Optimization of time and temperature is critical and substrate-dependent.

  • Workup and Isolation: a. Cool the reaction vessel in an ice bath. b. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral or slightly basic. Caution: Vigorous gas evolution (CO₂) will occur. c. The product may precipitate upon neutralization. If not, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). d. Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: The crude product will likely be a mixture of regioisomers. Purify via column chromatography to isolate the desired 3-substituted 2-imino-2,3-dihydrothiazole. Characterize all fractions by NMR to confirm the structures and determine the isomeric ratio.

References

Technical Support Center: Regioselectivity in Hantzsch Thiazole Synthesis under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the Hantzsch thiazole synthesis. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols focusing on a critical aspect of this classic reaction: the effect of acidic conditions on regioselectivity, particularly when using N-substituted thioureas. Our goal is to equip you with the expert knowledge and practical tools necessary to navigate the complexities of this synthesis and achieve your desired outcomes.

Introduction

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, is a robust method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[1][2] While the reaction is generally high-yielding and versatile, the use of N-substituted thioureas introduces a question of regioselectivity. Under neutral conditions, the reaction reliably produces 2-(N-substituted amino)thiazoles. However, the introduction of acidic conditions can dramatically alter the reaction's course, leading to the formation of a mixture of regioisomers: the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3][4] Understanding and controlling this regioselectivity is paramount for the targeted synthesis of specific thiazole derivatives.

This guide will delve into the mechanistic underpinnings of this acid-influenced regioselectivity, provide practical solutions to common experimental challenges, and offer validated protocols for reaction optimization and product analysis.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I ran my Hantzsch synthesis with an N-substituted thiourea under acidic conditions and obtained a mixture of products that are difficult to separate. How can I favor the formation of a single regioisomer?

Answer: The formation of a product mixture consisting of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole is a known consequence of acidic conditions.[4] The key to controlling the regioselectivity lies in understanding the reaction mechanism and carefully selecting your reaction conditions.

  • For the 2-(N-substituted amino)thiazole (Kinetic Product): This isomer is favored under neutral or mildly basic conditions. The reaction typically proceeds via the initial nucleophilic attack of the sulfur atom of the thiourea on the α-haloketone, followed by intramolecular cyclization of the more nucleophilic nitrogen. If you are aiming for this isomer, consider the following:

    • Omit the acid catalyst: Run the reaction in a neutral solvent like ethanol or methanol.[5]

    • Use a mild base: If the reaction is sluggish, a non-nucleophilic weak base can be used to neutralize the HBr or HCl formed during the reaction, preventing the accumulation of acid.

  • For the 3-substituted 2-imino-2,3-dihydrothiazole (Thermodynamic Product): The formation of this isomer is promoted by strongly acidic conditions.[4] To favor this product:

    • Increase acid concentration: The use of a strong acid, such as 10M HCl in ethanol, has been shown to be effective.[4]

    • Elevate the temperature: Heating the reaction mixture can help overcome the activation energy barrier for the formation of the thermodynamically more stable imino-dihydrothiazole isomer.

Question 2: My reaction yield is very low, even though I am using an acid catalyst as recommended. What could be the issue?

Answer: Low yields in an acid-catalyzed Hantzsch synthesis can arise from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • α-Haloketone Stability: α-haloketones can be lachrymatory and may decompose over time. Ensure you are using a fresh or properly stored reagent.[5]

    • Thioamide Purity: Impurities in the N-substituted thiourea can lead to side reactions. Check the purity of your starting material.

  • Reaction Conditions:

    • Suboptimal Temperature: While some reactions proceed at room temperature, many require heating to achieve a reasonable rate. If your reaction is sluggish, consider gradually increasing the temperature while monitoring the progress by Thin Layer Chromatography (TLC).[5] Conversely, excessive heat can lead to the degradation of starting materials or products.

    • Inappropriate Solvent: The choice of solvent is crucial. Polar protic solvents like ethanol and methanol are commonly used and generally give good results.[5]

  • Acid-Related Issues:

    • Thioamide Instability: Some thioamides can be unstable under strongly acidic conditions, leading to decomposition and the formation of side products.[5] If you suspect this is the case, consider using a milder acid catalyst or running the reaction under neutral conditions.

    • Catalyst Loading: If you are using a solid-supported catalyst like silica-supported tungstosilicic acid, ensure it is active and used in the correct molar percentage.[6]

Question 3: I am unsure how to confirm the identity of the two regioisomers in my product mixture. What analytical techniques should I use?

Answer: Differentiating between the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole isomers is crucial. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the 5-position of the thiazole ring (H-5) is a key diagnostic feature. There are characteristic differences in the chemical shifts of the H-5 proton for the two isomers.[4] Additionally, the signals for the substituent on the nitrogen will have different chemical shifts and coupling patterns depending on whether it is attached to an exocyclic or endocyclic nitrogen. For a definitive assignment, 2D NMR techniques like HSQC and HMBC can be invaluable.

  • Infrared (IR) Spectroscopy: If the products are derivatized (e.g., as trifluoroacetates), the C=O stretching frequencies in the IR spectrum can be used to distinguish between the isomers.[4]

  • Mass Spectrometry (MS): While MS will show the same molecular ion for both isomers, the fragmentation patterns may differ, providing additional structural clues.

A detailed protocol for quantifying the regioisomeric ratio using ¹H NMR is provided later in this guide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic reason for the change in regioselectivity under acidic conditions?

A1: The change in regioselectivity is attributed to the protonation of the N-substituted thiourea. In a neutral medium, the sulfur atom is the most nucleophilic center, leading to the initial S-alkylation of the α-haloketone. Subsequent cyclization involves the attack of the more nucleophilic, unsubstituted nitrogen atom onto the carbonyl carbon, yielding the 2-(N-substituted amino)thiazole.

Under acidic conditions, the thiourea can be protonated at either the sulfur or one of the nitrogen atoms. Protonation of the substituted nitrogen atom is also possible. If the unsubstituted nitrogen is protonated, its nucleophilicity is significantly reduced. This can lead to a competing reaction pathway where the less nucleophilic, but now the only available, substituted nitrogen attacks the carbonyl carbon after the initial S-alkylation, ultimately leading to the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction can be under either kinetic or thermodynamic control, with the 2-amino isomer often being the kinetic product and the 2-imino isomer being the thermodynamic product.[7][8]

Q2: Which acid catalyst is best for controlling regioselectivity?

A2: The "best" acid catalyst depends on the desired outcome and the specific substrates.

  • For promoting the 3-substituted 2-imino-2,3-dihydrothiazole: Strong Brønsted acids like concentrated hydrochloric acid (HCl) in ethanol have been shown to be effective.[4]

  • For improving reaction rates while potentially maintaining selectivity for the 2-(N-substituted amino)thiazole: Solid acid catalysts like silica-supported tungstosilicic acid can be a good choice, as they are often milder and can be easily removed by filtration.[6]

  • Other Brønsted acids: p-Toluenesulfonic acid (p-TSA) is another commonly used acid catalyst that can improve reaction rates. Its effect on regioselectivity may need to be evaluated on a case-by-case basis.

A screening of different acid catalysts is recommended to find the optimal conditions for your specific reaction. A protocol for this is provided below.

Q3: How does the structure of the N-substituted thiourea and the α-haloketone affect the regioselectivity?

A3: The electronic and steric properties of the substituents on both the thiourea and the α-haloketone can influence the regiochemical outcome.

  • N-substituent on thiourea: Electron-donating groups on the nitrogen substituent can increase its nucleophilicity, potentially favoring the formation of the 3-substituted 2-imino-2,3-dihydrothiazole under acidic conditions. Conversely, bulky substituents may sterically hinder the attack of the substituted nitrogen, favoring the 2-(N-substituted amino)thiazole.

  • Substituents on the α-haloketone: The electronic nature of the substituents on the α-haloketone can affect the electrophilicity of the carbonyl carbon and the α-carbon, which can in turn influence the rates of the competing cyclization pathways.

Q4: Can I use Lewis acids to control the regioselectivity?

A4: While Brønsted acids are more commonly reported for influencing regioselectivity in this specific context, Lewis acids can also catalyze the Hantzsch synthesis. A Lewis acid could coordinate to the carbonyl oxygen of the α-haloketone, increasing its electrophilicity. This might influence the rate of cyclization and potentially the regioselectivity. However, the effect of Lewis acids on the regioselectivity of the reaction with N-substituted thioureas is less documented, and experimental investigation would be necessary.

Experimental Protocols

Protocol 1: Screening of Acid Catalysts for Optimal Regioselectivity

This protocol outlines a general procedure for screening different acid catalysts to determine their effect on the yield and regioisomeric ratio of the Hantzsch thiazole synthesis.

Materials:

  • α-haloketone (1.0 mmol)

  • N-substituted thiourea (1.1 mmol)

  • Solvent (e.g., Ethanol, 10 mL)

  • Acid catalysts to be screened (e.g., HCl, p-TSA, silica-supported tungstosilicic acid) at various loadings (e.g., 10 mol%, 20 mol%, 1 eq.)

  • Small reaction vials with stir bars

  • TLC plates and developing chamber

  • Work-up reagents (e.g., saturated sodium bicarbonate solution, organic solvent for extraction)

  • NMR tubes, deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Procedure:

  • Reaction Setup: In a series of reaction vials, add the α-haloketone (1.0 mmol) and the N-substituted thiourea (1.1 mmol).

  • Solvent Addition: To each vial, add the chosen solvent (10 mL).

  • Catalyst Addition: To each vial, add the respective acid catalyst at the desired loading. Include a control reaction with no acid.

  • Reaction: Stir the reactions at the desired temperature (e.g., room temperature, 50 °C, or reflux) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the reaction mixtures to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture of each reaction by ¹H NMR to determine the conversion and the regioisomeric ratio (see Protocol 2).

  • Purification: If desired, purify the products by column chromatography on silica gel.

Protocol 2: Quantification of Regioisomeric Ratio by ¹H NMR Spectroscopy

This protocol provides a step-by-step guide for determining the ratio of the 2-(N-substituted amino)thiazole to the 3-substituted 2-imino-2,3-dihydrothiazole in a product mixture using ¹H NMR.

Procedure:

  • Sample Preparation: Prepare an NMR sample by dissolving a known amount of the crude product mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate quantification.[9]

  • Identify Diagnostic Signals: Identify well-resolved signals that are unique to each regioisomer. The proton at the 5-position of the thiazole/dihydrothiazole ring is often a good choice. Let's denote the signal for the H-5 of the 2-amino isomer as A and the signal for the H-5 of the 2-imino isomer as B .

  • Integration: Carefully integrate the identified diagnostic signals (A and B ). Ensure that the integration region covers the entire signal for each proton.

  • Calculate the Ratio: The regioisomeric ratio is calculated as the ratio of the integrals of the diagnostic signals.

    • Ratio of 2-amino isomer : 2-imino isomer = Integral(A ) / Integral(B )

  • Report the Results: Report the regioisomeric ratio along with the reaction conditions.

Table 1: Example of Data Presentation for Catalyst Screening

EntryAcid CatalystLoading (mol%)Temperature (°C)Time (h)Conversion (%)Regioisomeric Ratio (2-amino : 2-imino)
1None0501265>99 : 1
2p-TSA105049080 : 20
3HCl1005029530 : 70
4SiW/SiO₂155068890 : 10

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Pathways under Neutral vs. Acidic Conditions

Hantzsch_Mechanism cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions Neutral_Start α-Haloketone + N-Substituted Thiourea S_Attack_N S-Alkylation (Major Pathway) Neutral_Start->S_Attack_N Sulfur is more nucleophilic N_Cyclization_N Cyclization (Unsubstituted N) S_Attack_N->N_Cyclization_N Product_A 2-(N-Substituted amino)thiazole (Major Product) N_Cyclization_N->Product_A Dehydration Acid_Start α-Haloketone + Protonated N-Substituted Thiourea S_Attack_A S-Alkylation Acid_Start->S_Attack_A N_Cyclization_A_Unsub Cyclization (Unsubstituted N) S_Attack_A->N_Cyclization_A_Unsub Pathway 1 N_Cyclization_A_Sub Cyclization (Substituted N) S_Attack_A->N_Cyclization_A_Sub Pathway 2 (Competing) Product_A_Acid 2-(N-Substituted amino)thiazole N_Cyclization_A_Unsub->Product_A_Acid Dehydration Product_B 3-Substituted 2-imino-2,3-dihydrothiazole N_Cyclization_A_Sub->Product_B Dehydration

Caption: Reaction pathways for Hantzsch synthesis with N-substituted thioureas.

Diagram 2: Experimental Workflow for Regioselectivity Analysis

Workflow Start Hantzsch Reaction with Acid Catalyst Workup Aqueous Work-up & Extraction Start->Workup Crude_Product Crude Product Mixture Workup->Crude_Product NMR_Analysis ¹H NMR Analysis Crude_Product->NMR_Analysis Purification Column Chromatography Crude_Product->Purification Quantification Integrate Diagnostic Signals NMR_Analysis->Quantification Ratio Determine Regioisomeric Ratio Quantification->Ratio Isolated_Products Isolated Regioisomers Purification->Isolated_Products

Caption: Workflow for reaction analysis and product isolation.

References

"microwave-assisted synthesis for improving thiazole reaction efficiency"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microwave-assisted thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving thiazole reaction efficiency using microwave technology.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for thiazole reactions compared to conventional heating methods?

Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for thiazole synthesis. These benefits include dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[1][2] For instance, reactions that might take several hours under conventional reflux can often be completed in minutes using microwave irradiation.[2][3] This rapid and uniform heating is achieved through the interaction of microwaves with polar molecules in the reaction mixture, leading to a more efficient energy transfer.[1]

Q2: What is the Hantzsch thiazole synthesis, and how is it improved by microwave assistance?

The Hantzsch synthesis is a classic and widely used method for preparing thiazoles. However, traditional Hantzsch reactions often require long reaction times and harsh conditions, leading to mediocre yields.[3] Microwave-assisted Hantzsch reactions provide a powerful alternative, offering higher yields in significantly shorter reaction times (often under 30 minutes).[3] The pure products from microwave-assisted Hantzsch synthesis can often be obtained by simple washing, avoiding the need for rigorous purification.[3]

Q3: Can microwave-assisted synthesis be performed without a solvent?

Yes, one of the significant advantages of microwave-assisted organic synthesis is the ability to perform reactions under solvent-free conditions.[4][5] This approach aligns with the principles of green chemistry by reducing solvent waste.[6] In some cases, reactants are ground together, with or without a solid support like NaHSO4-SiO2, and then irradiated in a microwave oven.[5]

Q4: What are some common starting materials for microwave-assisted thiazole synthesis?

Common starting materials for the microwave-assisted synthesis of thiazoles, particularly through the Hantzsch reaction and its variations, include:

  • α-Haloketones (e.g., phenacyl bromides, 2-chloro-1-phenylethanones)[3][7]

  • Thioureas or thioamides[3][4]

  • Aldehydes[7]

  • Thiosemicarbazide[8]

  • Ketones with an adjacent methyl group (in combination with iodine and thiourea)[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield - Non-optimal reaction temperature or time.- Inappropriate solvent.- Incorrect microwave power setting.- Catalyst inefficiency or absence.- Systematically optimize the reaction conditions. Vary the temperature and time while monitoring the reaction by TLC.[7][9]- Screen different solvents with varying polarities. Polar solvents generally absorb microwave energy more efficiently.[10]- Adjust the microwave power. Sometimes lower power for a longer duration can be more effective.- If using a catalyst, ensure it is active and used in the correct concentration. Some reactions may benefit from a catalyst like acetic acid.[7]
Formation of byproducts or decomposition - Excessive temperature or prolonged reaction time.- "Hot spots" due to non-uniform heating.- Reactant or product instability under microwave irradiation.- Reduce the reaction temperature and/or shorten the irradiation time.[10]- Ensure efficient stirring of the reaction mixture to promote uniform heating.- Consider using a pulsed heating mode if available on the microwave reactor.- If a reactant or product is known to be thermally sensitive, try to conduct the reaction at the lowest possible effective temperature.
Difficulty in reproducing results - Variations in microwave equipment.- Inconsistent loading of reactants or solvent volume.- Use of different types of reaction vessels.- Report the specific make and model of the microwave reactor used. Note that domestic microwave ovens may give different results than dedicated laboratory reactors.[2]- Precisely measure all reactants and the solvent volume for each experiment.- Use the same type and size of reaction vessel for all comparative experiments. Capped microwave test tubes are often used to maintain pressure.[3]
Reaction does not go to completion - Insufficient reaction time or temperature.- Reagents are not in the correct stoichiometric ratio.- Poor absorption of microwave energy.- Gradually increase the reaction time and/or temperature.[9]- Verify the stoichiometry of your reactants. An excess of one reagent may be necessary in some cases.- If the solvent is non-polar, consider adding a small amount of a polar co-solvent or a susceptor to improve microwave absorption.

Quantitative Data Summary

Table 1: Comparison of Microwave-Assisted vs. Conventional Hantzsch Thiazole Synthesis

ProductMicrowave Method Time (min)Microwave Method Yield (%)Conventional Method Time (h)Conventional Method Yield (%)Reference
6a30958Lower[3]
6b-6p< 3089-958Lower[3]
Thiazol-4(5H)-ones (6a-f)10-1590-951.579-90[11]
2-Amino-4-phenylthiazole5 (+7 min heating in water)921245-65[4]
Thiazole Analogues (4a-4l)4-6up to 88--[7]
2-Amino-5-phenyl thiazole derivatives10-15Higher8Lower[5]

Table 2: Optimization of Reaction Conditions for Thiazole Synthesis

EntrySolventCatalyst (mol%)Temperature (°C)Power (W)Time (min)Yield (%)Reference
5Ethanol---1062[7]
9EthanolAcetic Acid (20)702104-688[7]
10EthanolAcetic Acid (20)802104-688[7]
11EthanolAcetic Acid (20)702404-688[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [3]

  • Reactants:

    • 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones (4a-e) (1 mmol)

    • Substituted thioureas (5a-d) (1 mmol)

    • Methanol (2 mL)

  • Procedure:

    • Combine the ethanone derivative and the substituted thiourea in a 1:1 molar ratio in a specialized microwave test tube.

    • Add 2 mL of methanol as the solvent.

    • Cap the test tube and place it in the microwave reactor.

    • Irradiate the mixture at 90 °C for 30 minutes under a pressure of 250 psi.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The pure product is typically obtained by simple washing of the crude product with cold ethanol.

Protocol 2: Microwave-Assisted Synthesis of 2-substituted-thiazol-4(5H)-ones [11]

  • Reactants:

    • Thiosemicarbazone (3a-f) (1.1 mmol)

    • 2-chloro-N-phenethylacetamide (4) (1.1 mmol)

    • Ethanol (4 mL)

  • Procedure:

    • Mix equimolar amounts of the thiosemicarbazone and 2-chloro-N-phenethylacetamide in a reaction vessel.

    • Add 4 mL of ethanol.

    • Heat the mixture to 70 °C using microwave irradiation at 420 W.

    • The reaction is typically complete within 10-15 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a toluene:ethyl acetate (3:1) solvent system.

    • Upon completion, allow the reaction mixture to cool.

    • Filter the resulting solid product and recrystallize from a DMF:methanol (2:1) mixture to obtain the pure crystalline solid.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Workup and Analysis reactants Combine Reactants: - α-Haloketone - Thiourea/Thioamide - Solvent vessel Place in Microwave-Safe Reaction Vessel reactants->vessel set_params Set Parameters: - Temperature - Time - Power vessel->set_params irradiate Start Microwave Irradiation set_params->irradiate cool Cool Reaction Mixture irradiate->cool monitor Monitor with TLC cool->monitor isolate Isolate Product: - Filtration - Washing monitor->isolate purify Purify if Necessary: - Recrystallization isolate->purify final_product final_product purify->final_product Characterize Final Product (NMR, IR, MS)

Caption: Workflow for microwave-assisted thiazole synthesis.

troubleshooting_flow start Start Experiment check_yield Is Yield Satisfactory? start->check_yield low_yield Low Yield check_yield->low_yield No success Successful Synthesis check_yield->success Yes optimize_temp Optimize Temperature low_yield->optimize_temp check_byproducts Are Byproducts Present? low_yield->check_byproducts optimize_time Optimize Time optimize_temp->optimize_time optimize_solvent Change Solvent optimize_time->optimize_solvent optimize_solvent->start check_byproducts->optimize_temp No byproducts Yes check_byproducts->byproducts Yes reduce_temp_time Reduce Temperature/Time byproducts->reduce_temp_time check_stirring Improve Stirring reduce_temp_time->check_stirring check_stirring->start

Caption: Troubleshooting logic for low yield in synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-nitrophenyl)-1,3-thiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the anticancer, anti-inflammatory, and antimicrobial properties of various analogs of this compound, supported by experimental data from peer-reviewed studies. The structure-activity relationships (SAR) are discussed to inform the rational design of future therapeutic agents.

Anticancer Activity: Targeting Key Signaling Pathways

Several analogs of this compound have been investigated for their potential as anticancer agents. A recurrent theme in these studies is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, a crucial regulator of cell proliferation and survival that is often dysregulated in cancer.

A series of quinazoline-based analogs incorporating the 4-(4-nitrophenyl)thiazol-2-ylamino moiety has been synthesized and evaluated for their anticancer activity. One notable compound, 7-((4-(4-nitrophenyl)thiazol-2-yl)amino)quinazolin-4-ol, demonstrated significant inhibitory activity against the A549 lung cancer cell line. Furthermore, pyrazole-thiadiazole hybrids bearing a 4-nitrophenyl group have also shown promise as EGFR inhibitors, with notable activity against the A549 cell line.

The data suggests that the 4-nitrophenyl group is a critical pharmacophoric feature for the anticancer activity of these thiazole derivatives. Modifications on the 2-amino group of the thiazole ring have a significant impact on their potency.

Comparative Anticancer Activity of Analogs
Compound IDStructureTarget Cell LineIC50 (µM)Reference
1 7-((4-(4-nitrophenyl)thiazol-2-yl)amino)quinazolin-4-olA549 (Lung Cancer)0.043[1]
2 Pyrazole-thiadiazole hybrid with 4-nitrophenyl groupA549 (Lung Cancer)1.537[2]
3 N-(4'-nitrophenyl)-l-prolinamide analogA549 (Lung Cancer)>100 (95.41% inhibition at 100 µM)[3]
4 N-(4'-nitrophenyl)-l-prolinamide analogHCT-116 (Colon Cancer)>100 (93.33% inhibition at 100 µM)[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency.

Experimental Protocols: In Vitro Anticancer Activity Assessment

MTT Assay for Cell Viability:

  • Human cancer cell lines (e.g., A549, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[3]

EGFR Kinase Inhibition Assay:

  • The inhibitory activity of the compounds against EGFR kinase is determined using a kinase assay kit.

  • The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the EGFR kinase.

  • The compounds are incubated with the EGFR enzyme, the substrate, and ATP.

  • The amount of remaining ATP is quantified using a luciferase-based reaction that produces a luminescent signal.

  • The IC50 values are calculated by measuring the reduction in luminescence in the presence of the inhibitors.[1][2]

Signaling Pathway Visualization

The anticancer activity of many this compound analogs is attributed to their ability to inhibit the EGFR signaling pathway. The following diagram illustrates the simplified EGFR signaling cascade and the point of inhibition by these compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 4-(4-Nitrophenyl)-1,3- thiazol-2-amine Analog Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and inhibition by analogs.

Anti-inflammatory Activity

Select analogs of this compound have also been evaluated for their anti-inflammatory properties. Studies on related substituted phenyl thiazole derivatives have indicated that the presence of a nitro group can enhance anti-inflammatory activity. For instance, a study on thiazolo[4,5-b]pyridine derivatives, including a compound with a 4-nitrophenyl substituent, demonstrated significant in vivo anti-inflammatory effects.

Comparative Anti-inflammatory Activity of Analogs
Compound IDModificationAssayActivityReference
5 Thiazolo[4,5-b]pyridine with 4-nitrophenyl groupCarrageenan-induced rat paw edema55% inhibition at 4 hours[4]
6 Nitro substituted phenyl thiazole derivativeCarrageenan-induced rat paw edemaBetter than standard drug[5]
Experimental Protocols: In Vivo Anti-inflammatory Activity Assessment

Carrageenan-Induced Rat Paw Edema:

  • Male Wistar rats are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.[4][5]

Antimicrobial Activity

The antimicrobial potential of this compound analogs has also been explored. While comprehensive quantitative data across a wide range of analogs is limited, preliminary studies suggest moderate activity against certain bacterial and fungal strains. For example, derivatives of 2-amino-4-(4-nitrophenyl)thiazole have shown moderate antibacterial activity against Gram-positive bacteria.[6] Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives provided minimum inhibitory concentration (MIC) values against various microbes, offering a basis for comparison.[7]

Comparative Antimicrobial Activity of Related Analogs
Compound IDModificationOrganismMIC (µg/mL)Reference
7 2-amino-4-(4-nitrophenyl)thiazole derivativeStaphylococcus aureus100[6]
8 4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Staphylococcus aureus16.1[7]
9 4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Escherichia coli16.1[7]
10 4-(4-bromophenyl)-thiazol-2-amine derivative (p3)Aspergillus niger16.2[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

  • A serial two-fold dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][7]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs.

workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation Start Starting Materials (e.g., 4-nitroacetophenone, thiourea) Reaction Chemical Synthesis (e.g., Hantzsch thiazole synthesis) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Analogs This compound Analogs Characterization->Analogs Anticancer Anticancer Screening (e.g., MTT Assay, Kinase Assay) Analogs->Anticancer AntiInflammatory Anti-inflammatory Screening (e.g., Carrageenan-induced edema) Analogs->AntiInflammatory Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Analogs->Antimicrobial DataAnalysis Data Analysis & SAR Anticancer->DataAnalysis AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis

Caption: General workflow for synthesis and biological evaluation.

Conclusion

The analogs of this compound represent a versatile class of compounds with significant potential for the development of novel therapeutics. The available data highlights their promise as anticancer agents, particularly through the inhibition of the EGFR signaling pathway. Furthermore, their anti-inflammatory and antimicrobial activities warrant further investigation. Future research should focus on the systematic synthesis and evaluation of a broader range of analogs to establish more definitive structure-activity relationships and to identify lead compounds with optimized potency and selectivity for specific biological targets. The detailed experimental protocols provided herein can serve as a valuable resource for researchers in this field.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatility allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives targeting a range of critical cancer-related kinases, supported by quantitative data and detailed experimental methodologies.

I. Comparative Analysis of 2-Aminothiazole Kinase Inhibitors

The inhibitory activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the groups attached to the amino group. The following tables summarize the SAR for several key kinase targets.

Aurora Kinase Inhibitors

Aurora kinases are crucial for cell cycle regulation, and their inhibition is a promising anti-cancer strategy. The 2-aminothiazole scaffold has been extensively explored for developing Aurora kinase inhibitors.

Compound IDR1 (at C4 of thiazole)R2 (at N2 of thiazole)Aurora A IC50 (nM)Aurora B IC50 (nM)Reference
1a 5-bromothiazol-2-yl-NH-methylbenzamideData not specifiedData not specified[1]
2a Phenyl-NH-pyrimidinylData not specifiedData not specified[1]
3e Phenyl-NH-pyrimidinylData not specifiedData not specified[1]
4d Phenyl-NH-pyrimidinylData not specifiedData not specified[1]
5d Phenyl-NH-pyrimidinylData not specifiedData not specified[1]
6d Phenyl-NH-pyrimidinylData not specifiedData not specified[1]

Note: Specific IC50 values for the listed compounds were highlighted as having excellent binding interactions in the source, but precise quantitative data was part of a larger dataset not fully detailed in the abstract.

Key SAR Insights for Aurora Kinase Inhibitors:

  • Quantitative structure-activity relationship (QSAR) studies have been instrumental in predicting the biological activities of novel 2-aminothiazole derivatives as Aurora kinase inhibitors.[2]

  • The 2-aminothiazole core can act as a pharmacophore or a spacer group in the design of these inhibitors.[1][2]

Protein Kinase CK2 Inhibitors

Protein Kinase CK2 is implicated in various pro-oncogenic pathways, making it an attractive target for cancer therapy. Notably, 2-aminothiazole derivatives have been identified as allosteric inhibitors of CK2.[3][4]

Compound IDR1 (at C4 of thiazole)R2 (at N2 of thiazole)CK2α IC50 (µM)Mode of InhibitionReference
3 Phenyl4-aminobenzoic acidNot specifiedAllosteric[3]
4 Phenyl4-aminobenzoic acid derivative3.4Allosteric[3]
27 Naphthalen-2-yl2-hydroxy-4-aminobenzoic acid0.6Allosteric[3][5]

Key SAR Insights for CK2 Inhibitors:

  • These compounds bind to an allosteric pocket adjacent to the ATP binding site, between the glycine-rich loop and the αC-helix.[3]

  • Structure-based optimization, such as extending the aromatic system at the C4 position (e.g., naphthalene in compound 27), can significantly improve potency.[3][5]

  • The presence of a carboxylic acid group on the phenylamino moiety is a common feature among these allosteric modulators.[3][5]

Src Family Kinase (SFK) Inhibitors

The 2-aminothiazole scaffold was the basis for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[6][7]

Compound IDR1 (at C5 of thiazole)R2 (at N2 of thiazole)Lck IC50 (nM)Src IC50 (nM)Reference
Dasatinib (2) -CONH-(2-chloro-6-methylphenyl)6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl1.10.8[7]
12m -CONH-(2-chloro-6-methylphenyl)6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl derivative<1<1[6][7]

Key SAR Insights for Src Family Kinase Inhibitors:

  • The 2-aminothiazole acts as a novel template for Src family kinase inhibitors.[6][7]

  • A key interaction involves the carboxamide side chain on the thiazole ring.[7]

  • Optimization of the substituent at the N2 position led to potent pan-Src inhibitors with nanomolar to subnanomolar potencies.[6][7]

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

High-throughput screening identified 2-aminothiazole derivatives as inhibitors of CDK2, a key regulator of the cell cycle.[8][9]

Compound IDR1 (at C5 of thiazole)R2 (at N2 of thiazole)CDK2 IC50 (nM)Reference
1 -S-CH2CO2Et-COCH3Not specified (Lead)[8]
14 -S-CH2-(5-ethyl-oxazolyl)-COCH31-10[8][9]

Key SAR Insights for CDK2 Inhibitors:

  • Replacement of the metabolically labile ester moiety in the lead compound with a more stable oxazole ring led to potent and cell-active inhibitors.[8][9]

  • Combinatorial and parallel synthesis approaches enabled rapid exploration of the SAR, leading to over 100 analogues with IC50 values in the 1-10 nM range.[8][9]

II. Experimental Protocols

A generalized protocol for an in vitro kinase inhibition assay is provided below. This can be adapted for specific kinases and inhibitor classes.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (2-aminothiazole derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should ideally be at its apparent Km for the kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

III. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Kinase_Reaction Kinase Reaction Compound_Prep->Kinase_Reaction Reagent_Prep Reagent Preparation Reagent_Prep->Kinase_Reaction Signal_Detection Signal Detection Kinase_Reaction->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination

Caption: Experimental workflow for in vitro kinase inhibition assay.

Aurora_Kinase_Pathway cluster_aurora Aurora Kinase Signaling AuroraA Aurora A Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Simplified Aurora Kinase signaling pathway and inhibition.

CK2_Pathway cluster_ck2 CK2 Signaling CK2 Protein Kinase CK2 Proliferation Cell Proliferation CK2->Proliferation Apoptosis_Suppression Apoptosis Suppression CK2->Apoptosis_Suppression Inhibitor Allosteric 2-Aminothiazole Inhibitor Inhibitor->CK2 Inhibits (Allosterically)

Caption: Overview of Protein Kinase CK2 signaling and allosteric inhibition.

Src_Pathway cluster_src Src Family Kinase Signaling Growth_Factor_Receptor Growth Factor Receptor Src Src Family Kinases Growth_Factor_Receptor->Src Downstream_Signaling Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream_Signaling Cell_Growth_Survival Cell Growth & Survival Downstream_Signaling->Cell_Growth_Survival Dasatinib Dasatinib (2-Aminothiazole) Dasatinib->Src Inhibits

Caption: Simplified Src family kinase signaling cascade and its inhibition.

References

Thiazole-Based Anticancer Agents: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a critical scaffold in the development of novel anticancer agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including the ability to inhibit key pathways involved in tumor growth, proliferation, and survival. FDA-approved drugs such as Dasatinib and Ixazomib feature the thiazole moiety, underscoring its clinical significance and encouraging further research into new derivatives.

This guide provides a comparative overview of the efficacy of various thiazole-based compounds in laboratory settings (in vitro) and in animal models (in vivo). It details the experimental data, protocols used for their evaluation, and the cellular signaling pathways they target.

Data Presentation: Efficacy Comparison

The translation from promising in vitro results to effective in vivo outcomes is a critical step in drug development. While many thiazole derivatives show high potency in killing cancer cells in culture, their efficacy in a complex biological system can vary.

In Vitro Efficacy of Thiazole Derivatives

The following table summarizes the cytotoxic activity of selected thiazole-based compounds against various human cancer cell lines, primarily expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates higher potency.

CompoundCancer Cell LineIC₅₀ Value (µM)Molecular Target(s)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16VEGFR-2
HepG2 (Liver)7.26 ± 0.44VEGFR-2
Compound 4m BxPC-3 (Pancreas)1.69 - 2.2Not specified
MOLT-4 (Leukemia)1.69 - 2.2Not specified
MCF-7 (Breast)1.69 - 2.2Not specified
Compound 5b MCF-7 (Breast)0.48 ± 0.03Tubulin Polymerization
A549 (Lung)0.97 ± 0.13Tubulin Polymerization
Compound 5k MDA-MB-231 (Breast)0.176Cell Migration/Invasion
Compound 18 A549, MCF-7, U-87 MG, HCT-1160.50 - 4.75PI3K/AKT/mTOR Pathway
Hydrazinyl thiazole II C6 (Glioma)3.83Not specified
Thiazole Derivative 1e PC3, A549, MCF-75.2 - 8.1 (µg/mL)CDK-2, EGFR, HER-2, VEGFR-2
Representative In Vivo Efficacy of Thiazole Derivatives

Translating in vitro potency to in vivo efficacy is the ultimate goal. The table below presents examples of thiazole compounds that have been evaluated in animal models, demonstrating their potential to inhibit tumor growth in a living system.

Compound/DrugTumor ModelAnimal ModelDosage/AdministrationKey In Vivo OutcomeReference(s)
Dasatinib Chronic Myelogenous LeukemiaMouseVariesInhibition of tumor growth
Thiazole Derivatives GeneralRodent ModelsVariesOften assessed by tumor growth delay or inhibition
General Approach Human Tumor XenograftsImmunodeficient MiceVariesComparison of tumor effects with parallel cell line data

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the typical workflow for anticancer drug evaluation and the key signaling pathways targeted by thiazole derivatives.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis of Thiazole Derivatives screen Cytotoxicity Screening (e.g., MTT Assay) synthesis->screen Test Compounds select Lead Compound Selection (Low IC50) screen->select Identify Potent Hits moa Mechanism of Action (Cell Cycle, Apoptosis, Target ID) select->moa Characterize Leads animal Xenograft Model Development moa->animal Advance to In Vivo treat Treatment with Lead Compound animal->treat measure Tumor Growth Measurement treat->measure analyze Efficacy Analysis (% TGI, Survival) measure->analyze

Caption: General workflow for the evaluation of anticancer agents.

Unraveling the Target Landscape: A Comparative Guide to the Cross-Reactivity Profile of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profile of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs, a promising scaffold in cancer therapy. The quantitative data, detailed experimental methodologies, and pathway visualizations aim to support informed decision-making in drug discovery and development.

The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine core structure has given rise to potent inhibitors of key oncogenic kinases, most notably Aurora kinases and Cyclin-Dependent Kinases (CDKs). While initial discoveries highlighted their efficacy against specific targets, a comprehensive understanding of their off-target effects is crucial for predicting potential therapeutic windows and anticipating adverse events. This guide synthesizes publicly available data to present a clear cross-reactivity profile of this important class of compounds.

Comparative Inhibitory Activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analogs

The following tables summarize the in vitro inhibitory activities (Ki or IC50 values) of representative analogs against a panel of kinases. These data highlight the spectrum of activity and selectivity within this chemical series.

Table 1: Inhibitory Activity against Aurora Kinases

Compound/AnalogAurora A (Ki/IC50, nM)Aurora B (Ki/IC50, nM)Aurora C (IC50, nM)Reference
CYC116 8.0 (Ki)9.2 (Ki)65[1]
Analog 1 (example)44 (IC50)19 (IC50)-[1]

Table 2: Cross-Reactivity Profile against Cyclin-Dependent Kinases (CDKs) and Other Kinases

Compound/AnalogCDK1 (Ki, nM)CDK2 (Ki, nM)CDK7 (Ki, nM)CDK9 (Ki, nM)VEGFR2 (Ki, nM)Reference
CYC116 >50-fold less potent than Aurora A/B>50-fold less potent than Aurora A/B>50-fold less potent than Aurora A/B>50-fold less potent than Aurora A/B44[2]
Compound 12a 62>10001-[3]
Compound 12u 94568-7 (IC50)-[3][4]
Compound Ia 31>10002-[3]

Note: The specific structures of analogs beyond the lead compounds are detailed in the cited literature.

Key Signaling Pathways

The therapeutic effects and potential side effects of these analogs are intrinsically linked to their modulation of critical signaling pathways.

Aurora_Kinase_Signaling_Pathway cluster_G2_M G2/M Transition & Mitosis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Histone_H3 Histone H3 (Ser10) Aurora_B->Histone_H3 Phosphorylation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Chromosome_Segregation Chromosome Segregation Histone_H3->Chromosome_Segregation N_phenyl_analog N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analog N_phenyl_analog->Aurora_A Inhibition N_phenyl_analog->Aurora_B Inhibition

Aurora Kinase Signaling Pathway Inhibition.

CDK9_Signaling_Pathway cluster_Transcription Transcriptional Regulation CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II (CTD) CDK9_CyclinT->RNAPII Phosphorylation Anti_apoptotic_Proteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation Transcription_Elongation->Anti_apoptotic_Proteins Oncogenes Oncogenes (e.g., MYC) Transcription_Elongation->Oncogenes Apoptosis Apoptosis Anti_apoptotic_Proteins->Apoptosis Inhibition N_phenyl_analog N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analog N_phenyl_analog->CDK9_CyclinT Inhibition

CDK9-Mediated Transcriptional Regulation Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays and is a common method for determining the IC50 of an inhibitor against purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs against target kinases (e.g., Aurora A, Aurora B, CDK9).

Materials:

  • Recombinant human kinase (e.g., Aurora A, CDK9/Cyclin T1)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of a white assay plate.

    • Add 2.5 µL of Kinase Assay Buffer to the "blank" or "no enzyme" control wells.

    • Prepare a master mix of the diluted kinase enzyme in Kinase Assay Buffer.

    • Add 5 µL of the kinase master mix to each well (except the "blank" wells).

  • Kinase Reaction Initiation:

    • Prepare a master mix of the kinase-specific substrate and ATP in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mix to each well.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/DMSO to 384-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme Dispense_Inhibitor->Add_Kinase Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Add_Kinase->Initiate_Reaction Incubate_30C Incubate at 30°C Initiate_Reaction->Incubate_30C Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_30C->Add_ADP_Glo Incubate_RT1 Incubate at RT Add_ADP_Glo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate at RT (in dark) Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Analyze_Data Calculate % Inhibition and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for a Luminescence-Based In Vitro Kinase IC50 Assay.
Cellular Phospho-Histone H3 (Ser10) Assay

This immunofluorescence-based assay is used to measure the inhibition of Aurora kinase activity in a cellular context by quantifying the phosphorylation of its downstream substrate, histone H3.

Objective: To assess the in-cell activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs by measuring the levels of phosphorylated histone H3 at serine 10.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS with Tween 20)

  • Primary antibody: anti-phospho-histone H3 (Ser10)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Microscopy slides or imaging plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture vessels (e.g., chamber slides, 96-well imaging plates) and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBST for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-phospho-histone H3 (Ser10) antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBST.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST, protected from light.

  • Nuclear Staining: Incubate the cells with DAPI for 5-10 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips on microscope slides with mounting medium or image the plates directly using a high-content imaging system.

  • Image Analysis: Quantify the fluorescence intensity of the phospho-histone H3 signal within the nucleus of each cell. Normalize the signal to the number of cells (DAPI-stained nuclei). Determine the concentration-dependent decrease in histone H3 phosphorylation to assess the inhibitory activity of the compounds.[5][6]

References

A Comparative Guide to the ADME Profile of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives. The data presented is based on in silico predictions, offering a valuable early-stage assessment of the drug-likeness and pharmacokinetic potential of these compounds. This information is benchmarked against established principles like Lipinski's Rule of Five to provide a clear context for their potential as orally bioavailable drug candidates. Furthermore, this guide details the standard experimental protocols for in vitro ADME assays, which represent the next logical step in the experimental validation of these computational predictions.

In Silico ADME Profile and Drug-Likeness of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

A study by Sharma et al. synthesized a series of ten 4-(4-bromophenyl)-thiazol-2-amine derivatives (p1-p10) and evaluated their ADME properties using computational methods.[1][2] The predicted parameters, crucial for assessing a compound's potential as an orally administered drug, are summarized below.

Table 1: Predicted Molecular Properties and Drug-Likeness Parameters
CompoundMolecular Weight ( g/mol )log PNumber of Hydrogen Bond AcceptorsNumber of Hydrogen Bond DonorsMolar Refractivity
p1 382.264.8541100.21
p2 412.315.3851109.46
p3 442.315.1761115.48
p4 444.324.4161118.71
p5 435.155.6631103.04
p6 390.295.1641102.83
p7 390.715.1931100.00
p8 412.315.3851109.46
p9 376.244.904299.85
p10 372.244.484299.85
Table 2: Predicted ADME Properties
CompoundAqueous Solubility (logS)Blood-Brain Barrier PermeabilityCYP2D6 BindingHuman Intestinal Absorption (%)
p1 -4.68LowNon-inhibitor93.89
p2 -5.12LowNon-inhibitor92.11
p3 -5.25LowNon-inhibitor90.15
p4 -4.99LowNon-inhibitor91.03
p5 -5.88LowNon-inhibitor95.12
p6 -5.11LowNon-inhibitor94.78
p7 -5.43LowNon-inhibitor95.89
p8 -5.12LowNon-inhibitor92.11
p9 -4.81LowNon-inhibitor94.62
p10 -4.55LowNon-inhibitor96.01

The in silico analysis suggests that the synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives generally exhibit favorable ADME properties. Most compounds adhere to Lipinski's Rule of Five, indicating good potential for oral bioavailability.[3][4][5][6][7] They are predicted to have high human intestinal absorption.[1][2] However, their predicted aqueous solubility is low to moderate, and they are not expected to cross the blood-brain barrier. Importantly, none of the compounds are predicted to be inhibitors of the major drug-metabolizing enzyme CYP2D6, suggesting a lower risk of drug-drug interactions.[1][2]

Experimental Protocols for In Vitro ADME Assays

While in silico predictions are valuable for initial screening, experimental validation is crucial. The following are detailed methodologies for key in vitro ADME assays that would be the next step in characterizing the 4-(4-bromophenyl)-thiazol-2-amine derivatives.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer, which is a critical factor for absorption.

  • Preparation of Stock Solutions : Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Assay Plate Preparation : Add the DMSO stock solution to a 96-well microplate.

  • Incubation : Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration. The plate is then shaken for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

  • Detection of Precipitation : The formation of precipitate is measured. This can be done using nephelometry, which measures light scattering caused by insoluble particles.[8][9]

  • Quantification (Optional) : Alternatively, the solution can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined using UV/Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[10][11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive intestinal absorption of compounds.

  • Membrane Preparation : A filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane that mimics the intestinal epithelium.[12]

  • Donor and Acceptor Plates : The assay is conducted in a "sandwich" of two 96-well plates. The bottom "donor" plate contains the test compound dissolved in a buffer solution (e.g., pH 6.5 to simulate the small intestine). The top "acceptor" plate contains a fresh buffer solution (e.g., pH 7.4).

  • Incubation : The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.[13][14] During this time, the compound can diffuse from the donor well, through the artificial membrane, into the acceptor well.

  • Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV/Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation : The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor wells and the incubation time.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when exposed to liver enzymes, primarily cytochrome P450s (CYPs).

  • Preparation of Reagents : Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing the necessary cofactor, NADPH, is also prepared.[15][16]

  • Incubation : The test compound is incubated with the liver microsomes and the NADPH-regenerating system at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[17][18]

  • Reaction Termination : The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis : The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[17]

Cytochrome P450 (CYP) Inhibition Assay

This assay determines if a compound inhibits the activity of specific CYP isoforms, which is a major cause of drug-drug interactions.

  • Incubation Mixture : A reaction mixture is prepared containing human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and the test compound at various concentrations.[19]

  • Initiation of Reaction : The metabolic reaction is initiated by adding an NADPH-regenerating system. The mixture is incubated at 37°C for a specific time.

  • Reaction Termination : The reaction is stopped by adding a cold solvent.

  • Metabolite Quantification : The amount of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination : The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50 value) is calculated by comparing the metabolite formation in the presence and absence of the test compound.[20] A lower IC50 value indicates a more potent inhibitor.

Visualizing ADME Prediction and Drug-Likeness

To better understand the concepts discussed, the following diagrams illustrate the general workflow of in silico ADME prediction and the logic behind Lipinski's Rule of Five.

ADME_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Molecular_Structure 2D/3D Molecular Structure Physicochemical_Properties Physicochemical Properties (MW, logP, HBA, HBD) Molecular_Structure->Physicochemical_Properties Calculate ADME_Endpoints ADME Endpoints (Solubility, Permeability, Metabolism, Excretion) Molecular_Structure->ADME_Endpoints Predict Toxicity_Prediction Toxicity Prediction Molecular_Structure->Toxicity_Prediction Predict Drug_Likeness_Assessment Drug-Likeness Assessment (e.g., Lipinski's Rule of Five) Physicochemical_Properties->Drug_Likeness_Assessment Evaluate ADMET_Profile Predicted ADMET Profile ADME_Endpoints->ADMET_Profile Toxicity_Prediction->ADMET_Profile Drug_Likeness_Assessment->ADMET_Profile

Caption: Workflow for in silico ADME-Tox prediction.

Lipinskis_Rule_of_Five cluster_criteria Lipinski's Rule of Five Criteria cluster_evaluation Evaluation cluster_outcome Predicted Outcome MW Molecular Weight <= 500 Da Violations Number of Violations MW->Violations logP logP <= 5 logP->Violations HBD Hydrogen Bond Donors <= 5 HBD->Violations HBA Hydrogen Bond Acceptors <= 10 HBA->Violations Good_Bioavailability Likely Good Oral Bioavailability Violations->Good_Bioavailability <= 1 Poor_Bioavailability Likely Poor Oral Bioavailability Violations->Poor_Bioavailability > 1

Caption: Logical flow of Lipinski's Rule of Five.

References

Bridging the Gap: Validating Molecular Docking of Thiazole Inhibitors with In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The journey of a potential drug from a computer screen to a clinical candidate is paved with rigorous validation. For thiazole-based inhibitors, a class of compounds showing immense therapeutic promise, molecular docking serves as a powerful initial screening tool, predicting the binding affinity and interaction of these molecules with their protein targets. However, these in silico predictions must be substantiated by tangible biological data. This guide provides a comprehensive comparison of molecular docking results with their corresponding in vitro validation for various thiazole inhibitors, offering researchers a valuable resource for experimental design and data interpretation. We delve into the quantitative data, detailed experimental protocols, and the underlying biological pathways to provide a holistic view of the validation process.

Thiazole Inhibitors: A Comparative Look at In Silico Predictions and In Vitro Potency

The following tables summarize the molecular docking scores and experimentally determined inhibitory concentrations (IC50) of various thiazole derivatives against a range of protein targets. This direct comparison highlights the correlation, and sometimes the divergence, between computational predictions and real-world biological activity.

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases are key enzymes in the metabolism of neurotransmitters, making them significant targets for neurological disorders.

CompoundTargetMolecular Docking Score (kcal/mol)In Vitro IC50 (µM)Reference
Compound 3jMAO-ANot specified0.134 ± 0.004[1]
MAO-BNot specified0.027 ± 0.001[1]
Compound 3tMAO-ANot specified0.123 ± 0.005[1]
MAO-BNot specified0.025 ± 0.001[1]
Tubulin Polymerization Inhibitors

Targeting tubulin dynamics is a well-established strategy in cancer therapy.

CompoundTargetMolecular Docking Score (kcal/mol)In Vitro IC50 (µM)Reference
Compound 5cTubulinNot specified2.95 ± 0.18[2][3]
Compound 7cTubulinNot specified2.00 ± 0.12[2][3]
Compound 9aTubulinNot specified2.38 ± 0.14[2][3]
Combretastatin A-4 (Reference)TubulinNot specified2.96 ± 0.18[2][3]
Kinase Inhibitors

Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

CompoundTargetMolecular Docking Score (kcal/mol)In Vitro IC50 (µM)Reference
Compound 4cVEGFR-2-6.640.15
Sorafenib (Reference)VEGFR-2Not specified0.059[4]
Compound 4bVEGFR-2Not specified3.52 (MDA-MB-231 cells)
Compound 4dVEGFR-2Not specified1.21 (MDA-MB-231 cells)[5]
Sorafenib (Reference)VEGFR-2Not specified1.18 (MDA-MB-231 cells)[5]
Compound 34CK2Not specified1.9 ± 0.05[6]
GSK3βNot specified0.67 ± 0.27[6]
Compound 40B-RAFV600ENot specified0.0231 ± 0.0012[6]
Dabrafenib (Reference)B-RAFV600ENot specified0.0472 ± 0.0025[6]
Other Enzyme Inhibitors

Thiazole derivatives have also been explored as inhibitors of various other enzymes implicated in disease.

CompoundTargetMolecular Docking Score (kcal/mol)In Vitro IC50 (µM)Reference
Thiazole-thiazolidinone Cmpd. 4UreaseNot specified1.80 ± 0.80[7]
α-glucosidaseNot specified3.61 ± 0.59[7]
Thiazole-methylsulfonyl Cmpd. 2aCarbonic Anhydrase INot specified39.38[8]
Carbonic Anhydrase IINot specified39.16[8]
Thiazole-methylsulfonyl Cmpd. 2hCarbonic Anhydrase INot specified198.04[8]
Carbonic Anhydrase IINot specified86.64[8]
Acetazolamide (AAZ) (Reference)Carbonic Anhydrase INot specified18.11[8]
Carbonic Anhydrase IINot specified20.65[8]

Experimental Protocols: The "How-To" of In Vitro Validation

The reliability of in vitro data hinges on the meticulous execution of experimental protocols. Below are detailed methodologies for key assays used to validate the biological activity of thiazole inhibitors.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol), to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.[9]

Enzyme Inhibition Assay (General Protocol for Kinases)

This protocol provides a general framework for measuring the inhibitory activity of thiazole compounds against a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed or ATP consumed is quantified, and the reduction in this activity in the presence of an inhibitor is determined.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), ATP, and the thiazole inhibitor at desired concentrations.

  • Reaction Setup: In a microplate, add the kinase and the thiazole inhibitor (or vehicle control) and pre-incubate for a short period to allow for binding.

  • Initiation of Reaction: Start the reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction using a luciferase-based system (e.g., Kinase-Glo®). A higher luminescence signal indicates greater inhibition.

    • Fluorescence-based Assay: Using a modified substrate that becomes fluorescent upon phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or by using a fluorescent reporter that binds to polymerized microtubules.

Protocol (Turbidity-based):

  • Reagent Preparation: Prepare purified tubulin, a polymerization buffer (containing GTP), and the thiazole inhibitor.

  • Reaction Setup: In a temperature-controlled microplate reader set to 37°C, add the tubulin and the inhibitor (or vehicle control) to the wells of a microplate.

  • Initiation of Polymerization: Initiate the polymerization by adding the polymerization buffer.

  • Monitoring Polymerization: Immediately start monitoring the change in absorbance (turbidity) at 340 nm over time.

  • Data Analysis: Plot the absorbance against time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control. The IC50 can be determined by measuring the effect of different inhibitor concentrations on the polymerization rate or the final plateau of the curve.[5]

Visualizing the Molecular Landscape: Pathways and Workflows

Understanding the broader biological context is crucial for interpreting the significance of inhibitor activity. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by some of the discussed thiazole inhibitors and a general workflow for their discovery and validation.

experimental_workflow cluster_in_silico In Silico Phase cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation docking Molecular Docking admet ADMET Prediction docking->admet virtual_screening Virtual Screening virtual_screening->docking synthesis Synthesis of Thiazole Derivatives admet->synthesis enzyme_assay Enzyme Inhibition Assays (IC50) synthesis->enzyme_assay cell_assay Cell-based Assays (e.g., MTT) enzyme_assay->cell_assay mechanism_assay Mechanism of Action (e.g., Western Blot) cell_assay->mechanism_assay

A general workflow for the discovery and validation of thiazole inhibitors.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival ERK ERK MEK->ERK mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.

Bcl2_pathway Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Bad) Apoptotic_Stimuli->BH3_only Bcl2 Bcl-2 BH3_only->Bcl2 Bax_Bak Bax/Bak BH3_only->Bax_Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->Bcl2

The Bcl-2 regulated apoptosis pathway and inhibition by thiazole compounds.

CDK2_pathway Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S Phase Entry E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb phosphorylates Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->CDK2

CDK2's role in the G1/S cell cycle transition and its inhibition by thiazole derivatives.

References

A Comparative Analysis of the Antimicrobial Efficacy of Thiazole and Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alarming rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the heterocyclic compounds that have garnered significant interest are thiazole and thiadiazole derivatives, both of which have demonstrated a broad spectrum of antimicrobial activities. This guide provides an objective comparison of the antimicrobial performance of these two classes of compounds, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of new and effective antimicrobial drugs.

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole and thiadiazole derivatives against a range of pathogenic bacteria and fungi. Lower MIC values are indicative of higher antimicrobial potency.

Thiazole Derivatives: Antimicrobial Activity
Compound TypeTest OrganismMIC (µg/mL)Reference
2-Phenylacetamido-thiazole derivativeEscherichia coli1.56 - 6.25[1]
2-Phenylacetamido-thiazole derivativePseudomonas aeruginosa1.56 - 6.25[1]
2-Phenylacetamido-thiazole derivativeBacillus subtilis1.56 - 6.25[1]
2-Phenylacetamido-thiazole derivativeStaphylococcus aureus1.56 - 6.25[1]
4-(4-bromophenyl)-thiazol-2-amine derivativeStaphylococcus aureus16.1 (µM)[2]
4-(4-bromophenyl)-thiazol-2-amine derivativeEscherichia coli16.1 (µM)[2]
4-(4-bromophenyl)-thiazol-2-amine derivativeBacillus subtilis28.8 (µM)[2]
Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrileGram-positive & Gram-negative bacteria46.9 - 93.7[2]
Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrileFungi5.8 - 7.8[2]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans (clinical isolates)0.008 - 7.81[3]
Heteroaryl(aryl) thiazole derivativesVarious Bacteria0.23 - >3.75 (mg/mL)[4]
Heteroaryl(aryl) thiazole derivativesVarious Fungi0.06 - 0.47 (mg/mL)[4]
Thiadiazole Derivatives: Antimicrobial Activity
Compound TypeTest OrganismMIC (µg/mL)Reference
5-substituted-2-amino-1,3,4-thiadiazole derivativesE. coli, P. aeruginosa, S. faecalis, MRSA, S. aureus126 - 1024[5]
4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diolCandida species and molds8 - 96[6]
1,3,4-thiadiazole derivative with 4-bromophenyl substituentStaphylococcus epidermidis31.25[5]
1,3,4-thiadiazole derivative with 4-bromophenyl substituentMicrococcus luteus15.63[5]
2,4-dichlorophenyl substituted 1,3,4-thiadiazoleCandida albicans ATCC 102315[7]
2,4-dichlorophenyl substituted 1,3,4-thiadiazoleC. crusei ATCC 6258, C. glabrata ATCC 2001, C. famata10[7]
4-[5-amino 1,3,4-thiadiazole-2-yl] phenolEscherichia coli, Bacillus cereus, Staphylococcus epidermidis800[8]

Summary of Antimicrobial Performance:

Both thiazole and thiadiazole derivatives exhibit a wide range of antimicrobial activities. A direct comparison is challenging due to the structural diversity within each class and the varied experimental conditions across studies. However, some general trends can be observed.

Certain thiazole derivatives, particularly those with specific substitutions like a 2-phenylacetamido group or a (2-(cyclopropylmethylidene)hydrazinyl) moiety, have demonstrated very low MIC values, indicating potent activity against both bacteria and fungi.[1][3] For instance, some (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown remarkable antifungal activity against clinical isolates of Candida albicans with MICs as low as 0.008 µg/mL.[3]

Thiadiazole derivatives also display significant antimicrobial potential. Notably, some derivatives have shown strong antifungal activity, with MIC values as low as 5 µg/mL against Candida albicans.[7] The antimicrobial efficacy of thiadiazole derivatives is also highly dependent on the nature and position of substituents on the thiadiazole ring. For example, the presence of a 4-bromophenyl substituent has been shown to be effective against Staphylococcus epidermidis and Micrococcus luteus.[5]

In general, it appears that both scaffolds can be tailored to exhibit potent and, in some cases, selective antimicrobial activity. The choice between a thiazole or thiadiazole core for drug development may depend on the target pathogen and the desired spectrum of activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antimicrobial activity. The two most commonly employed methods are the Broth Microdilution and Agar Well Diffusion assays.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[9]

1. Preparation of Materials:

  • Microtiter Plates: Sterile 96-well plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Antimicrobial Agent: Stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Microbial Inoculum: A standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard.[9]

2. Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agent in the growth medium directly in the wells of the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[10]

  • Controls: Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9][10]

Agar Well Diffusion Method

This method is a widely used technique for preliminary screening of antimicrobial activity.[11]

1. Preparation of Materials:

  • Agar Plates: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

  • Microbial Inoculum: A standardized suspension of the test microorganism.

  • Test Compound: Solution of the thiazole or thiadiazole derivative at a known concentration.

  • Sterile Cork Borer: To create wells in the agar.

2. Procedure:

  • Inoculation: A lawn of the test microorganism is prepared by evenly spreading the standardized inoculum over the entire surface of the agar plate.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a cork borer.[12]

  • Application of Test Compound: A specific volume of the test compound solution is added to each well.[12]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.[13]

Visualizing Experimental Workflows and Potential Mechanisms of Action

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Conditions C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Experimental_Workflow_Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Lawn on Agar Plate C Create Wells in Agar A->C B Prepare Test Compound Solution D Add Test Compound to Wells B->D C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow for Agar Well Diffusion Antimicrobial Susceptibility Testing.

The precise mechanisms of action for many thiazole and thiadiazole derivatives are still under investigation. However, some studies have proposed potential targets. For instance, some thiazole derivatives are thought to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[14] Certain thiadiazole derivatives have been shown to disrupt the biogenesis of the fungal cell wall.[6]

Proposed_Mechanism_Thiazole Thiazole Thiazole Derivative DNA_Gyrase Bacterial DNA Gyrase (GyrB and ParE subunits) Thiazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed Mechanism of Action for some Thiazole Derivatives.

Proposed_Mechanism_Thiadiazole Thiadiazole Thiadiazole Derivative Cell_Wall_Synthesis Fungal Cell Wall Biogenesis Thiadiazole->Cell_Wall_Synthesis Disrupts Cell_Wall_Integrity Cell Wall Integrity Cell_Wall_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Fungal Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss leads to

Caption: Proposed Mechanism of Action for some Thiadiazole Derivatives.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Substituted Thiazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a constant endeavor. Thiazolidinones, a class of heterocyclic compounds, have emerged as a promising scaffold in cancer research, with numerous derivatives demonstrating significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic activity of various substituted thiazolidinones, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Cytotoxicity of Substituted Thiazolidinones

The cytotoxic potential of substituted thiazolidinones is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various thiazolidinone derivatives against a panel of human cancer cell lines, offering a clear comparison of their potency. The data reveals that the substitution pattern on the thiazolidinone ring plays a crucial role in determining the cytotoxic activity and selectivity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1 Doxorubicin
Compound 1MCF-7 (Breast)0.37
Compound 2MCF-7 (Breast)0.54
Compound 2HepG2 (Liver)0.24
Compound 3HepG2 (Liver)2.28
Series 2 5-Fluorouracil
Compound 28HeLa (Cervical)3.2 ± 0.5
MCF-7 (Breast)2.1 ± 0.5
LNCaP (Prostate)2.9 ± 0.3
A549 (Lung)4.6 ± 0.8
Series 3
Compound 4HT-29 (Colon)0.073
A549 (Lung)0.35
MDA-MB-231 (Breast)3.10
A549DDP (Drug-Resistant Lung)0.35
MCFDR (Drug-Resistant Breast)0.45
Compound 5A549DDP (Drug-Resistant Lung)3.8
MCFDR (Drug-Resistant Breast)3.4
Series 4
Compound 22MCF-7 (Breast)18.9 ± 2.19
HepG2 (Liver)11.8 ± 1.95
Compound 23MCF-7 (Breast)13.0 ± 2.28
HepG2 (Liver)18.9 ± 1.34
Compound 24MCF-7 (Breast)12.4 ± 1.39
HepG2 (Liver)16.2 ± 1.34
Compound 25HepG2 (Liver)17.6 ± 2.12
Series 5
Compound 29MDA-MB-231 (Breast)30.38 ± 2.9
K562 (Leukemia)7.90 ± 1.70
Compound 32MDA-MB-231 (Breast)28.09 ± 4.39
PC-3 (Prostate)24.09 ± 2.75
K562 (Leukemia)9.44 ± 2.34
Thiazolidinone-Isatin Hybrids Etoposide
Compound 7gA549 (Lung)40
MCF-7 (Breast)40
PC3 (Prostate)50
Ciminalum–Thiazolidinone Hybrids
Compound 2h (Mean GI50)NCI-60 Panel1.57

Experimental Protocols

The evaluation of the cytotoxic effects of substituted thiazolidinones is predominantly carried out using cell-based viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[1][2][3]

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well.[3]

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2][3]

2. Compound Treatment:

  • After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test thiazolidinone derivatives.

  • A vehicle control (e.g., DMSO) is also included.

  • The plates are then incubated for a further 24 to 72 hours.[2][3]

3. MTT Incubation:

  • Following the treatment period, 28 µL of a 2 mg/mL MTT solution is added to each well.[3]

  • The plates are incubated for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2][3]

4. Formazan Solubilization:

  • The MTT solution is removed, and 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[3]

  • The plate is then incubated for 15 minutes with shaking to ensure complete dissolution.[3]

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[2][3]

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mechanistic Insights: Signaling Pathways of Thiazolidinone-Induced Cytotoxicity

Substituted thiazolidinones exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4][5][6][7][8][9][10][11][12]

Induction of Apoptosis

Many thiazolidinone derivatives trigger apoptosis through the intrinsic, or mitochondrial, pathway. This process is often characterized by the activation of caspase-9.[4][6][13] Some compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[12]

Cell Cycle Arrest

Thiazolidinones can also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases. Several studies have reported that these compounds can cause an accumulation of cells in the G1 phase or the G2/M phase of the cell cycle, thereby preventing them from dividing and proliferating.[5][7][9][10][11][12] The underlying mechanism can involve the modulation of key cell cycle regulatory proteins.

Visualizing the Processes

To better understand the experimental and biological processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Thiazolidinone Derivatives incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubate_mtt Incubate for 1.5-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (add DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (492/570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for assessing the cytotoxicity of thiazolidinone derivatives.

apoptosis_pathway cluster_regulation Apoptosis Regulation cluster_mitochondrion Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade thiazolidinone Substituted Thiazolidinone bcl2 Bcl-2 (Anti-apoptotic) thiazolidinone->bcl2 Inhibits bax Bax (Pro-apoptotic) thiazolidinone->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Increased Permeability caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Thiazolidinone-induced intrinsic apoptosis signaling pathway in cancer cells.

References

Unveiling the Selectivity of 4-(3-nitrophenyl)thiazol-2-ylhydrazones for Monoamine Oxidase-B

Author: BenchChem Technical Support Team. Date: December 2025

A new series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives has demonstrated significant promise as selective inhibitors of human monoamine oxidase-B (hMAO-B), a key target in the treatment of neurodegenerative disorders like Parkinson's disease.[1][2][3][4][5] Extensive in vitro studies have revealed that the specific structural arrangement of a hydrazothiazole nucleus with a meta-positioned nitro group on the C4-phenyl ring is a critical feature for achieving high selectivity and reversible inhibition of hMAO-B over its isoform, hMAO-A.[1][4][5]

This comparison guide provides a detailed overview of the inhibitory activity of these compounds against both hMAO isoforms, outlines the experimental procedures used for their evaluation, and visualizes the workflow for assessing their selectivity.

Comparative Inhibitory Activity

The inhibitory potential of the synthesized 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives was quantified by determining their half-maximal inhibitory concentrations (IC50) against both hMAO-A and hMAO-B. The selectivity index (SI), calculated as the ratio of IC50 (hMAO-A) / IC50 (hMAO-B), provides a clear measure of the compounds' preference for hMAO-B. A higher SI value indicates greater selectivity. For comparison, the activities of standard reference inhibitors, clorgyline for hMAO-A and selegiline for hMAO-B, are also included.

CompoundhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI)
Reference Inhibitors
Clorgyline~0.0016[6]--
Selegiline-~0.0068[6]-
4-(3-nitrophenyl)thiazol-2-ylhydrazone Derivatives
Derivative 1>100.0018>5555
Derivative 2>100.0025>4000
Derivative 3>100.0031>3225
Derivative 4>100.0042>2380

Note: The data presented here is a representative summary based on the findings from the primary research article. For a complete list of all 37 derivatives and their specific activities, please refer to the original publication.[1][2]

Experimental Protocols

The determination of the inhibitory activity and selectivity of the 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives involved a standardized in vitro fluorometric assay.

In Vitro Monoamine Oxidase Inhibition Assay:

The inhibitory effects of the compounds on hMAO-A and hMAO-B were assessed using a fluorometric method.[7] This assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[6]

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes were used.[8][9] A suitable substrate, such as kynuramine or benzylamine, was prepared in an appropriate assay buffer.[6][8][9]

  • Inhibitor Preparation: The synthesized 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives and reference inhibitors were dissolved in DMSO to create stock solutions, which were then serially diluted to various concentrations.[8][9]

  • Assay Procedure:

    • The recombinant hMAO enzyme (either hMAO-A or hMAO-B) was pre-incubated with different concentrations of the test compounds or the vehicle (negative control) in a 96-well plate.

    • The enzymatic reaction was initiated by adding the substrate solution containing a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase.[10]

    • The fluorescence intensity was measured over time using a microplate reader at an excitation/emission wavelength of 535/587 nm.[6] The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition at each concentration was calculated relative to the vehicle control. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

  • Selectivity Index Calculation: The selectivity index for each compound was calculated by dividing the IC50 value for hMAO-A by the IC50 value for hMAO-B.[12][13]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in evaluating the selectivity of 4-(3-nitrophenyl)thiazol-2-ylhydrazones for hMAO-B.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Compound_Prep Synthesized Compounds & Reference Inhibitors Incubation Pre-incubation: Enzyme + Inhibitor Compound_Prep->Incubation Enzyme_Prep Recombinant hMAO-A & hMAO-B Enzymes Enzyme_Prep->Incubation Substrate_Prep Substrate & Reagents (Kynuramine, HRP, Amplex Red) Reaction Initiate Reaction: Add Substrate Mix Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence (Ex/Em = 535/587 nm) Reaction->Measurement IC50_Calc Calculate IC50 Values (hMAO-A & hMAO-B) Measurement->IC50_Calc SI_Calc Determine Selectivity Index (SI = IC50_A / IC50_B) IC50_Calc->SI_Calc

Figure 1. Workflow for determining the selectivity of hMAO-B inhibitors.

logical_relationship Start Start: Synthesized 4-(3-nitrophenyl)thiazol-2-ylhydrazones Assay_A In vitro Assay vs. hMAO-A Start->Assay_A Assay_B In vitro Assay vs. hMAO-B Start->Assay_B IC50_A Determine IC50 for hMAO-A Assay_A->IC50_A IC50_B Determine IC50 for hMAO-B Assay_B->IC50_B Compare Calculate Selectivity Index (IC50_A / IC50_B) IC50_A->Compare IC50_B->Compare Selective High Selectivity for hMAO-B Compare->Selective High SI NonSelective Low or No Selectivity Compare->NonSelective Low SI

References

Safety Operating Guide

Proper Disposal of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The safe handling and disposal of chemical reagents are critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar nitrophenyl and thiazole compounds indicate several potential hazards.[1] It is crucial to handle this compound with the assumption that it is hazardous.

Assumed Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[2][4][5][6]

  • Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[7]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[7]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.[8][9]To prevent eye contact with dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1][8]To avoid skin contact.
Protective Clothing Laboratory coat.[8][9]To prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator or dust mask.[8][9]Recommended if dust generation is likely.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. Do not dispose of this compound down the drain or in regular trash.[7][9][10]

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

  • Segregate this waste from non-hazardous and other types of chemical waste to prevent cross-contamination.

2. Containerization:

  • Use a dedicated, properly labeled, and sealable container for all this compound waste.[7] The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[7]

3. Waste Collection:

  • Solid Waste: Carefully place the solid waste into the designated hazardous waste container. Avoid generating dust during transfer.[2]

  • Liquid Waste: Collect any solutions containing the dissolved compound into a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves and weighing papers, should be placed in the same hazardous waste container.

4. Storage:

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9]

  • The recommended method of disposal for similar compounds is incineration by a licensed professional.[2]

Spill Neutralization and Cleanup

In the event of a small spill, follow these steps to safely clean and neutralize the affected area:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[7]

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: Carefully cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent. Avoid raising dust.[7]

  • Collect the Material: Gently sweep the absorbed material into a designated, labeled hazardous waste container.[2] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[7] Collect all cleaning materials in the same hazardous waste container.

  • Dispose of Waste: Seal and label the hazardous waste container and dispose of it according to your institution's and local environmental regulations.[7]

Disposal Workflow

start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Debris) segregate Segregate from Non-Hazardous Waste identify->segregate ppe->identify containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Secure Area containerize->store disposal Arrange for Pickup by EHS or Licensed Contractor store->disposal end Proper Disposal Complete disposal->end

References

Personal protective equipment for handling 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Nitrophenyl)-1,3-thiazol-2-amine (CAS Number: 2104-09-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure to this chemical, which is classified as an irritant.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is known to cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[3][4] Therefore, the use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles or GlassesANSI Z87.1 compliant or European Standard EN166Protects against splashes and airborne particles.[2]
Face ShieldWorn over safety gogglesRecommended for tasks with a significant risk of splashing.[5]
Hand Protection Chemical-resistant glovesDisposable, powder-free (e.g., Nitrile)Provides protection against incidental contact.[1][2]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[2]
Respiratory Protection N95 Dust Mask or RespiratorNIOSH-approvedRequired when handling the powder form or in areas with inadequate ventilation to prevent inhalation of dust.[4]

Operational Plan: Safe Handling and Storage

Proper handling and storage protocols are critical for maintaining a safe laboratory environment when working with this compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[2][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE as outlined in Table 1.[3]

  • Minimize Dust Generation: When handling the solid form, use techniques that minimize the creation of dust.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[2][5] Contaminated clothing should be removed immediately and laundered before reuse.[3]

Storage Procedures:

  • Container: Store the compound in a tightly closed and properly labeled container.[2]

  • Conditions: Keep the container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend storage at temperatures not exceeding 8°C.[1]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2]

Emergency First-Aid Measures

In case of accidental exposure, immediate action is necessary:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If irritation persists, seek medical attention.[2]

  • Skin Contact: Wash the affected skin area immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.

Waste Management Steps:

  • Waste Collection: Collect solid waste, including contaminated PPE (gloves, disposable lab coats), weighing paper, and other materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions or liquid waste containing the compound in a separate, appropriately labeled hazardous waste container.

  • Decontamination: Decontaminate glassware and equipment that have come into contact with the chemical. The rinse from the decontamination process should also be collected as hazardous waste.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound (Minimize Dust) prep_setup->handling_weigh Proceed to Handling handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware & Surfaces handling_exp->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.